molecular formula C20H24N4O7S B1663518 GPDA CAS No. 65096-46-0

GPDA

カタログ番号: B1663518
CAS番号: 65096-46-0
分子量: 464.5 g/mol
InChIキー: XHLUWCXVWCBOPP-MERQFXBCSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

GPDA(Glycylproline p-nitroanilide tosylate) is the substarate of X-Prolyl dipeptidyl-aminopeptidase in the enzyme assay.

特性

IUPAC Name

(2S)-1-(2-aminoacetyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O4.C7H8O3S/c14-8-12(18)16-7-1-2-11(16)13(19)15-9-3-5-10(6-4-9)17(20)21;1-6-2-4-7(5-3-6)11(8,9)10/h3-6,11H,1-2,7-8,14H2,(H,15,19);2-5H,1H3,(H,8,9,10)/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHLUWCXVWCBOPP-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(N(C1)C(=O)CN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1C[C@H](N(C1)C(=O)CN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00628400
Record name 4-Methylbenzene-1-sulfonic acid--glycyl-N-(4-nitrophenyl)-L-prolinamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65096-46-0
Record name 4-Methylbenzene-1-sulfonic acid--glycyl-N-(4-nitrophenyl)-L-prolinamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Glycylproline p-nitroanilide tosylate: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and applications of Glycylproline p-nitroanilide tosylate, a chromogenic substrate pivotal in the study of dipeptidyl peptidase IV (DPP-IV) and other related enzymes. This document details its chemical characteristics, provides experimental protocols for its use, and illustrates the underlying biochemical principles.

Core Chemical Properties

Glycylproline p-nitroanilide tosylate is a synthetic dipeptide derivative widely used in biochemical assays. The inclusion of a p-nitroanilide group allows for the colorimetric quantification of enzymatic activity, while the tosylate salt form enhances its solubility and stability.

Physical and Chemical Data

The following table summarizes the key quantitative data for Glycylproline p-nitroanilide tosylate.

PropertyValueSource
Molecular Formula C₂₀H₂₄N₄O₇S--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 464.49 g/mol --INVALID-LINK--, --INVALID-LINK--
Appearance White to off-white powder--INVALID-LINK--
Solubility 1 M HCl: 50 mg/mLDMF: 50 mg/mLWater: 50 mg/mL--INVALID-LINK--
Storage Temperature -20°C--INVALID-LINK--
Melting Point Data not readily available
pKa Data not readily available
UV Absorption Maximum (λmax) Data not readily available for the substrate. The product, p-nitroaniline, is measured at 405 nm.[1]

Mechanism of Action in Enzyme Assays

Glycylproline p-nitroanilide tosylate is a substrate for dipeptidyl peptidase IV (DPP-IV), an enzyme that cleaves X-proline dipeptides from the N-terminus of polypeptides. The enzymatic reaction hydrolyzes the amide bond between the proline and the p-nitroaniline moiety. This cleavage releases p-nitroaniline, a yellow-colored chromophore that can be quantified spectrophotometrically at 405 nm. The rate of p-nitroaniline formation is directly proportional to the DPP-IV activity in the sample.

Enzymatic_Reaction sub Glycylproline p-nitroanilide (Colorless Substrate) enz Dipeptidyl Peptidase IV (DPP-IV) sub->enz prod1 Glycylproline enz->prod1 Hydrolysis prod2 p-nitroaniline (Yellow Chromophore) enz->prod2 Experimental_Workflow prep Reagent Preparation (Buffer, Substrate, Enzyme, Standard) plate Plate Setup (Standards and Samples) prep->plate reaction Initiate Reaction (Add Substrate) plate->reaction incubation Incubation (37°C for 15 min) reaction->incubation measurement Absorbance Reading (405 nm) incubation->measurement analysis Data Analysis (Standard Curve and Activity Calculation) measurement->analysis

References

The gpdA Promoter of Aspergillus nidulans: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The glyceraldehyde-3-phosphate dehydrogenase gene promoter (gpdA) from the filamentous fungus Aspergillus nidulans is a cornerstone of fungal biotechnology and molecular biology. Its robust and largely constitutive expression has made it an invaluable tool for driving the expression of heterologous genes, enabling research into fungal genetics, secondary metabolite production, and the development of novel therapeutics. This technical guide provides an in-depth exploration of the this compound promoter, its regulation, and its application in scientific research, complete with quantitative data, detailed experimental protocols, and visual representations of associated pathways and workflows.

Core Concepts: Function and Regulation

The this compound gene encodes the key glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase, which plays a vital role in central carbon metabolism.[1][2] Due to the fundamental importance of glycolysis, the this compound promoter is highly active under most growth conditions, leading to its classification as a strong, constitutive promoter.[1][2][3] This high level of expression has been leveraged to produce a variety of proteins, with reports of intracellular protein accumulation reaching 10-25% of the total soluble protein.[4]

While generally considered constitutive, the activity of the this compound promoter is not entirely static. Research has revealed that its expression is influenced by environmental signals, most notably osmotic stress.[1][5][6] This transcriptional activation in response to changes in osmotic pressure adds a layer of regulatory complexity and offers opportunities for modulating gene expression.

Key Regulatory Elements

The strength and regulation of the this compound promoter are dictated by specific DNA sequences within its upstream region. Deletion analyses have identified two primary upstream activating sequences (UASs) located approximately 250 and 650 nucleotides upstream of the major transcription start point.[7] One particularly important element is a conserved sequence known as the "gpd box."[8] The number of copies of this gpd box has been shown to significantly impact the transcriptional efficiency of the promoter.[9][10]

Quantitative Analysis of this compound Promoter Activity

The following tables summarize key quantitative data regarding the activity of the this compound promoter under various conditions, providing a valuable resource for experimental design and interpretation.

Table 1: Effect of Osmotic Stress on this compound Promoter Activity

The following data, derived from studies using a this compound-uidA (GUS reporter) fusion, demonstrates the transcriptional activation of the this compound promoter in response to different osmotic agents.[1]

OsmoticumConcentrationFold Increase in GUS Activity
NaCl1.0 M1.4
NaCl1.5 M2.1
NaCl2.0 M2.7
Polyethylene Glycol (PEG)-4.9
KCl-7.5
Na₂SO₄-8.4
Table 2: Impact of Salt Shock on this compound Promoter-driven GUS Activity

This table illustrates the dynamic response of the this compound promoter to a sudden increase in salt concentration (salt shock).[1]

Time after 2M NaCl Shock (hours)GUS Specific Activity (Units)
038 ± 4
226 ± 5
1242 ± 7
1839 ± 8
2476 ± 10
3074 ± 12
Table 3: Influence of gpd Box Copy Number on Promoter Strength

Experiments in Aspergillus niger using a modified A. nidulans this compound promoter driving a xylanase reporter gene (xynB) have quantified the effect of varying the number of "gpd box" elements.[10]

Promoter ConstructNumber of gpd BoxesXylanase Activity (U/mL)Relative Transcription Level
Pthis compound-xynB11578.671.0
PgpdA2B-xynB22333.882.8
PgpdA3B-xynB33588.385.7
PgpdA4B-xynB43183.514.3

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, rendered in Graphviz DOT language, illustrate the key signaling pathway influencing this compound expression and a typical experimental workflow for its use.

Osmotic Stress Signaling Pathway in Aspergillus nidulans

The transcriptional activation of the this compound promoter by osmotic stress is mediated by the High Osmolarity Glycerol (HOG) pathway.[11][12] This conserved MAP kinase cascade is a primary mechanism by which fungi adapt to changes in their osmotic environment.

Osmotic_Stress_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Osmotic_Stress Osmotic_Stress TcsB TcsB (Histidine Kinase) Osmotic_Stress->TcsB Activates YpdA YpdA (Phosphotransfer Protein) TcsB->YpdA Phosphorylates SskA SskA (Response Regulator) YpdA->SskA Phosphorylates SskB SskB (MAPKKK) SskA->SskB Activates PbsB PbsB (MAPKK) SskB->PbsB Phosphorylates SakA SakA/HogA (MAPK) PbsB->SakA Phosphorylates SakA_P Phospho-SakA SakA->SakA_P Translocates to Nucleus AtfA AtfA (bZIP Transcription Factor) SakA_P->AtfA Activates gpdA_promoter This compound Promoter AtfA->gpdA_promoter Binds to Gene_Expression Increased this compound Expression gpdA_promoter->Gene_Expression

Caption: Osmotic stress signaling pathway in A. nidulans.

Experimental Workflow for Heterologous Gene Expression using the this compound Promoter

The following diagram outlines a typical workflow for utilizing the this compound promoter to express a gene of interest (GOI) in Aspergillus nidulans.

Experimental_Workflow Plasmid_Construction 1. Plasmid Construction (pthis compound-GOI) Transformation 2. A. nidulans Transformation (Protoplast Method) Plasmid_Construction->Transformation Selection 3. Selection of Transformants (e.g., auxotrophic marker) Transformation->Selection Genomic_Integration_Analysis 4. Analysis of Genomic Integration Selection->Genomic_Integration_Analysis Southern_Blot Southern Blot Genomic_Integration_Analysis->Southern_Blot Verify Expression_Analysis 5. Analysis of Gene Expression Genomic_Integration_Analysis->Expression_Analysis Proceed if correct Northern_Blot Northern Blot (RNA) Expression_Analysis->Northern_Blot Reporter_Assay Reporter Assay (e.g., GUS) Expression_Analysis->Reporter_Assay Protein_Analysis 6. Analysis of Protein Production (e.g., SDS-PAGE, Western Blot) Expression_Analysis->Protein_Analysis

Caption: Workflow for this compound-driven gene expression.

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments involved in the study and application of the this compound promoter in Aspergillus nidulans.

Protoplast Transformation of Aspergillus nidulans

This protocol is a standard method for introducing foreign DNA into A. nidulans.

Materials:

  • A. nidulans spores

  • Minimal medium (MM) with appropriate supplements

  • Osmotic medium (1.2 M MgSO₄, 10 mM sodium phosphate (B84403), pH 5.8)

  • Glucanex or Novozyme 234

  • STC buffer (1.2 M sorbitol, 10 mM Tris-HCl pH 7.5, 10 mM CaCl₂)

  • PEG solution (60% PEG 4000, 10 mM Tris-HCl pH 7.5, 10 mM CaCl₂)

  • Regeneration medium (MM with 1.2 M sorbitol and selective agents)

  • Plasmid DNA carrying the this compound promoter construct

Procedure:

  • Inoculate 10⁸ conidiospores into 100 mL of supplemented MM and incubate with shaking at 37°C for 7-8 hours until germ tubes emerge.

  • Harvest the mycelium by filtration and wash with sterile water.

  • Resuspend the mycelium in 10 mL of osmotic medium containing a cell wall-degrading enzyme mix (e.g., 100 mg Glucanex).

  • Incubate at 30°C with gentle shaking for 60-90 minutes to generate protoplasts.

  • Separate protoplasts from mycelial debris by filtration through sterile glass wool.

  • Pellet the protoplasts by centrifugation at 3000 x g for 5 minutes.

  • Gently wash the protoplasts twice with 10 mL of STC buffer.

  • Resuspend the protoplasts in 100 µL of STC buffer.

  • Add 5-10 µg of plasmid DNA to the protoplast suspension and incubate on ice for 20 minutes.

  • Add 1 mL of PEG solution and incubate at room temperature for 15 minutes.

  • Add 10 mL of STC buffer and mix gently.

  • Pellet the protoplasts by centrifugation and resuspend in 500 µL of STC buffer.

  • Plate the protoplast suspension onto regeneration medium and incubate at 37°C until transformants appear.

β-Glucuronidase (GUS) Reporter Assay

This assay is used to quantify the activity of the this compound promoter when fused to the uidA reporter gene.

Materials:

  • A. nidulans mycelium from a transformed strain

  • GUS extraction buffer (e.g., 50 mM sodium phosphate pH 7.0, 10 mM EDTA, 0.1% Triton X-100, 0.1% sodium lauroyl sarcosinate, 10 mM β-mercaptoethanol)

  • GUS assay buffer (extraction buffer containing 1 mM 4-methylumbelliferyl-β-D-glucuronide - MUG)

  • Stop buffer (0.2 M Na₂CO₃)

  • Fluorometer

Procedure:

  • Harvest mycelium by filtration, freeze in liquid nitrogen, and grind to a fine powder.

  • Resuspend the powdered mycelium in GUS extraction buffer and vortex vigorously.

  • Clarify the lysate by centrifugation at 12,000 x g for 10 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).

  • Pre-warm aliquots of GUS assay buffer to 37°C.

  • Start the reaction by adding a small volume of the protein extract to the pre-warmed assay buffer.

  • Incubate the reaction at 37°C. Take time-point samples by removing an aliquot of the reaction and adding it to the stop buffer.

  • Measure the fluorescence of the stopped reactions using a fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 455 nm.

  • Calculate the GUS activity as pmol of 4-methylumbelliferone (B1674119) (MU) produced per minute per mg of protein.

Southern Blot Analysis for Genomic Integration

This technique is used to confirm the integration of the this compound promoter construct into the A. nidulans genome.

Materials:

  • Genomic DNA from transformed and wild-type A. nidulans

  • Restriction enzymes

  • Agarose (B213101) gel electrophoresis system

  • Nylon membrane

  • Denaturation solution (0.5 M NaOH, 1.5 M NaCl)

  • Neutralization solution (0.5 M Tris-HCl pH 7.5, 1.5 M NaCl)

  • 20x SSC buffer

  • Hybridization buffer

  • Labeled DNA probe specific to the transformed construct

  • Detection system (e.g., autoradiography or chemiluminescence)

Procedure:

  • Digest 10-20 µg of genomic DNA with appropriate restriction enzymes overnight.

  • Separate the DNA fragments by agarose gel electrophoresis.

  • Depurinate the gel (optional, for large fragments) in 0.25 M HCl for 10 minutes.

  • Denature the DNA in the gel by soaking in denaturation solution for 30 minutes.

  • Neutralize the gel by soaking in neutralization solution for 30 minutes.

  • Transfer the DNA from the gel to a nylon membrane via capillary transfer using 10x or 20x SSC buffer overnight.

  • UV cross-link the DNA to the membrane.

  • Pre-hybridize the membrane in hybridization buffer at the appropriate temperature for 2-4 hours.

  • Add the denatured, labeled probe to the hybridization buffer and incubate overnight.

  • Wash the membrane with low and high stringency buffers to remove non-specifically bound probe.

  • Detect the probe signal using the appropriate method.

Northern Blot Analysis for Gene Expression

This method is used to detect and quantify the transcript levels of the gene driven by the this compound promoter.

Materials:

  • Total RNA from transformed and wild-type A. nidulans

  • Formaldehyde-agarose gel electrophoresis system

  • MOPS buffer

  • Nylon membrane

  • Transfer buffer (e.g., 10x SSC)

  • Hybridization buffer

  • Labeled DNA or RNA probe specific to the gene of interest

  • Detection system

Procedure:

  • Isolate total RNA from mycelium using a standard protocol.

  • Separate 10-20 µg of total RNA on a denaturing formaldehyde-agarose gel.

  • Transfer the RNA from the gel to a nylon membrane via capillary transfer overnight.

  • UV cross-link the RNA to the membrane.

  • Pre-hybridize the membrane in hybridization buffer for 2-4 hours.

  • Add the denatured, labeled probe and incubate overnight.

  • Perform stringent washes to remove background signal.

  • Detect the hybridized probe to visualize the transcript of interest.

Conclusion

The this compound promoter from Aspergillus nidulans remains a powerful and versatile tool for researchers in fungal genetics and biotechnology. Its strong, relatively constitutive activity, coupled with a growing understanding of its regulation by environmental cues like osmotic stress, provides a robust platform for a wide range of applications. By understanding the quantitative aspects of its performance and mastering the key experimental techniques detailed in this guide, researchers can effectively harness the power of the this compound promoter to advance their scientific endeavors.

References

The Pivotal Role of the gpdA Gene in Fungal Glycolysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The gpdA gene, encoding the highly conserved enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), represents a cornerstone of central carbon metabolism in fungi. As a key catalyst in the glycolytic pathway, the protein product of this compound facilitates the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, a critical energy-yielding step. This technical guide provides an in-depth exploration of the this compound gene's function in fungal glycolysis, its regulation, and its broader implications in fungal physiology and pathogenesis. We delve into the molecular mechanisms governing this compound expression, present quantitative data on its activity under various conditions, and provide detailed experimental protocols for its study. Furthermore, this guide explores the concept of GAPDH as a "moonlighting" protein, highlighting its non-glycolytic roles that contribute to fungal virulence and interaction with the host environment. This comprehensive overview is intended to serve as a valuable resource for researchers and professionals in mycology, drug development, and biotechnology.

Introduction: The Centrality of this compound in Fungal Metabolism

Glycolysis is a fundamental metabolic pathway that converts glucose into pyruvate, generating ATP and NADH in the process.[1] In fungi, this pathway is essential for energy production and providing precursors for various biosynthetic processes.[2] At the heart of this pathway lies the enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), encoded by the this compound gene.[3] The this compound gene is typically characterized by its strong, constitutive expression, making its promoter a popular tool for robust heterologous gene expression in fungal biotechnology.[4][5]

While this compound is the primary glycolytic GAPDH, many fungi possess other GAPDH isozymes, such as GpdC, which can play roles in specific stress responses, like tolerance to reactive nitrogen species, by utilizing NADP+ as a cofactor instead of NAD+.[6] This highlights a metabolic flexibility that allows fungi to adapt to diverse and often challenging environments.

Beyond its canonical role in glycolysis, the GAPDH protein has been identified as a "moonlighting" protein, exhibiting functions independent of its enzymatic activity. These non-glycolytic roles can include adhesion to host cells and components of the extracellular matrix, contributing to the virulence of pathogenic fungi.

The Core Function: this compound in the Glycolytic Pathway

The protein product of the this compound gene, GAPDH, catalyzes the sixth step of glycolysis: the oxidative phosphorylation of glyceraldehyde-3-phosphate (G3P) to 1,3-bisphosphoglycerate (1,3-BPG). This reaction is a critical energy-conserving step in the pathway.

Reaction:

Glyceraldehyde-3-phosphate + NAD+ + Pi ↔ 1,3-bisphosphoglycerate + NADH + H+

This reaction is significant for two primary reasons:

  • It generates a high-energy phosphate (B84403) bond in 1,3-bisphosphoglycerate, which is subsequently used to produce ATP in the next step of glycolysis.

  • It produces a molecule of NADH, which can be reoxidized through the electron transport chain to generate additional ATP under aerobic conditions.

Glycolysis_Step_6 cluster_reactants Reactants cluster_products Products G3P Glyceraldehyde-3-phosphate BPG 1,3-Bisphosphoglycerate G3P->BPG Oxidation and Phosphorylation This compound This compound (GAPDH) NADH NADH + H+ This compound->NADH NAD NAD+ NAD->this compound Pi Pi Pi->this compound

Quantitative Data on this compound Expression and Activity

The expression of the this compound gene and the activity of its protein product can be influenced by various environmental factors. The following table summarizes quantitative data from studies on Aspergillus nidulans under osmotic stress.

ConditionFold Change in this compound Expression/ActivityReference
Gradual adaptation to increasing NaCl concentrations2.7-fold increase in GUS activity (reporter for this compound promoter)[3]
2-hour exposure to 2 M NaCl (salt shock)Reduction in GUS activity[3]
24-hour exposure to 2 M NaCl2-fold increase in GUS activity[3]
Adaptation to Na2SO48.4-fold increase in GUS activity[3]
Adaptation to polyethylene (B3416737) glycol (PEG)4.9-fold increase in GUS activity[3]
Adaptation to KCl7.5-fold increase in GUS activity[3]
Internalization by murine macrophages (Penicillium marneffei)Downregulation of this compound expression[7]

Regulation of this compound Expression and Glycolysis

The regulation of glycolysis is crucial for fungi to adapt their metabolism to the available carbon sources and environmental conditions. This regulation occurs at both the transcriptional and post-transcriptional levels.

Transcriptional Regulation of the this compound Promoter

The promoter of the this compound gene contains specific sequence elements that are recognized by transcription factors. In Aspergillus nidulans, two upstream activating sequences have been identified that are crucial for the high-level constitutive expression of the gene.[8] While specific transcription factors that directly bind the this compound promoter in Aspergillus nidulans are not fully elucidated, studies in other fungi provide insights into the general mechanisms of glycolytic gene regulation.

In Candida albicans, the transcription factors Tye7 and Gal4 are key activators of glycolytic genes.[9][10] They exhibit functional redundancy, and their binding to glycolytic gene promoters is dependent on the carbon source.[9][11] In Saccharomyces cerevisiae, the Gcr1p-Gcr2p complex is a major transcriptional activator of glycolytic genes.[12]

gpdA_Regulation cluster_signals Environmental Signals cluster_pathway Signaling Pathways cluster_tfs Transcription Factors cluster_gene Gene Expression Osmotic_Stress Osmotic Stress Signaling_Cascade Signaling Cascade (e.g., HOG pathway - hypothetical) Osmotic_Stress->Signaling_Cascade Carbon_Source Carbon Source (e.g., Glucose) Carbon_Source->Signaling_Cascade TF_Complex Transcription Factor Complex Signaling_Cascade->TF_Complex Activation gpdA_promoter This compound Promoter TF_Complex->gpdA_promoter Binding gpdA_gene This compound Gene gpdA_promoter->gpdA_gene Transcription GpdA_protein This compound (GAPDH) Protein gpdA_gene->GpdA_protein Translation Glycolysis Glycolysis GpdA_protein->Glycolysis

Broader Glycolytic Regulation

The entire glycolytic pathway is tightly regulated to meet the cell's energetic and biosynthetic needs. In yeast, the Ras-adenylate cyclase pathway and the cAMP-protein kinase A (PKA) pathway play significant roles in regulating the expression of some glycolytic genes, particularly in response to glucose availability.[13] The formation of glucose-6-phosphate is a key signal for the transcriptional activation of many glycolytic genes.[13]

Experimental Protocols

Gene Knockout and Overexpression of this compound

Objective: To study the functional role of this compound through its deletion or increased expression.

Methodology: A CRISPR/Cas9 system can be efficiently used for gene targeting in Aspergillus species.[14]

  • Construct Design:

    • A vector containing the Cas9 nuclease under the control of a strong constitutive promoter (e.g., the A. nidulans this compound promoter itself) and a selectable marker is used.[14]

    • A single guide RNA (sgRNA) specific to the this compound gene is designed and cloned into the vector.

    • For knockout, a donor DNA template with homology arms flanking a selectable marker is co-transformed.

    • For overexpression, the this compound gene can be cloned under the control of an even stronger or an inducible promoter.

  • Transformation:

    • Protoplasts of the fungal strain are prepared.

    • The CRISPR/Cas9 plasmid and the donor DNA (for knockout) are introduced into the protoplasts via polyethylene glycol (PEG)-mediated transformation.

  • Selection and Verification:

    • Transformants are selected on appropriate media.

    • Genomic DNA is extracted from the transformants, and successful gene targeting is verified by PCR and Southern blotting.

Gene_Knockout_Workflow start Start construct Design sgRNA and Donor DNA for this compound start->construct transform Co-transform Protoplasts with CRISPR/Cas9 Plasmid and Donor DNA construct->transform select Select Transformants on Appropriate Media transform->select verify Verify Gene Knockout (PCR, Southern Blot) select->verify phenotype Phenotypic Analysis of Knockout Strain verify->phenotype end End phenotype->end

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Enzyme Assay

Objective: To quantify the enzymatic activity of this compound in fungal cell extracts.

Principle: The assay measures the rate of NADH production, which is directly proportional to GAPDH activity. The increase in absorbance at 340 nm due to NADH formation is monitored spectrophotometrically.[6][15]

Reagents:

  • Assay Buffer: 30 mM sodium pyrophosphate, pH 8.4.[6]

  • 1 mM NAD+.[6]

  • 3 mM Glyceraldehyde-3-phosphate (GAP).[6]

  • Fungal cell extract.

Procedure:

  • Prepare fungal cell extracts by disrupting mycelia (e.g., by grinding in liquid nitrogen) in an appropriate lysis buffer.[6]

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • In a cuvette, mix the assay buffer and NAD+.

  • Add the cell extract to the cuvette.

  • Initiate the reaction by adding GAP.

  • Immediately measure the change in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of NADH formation (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Metabolite Extraction and Analysis for Glycolysis Intermediates

Objective: To quantify the intracellular concentrations of glycolytic intermediates.

Methodology: Rapid quenching of metabolism followed by metabolite extraction and analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[16][17]

  • Quenching:

    • Rapidly harvest fungal mycelia and immediately quench metabolic activity by immersing in a cold solvent, such as 60% methanol (B129727) at -40°C.[18] This is crucial to prevent changes in metabolite levels during sample processing.

  • Extraction:

    • Extract metabolites from the quenched mycelia using a suitable solvent system. A common method involves using boiling buffered ethanol, which is effective for a broad range of metabolites and also inactivates enzymes.[18]

    • Alternatively, a biphasic extraction with chloroform/methanol/water can be used to separate polar and non-polar metabolites.[16]

  • Analysis:

    • The extracted metabolites are derivatized (for GC-MS) and then analyzed by GC-MS or LC-MS.

    • Metabolites are identified based on their retention times and mass spectra compared to known standards.

    • Quantification is achieved by integrating the peak areas of the identified metabolites.

Metabolite_Analysis_Workflow start Start harvest Harvest Fungal Mycelia start->harvest quench Rapidly Quench Metabolism (e.g., cold methanol) harvest->quench extract Extract Intracellular Metabolites (e.g., boiling ethanol) quench->extract analyze Analyze by GC-MS or LC-MS extract->analyze identify Identify and Quantify Glycolytic Intermediates analyze->identify end End identify->end

Broader Implications and Future Directions

The central role of this compound in fungal glycolysis makes it an attractive target for the development of novel antifungal drugs. Inhibiting this compound would disrupt a critical energy-producing pathway, potentially leading to fungal cell death. However, the high degree of conservation of GAPDH across eukaryotes presents a challenge for developing fungus-specific inhibitors.

The "moonlighting" functions of this compound in fungal pathogenesis, such as its role in adhesion, offer alternative avenues for therapeutic intervention. Targeting these non-glycolytic functions could disrupt the ability of pathogenic fungi to colonize and infect a host, without directly affecting the highly conserved catalytic site of the enzyme.

Future research should focus on:

  • Elucidating the specific signaling pathways and transcription factors that regulate this compound expression in various fungal species, particularly in response to host-derived signals.

  • Further characterizing the non-glycolytic functions of this compound and their contribution to fungal virulence.

  • Developing high-throughput screening assays to identify specific inhibitors of fungal this compound or its moonlighting functions.

Conclusion

The this compound gene and its protein product, GAPDH, are indispensable for fungal glycolysis and, by extension, for fungal growth and survival. Its strong, constitutive expression has made it a valuable tool in biotechnology, while its central metabolic role and moonlighting functions make it a subject of intense interest in the fields of mycology and drug development. A thorough understanding of the function and regulation of this compound is crucial for developing new strategies to combat fungal diseases and for harnessing the metabolic potential of fungi in various industrial applications.

References

The Aspergillus nidulans gpdA Promoter: A Technical Guide to its Discovery, History, and Application

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The glyceraldehyde-3-phosphate dehydrogenase gene promoter (gpdA) from the filamentous fungus Aspergillus nidulans is a cornerstone of fungal biotechnology. Renowned for its strong, constitutive activity, it has become a workhorse for driving high-level expression of both homologous and heterologous genes. This technical guide provides a comprehensive overview of the discovery, history, and functional characterization of the this compound promoter, offering researchers, scientists, and drug development professionals a detailed resource for its effective application.

Discovery and Initial Characterization

The journey to understanding the this compound promoter began with the cloning and sequencing of the corresponding gene. The nucleotide sequence of a 1.3-kb region upstream from the start codon (ATG) was determined, laying the groundwork for functional analysis.[1] Early studies focused on dissecting the promoter's architecture to identify key regulatory elements. Through a series of deletion analyses and reporter gene fusions, researchers successfully pinpointed several critical regions that govern its high transcriptional activity.[1]

Two primary upstream activating sequences (UASs) were identified, located approximately 650 and 250 nucleotides upstream from the major transcription start point.[1] These elements were found to be crucial for transcriptional activation. Furthermore, a C+T-rich region situated directly upstream of the major transcription start point was demonstrated to be essential for the correct initiation of transcription.[1] These initial findings provided a foundational map of the promoter's functional landscape.

Regulatory Elements and Transcriptional Control

Subsequent research has further refined our understanding of the this compound promoter's regulatory network. A key discovery was the identification of a specific sequence motif, termed the "gpd box," which plays a significant role in modulating promoter strength.[2][3] Comparative sequence analysis between the this compound promoters of A. nidulans and Aspergillus niger highlighted the importance of this element.[2] Deletion of the gpd box was shown to decrease gene expression, while its insertion into other promoters could significantly enhance their activity, in some cases by up to 30-fold.[2][3]

While long considered a constitutive promoter, studies have revealed that the activity of the this compound promoter is not static and can be influenced by environmental cues.[4][5][6][7] Notably, osmotic stress has been shown to transcriptionally activate the promoter.[4][5][6][7] This finding has important implications for optimizing protein production, as manipulating culture conditions can be used to boost the expression of transgenes under the control of the this compound promoter.

Quantitative Analysis of this compound Promoter Activity

The strength of the this compound promoter has been quantified in numerous studies, often in comparison to other promoters or under varying conditions. These quantitative analyses are critical for researchers designing expression systems and for professionals in drug development aiming for predictable and high-yield production of therapeutic proteins.

Table 1: Regulation of this compound Promoter Activity by Osmotic Stress
OsmoticumFold Increase in GUS ActivityReference
NaCl (gradual adaptation)2.7[4][5]
Na2SO48.4[4][5]
KCl7.5[4][5]
Polyethylene Glycol (PEG)4.9[4][5]
Table 2: Modulation of this compound Promoter Strength by gpd Box Copy Number
Promoter ConstructRelative Xylanase Activity (U/mL)Relative Transcription LevelReference
Pthis compound (1 copy of gpd box)1578.671.0[2][8]
PgpdA2B (2 copies of gpd box)2333.882.8[2][8]
PgpdA3B (3 copies of gpd box)3588.385.7[2][8]
PgpdA4B (4 copies of gpd box)3183.514.3[2][8]

Experimental Protocols

Harnessing the power of the this compound promoter requires robust and reliable experimental protocols. The following sections detail the core methodologies for promoter analysis and the use of the this compound promoter in Aspergillus transformation.

Promoter Activity Assays using Reporter Genes

A common method to quantify promoter strength involves fusing the promoter of interest to a reporter gene, such as lacZ (encoding β-galactosidase) or uidA (encoding β-glucuronidase, GUS). The activity of the reporter enzyme then serves as a proxy for the transcriptional activity of the promoter.

Key Steps:

  • Construct Design: The this compound promoter sequence is cloned upstream of the reporter gene in an expression vector.

  • Transformation: The resulting plasmid is introduced into an appropriate Aspergillus host strain. Protoplast-mediated transformation (PMT) and Agrobacterium-mediated transformation (AMT) are commonly used methods.[9][10][11][12]

  • Selection of Transformants: Transformants are selected based on a selectable marker present on the vector, such as antibiotic resistance or complementation of an auxotrophic mutation.[9][10]

  • Cultivation and Induction (if applicable): Transformed fungal strains are cultured under desired conditions. For studying the effect of osmotic stress, cultures are adapted to media containing high concentrations of salts or other osmotic agents.[4][5]

  • Protein Extraction and Enzyme Assay: Mycelia are harvested, and total soluble protein is extracted. The activity of the reporter enzyme is then measured using a suitable substrate and spectrophotometric or fluorometric detection.[4][5]

Aspergillus Transformation

Introducing expression cassettes containing the this compound promoter into Aspergillus is a fundamental step. The following provides a generalized overview of the widely used protoplast-mediated transformation protocol.

Materials:

  • Aspergillus spores

  • Liquid growth medium

  • Cell wall lysing enzymes (e.g., Glucanex)

  • Osmotic stabilizer (e.g., sorbitol)

  • PEG solution

  • Transformation vector containing the this compound promoter driving a gene of interest and a selectable marker

  • Selective regeneration medium

Procedure:

  • Spore Germination: Inoculate liquid medium with Aspergillus spores and incubate to obtain young mycelia.

  • Protoplast Formation: Harvest the mycelia and treat with a solution containing cell wall lysing enzymes and an osmotic stabilizer to generate protoplasts.

  • Transformation: Incubate the protoplasts with the transformation vector in the presence of PEG and calcium chloride to facilitate DNA uptake.

  • Regeneration and Selection: Plate the transformed protoplasts on a selective regeneration medium containing an osmotic stabilizer. Only transformants containing the selectable marker will be able to grow.

Visualizing Workflows and Pathways

To further clarify the experimental and biological processes discussed, the following diagrams have been generated using the DOT language.

Promoter_Activity_Assay_Workflow cluster_plasmid_construction Plasmid Construction cluster_transformation Aspergillus Transformation cluster_analysis Analysis pthis compound This compound Promoter reporter Reporter Gene (e.g., lacZ, uidA) pthis compound->reporter Fuse vector Expression Vector reporter->vector Ligate into transform Introduce vector into Aspergillus host vector->transform select Select transformants on selective medium transform->select culture Culture transformants under specific conditions select->culture extract Extract total soluble protein culture->extract assay Perform reporter enzyme assay extract->assay quantify Quantify promoter activity assay->quantify

Caption: Workflow for assaying this compound promoter activity using a reporter gene system.

Osmotic_Stress_Signaling_Pathway osmotic_stress Osmotic Stress (e.g., NaCl, KCl, PEG) cell_sensor Cellular Sensor(s) osmotic_stress->cell_sensor signaling_cascade Signaling Cascade (details under investigation) cell_sensor->signaling_cascade transcription_factors Stress-Responsive Transcription Factors signaling_cascade->transcription_factors gpdA_promoter This compound Promoter transcription_factors->gpdA_promoter Bind to regulatory elements gpdA_gene This compound Gene gpdA_promoter->gpdA_gene Activates transcription Increased Transcription gpdA_gene->transcription

Caption: Putative signaling pathway for the activation of the this compound promoter by osmotic stress.

Gpd_Box_Modification_Workflow cluster_promoter_engineering Promoter Engineering cluster_expression_analysis Expression Analysis native_this compound Native this compound Promoter (1x gpd box) pcr PCR-based amplification and ligation native_this compound->pcr modified_promoters Modified Promoters (2x, 3x, 4x gpd boxes) pcr->modified_promoters reporter_fusion Fuse modified promoters to a reporter gene (e.g., xynB) modified_promoters->reporter_fusion transformation Transform into Aspergillus niger reporter_fusion->transformation expression_measurement Measure reporter gene expression and activity transformation->expression_measurement

Caption: Experimental workflow for modifying the this compound promoter by altering the copy number of the gpd box.

Conclusion

The Aspergillus nidulansthis compound promoter is a powerful and versatile tool for achieving high-level, constitutive gene expression in filamentous fungi. Its well-characterized nature, coupled with the ability to be modulated by environmental signals and genetic engineering, makes it an invaluable asset for both fundamental research and industrial applications, including drug development and the production of enzymes and other valuable proteins. This guide provides a solid foundation for understanding and utilizing this essential component of the fungal molecular toolkit.

References

The Constitutive gpdA Promoter: A Technical Guide to Expression Levels and Experimental Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The glyceraldehyde-3-phosphate dehydrogenase gene promoter, gpdA, from the filamentous fungus Aspergillus nidulans, is a cornerstone in the field of fungal biotechnology and molecular biology.[1][2][3] Widely regarded as a strong constitutive promoter, it is frequently employed to drive high-level expression of heterologous genes in a variety of fungal hosts.[3][4][5] The protein it encodes, glyceraldehyde-3-phosphate dehydrogenase (GPD), is a key enzyme in glycolysis and can constitute up to 5% of the total soluble cellular protein.[1][2][3] This guide provides an in-depth overview of the expression levels driven by the this compound promoter, details the experimental protocols for its characterization, and visualizes the underlying molecular and experimental workflows.

Quantitative Analysis of this compound Promoter Activity

While the this compound promoter is considered constitutive, its activity can be influenced by environmental signals, particularly osmotic stress.[1][2][3][6] Furthermore, modifications to the promoter sequence, such as altering the copy number of regulatory elements, can significantly impact its transcriptional efficiency.[4] The following tables summarize quantitative data from various studies, providing a comparative look at this compound promoter-driven expression under different conditions.

Table 1: Expression of a this compound-uidA (GUS) Fusion in Aspergillus nidulans under Osmotic Stress
ConditionGUS Specific Activity (Units*)Fold Change vs. UnadaptedReference
Unadapted401.0[2][3]
NaCl-adapted1102.75[2][3]
NaCl-shocked (2h)260.65[2][3]
Na₂SO₄-adapted-8.4[1][2][3][6]
KCl-adapted-7.5[1][2][3][6]
Polyethylene (B3416737) glycol (PEG)-adapted-4.9[1][2][3][6]

*Units are not explicitly defined in the source material but are based on fluorometric assays with 4-methylumbelliferyl-β-d-glucuronide as a substrate.[1][3]

Table 2: Impact of gpd Box Copy Number on Xylanase (xynB) Expression in Aspergillus niger
Promoter ConstructNumber of gpd BoxesRelative xynB Transcription LevelReference
Pthis compound11.0[4]
PgpdA2B22.8[4]
PgpdA3B35.7[4]
PgpdA4B44.3[4]
Table 3: Comparison of this compound with other Promoters in Aspergillus nidulans
PromoterRelative Strength vs. Pthis compoundReporter SystemReference
PzipA2.9sfGFP[7][8]
PsltA1.5sfGFP[7][8]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols derived from the cited literature for the analysis of this compound promoter activity.

Protocol 1: Quantification of this compound Promoter Activity using a β-Glucuronidase (GUS) Reporter Assay

This protocol is adapted from studies investigating the effect of osmotic stress on this compound promoter activity in Aspergillus nidulans.[1][3]

1. Fungal Strain and Culture Conditions:

  • An A. nidulans strain transformed with a this compound-uidA gene fusion construct is used.
  • For osmotic stress experiments, cultures are either gradually adapted to media containing high concentrations of salts (e.g., 2M NaCl, Na₂SO₄, KCl) or polyethylene glycol (PEG), or subjected to osmotic shock by transferring an unadapted culture to high-salt medium.[1][3]

2. Mycelium Harvesting and Protein Extraction:

  • Mycelium is harvested by filtration, washed, and then frozen in liquid nitrogen.[3]
  • The frozen mycelium is ground to a fine powder.[3]
  • The powder is suspended in GUS extraction buffer and centrifuged at 12,000 x g for 30 minutes at 4°C.[3]
  • The resulting supernatant is desalted using a Sephadex G-25 column.[3]

3. GUS Activity Assay:

  • GUS specific activity is determined fluorometrically using 4-methylumbelliferyl-β-d-glucuronide as the substrate.[1][3]
  • The assay measures the rate of production of the fluorescent product, 4-methylumbelliferone.

4. Data Analysis:

  • GUS activity is normalized to the total protein concentration in the extract.
  • Results are often presented as specific activity units or as a fold change relative to a control condition.[1][2]

Protocol 2: Analysis of Promoter Strength using Quantitative Real-Time PCR (qRT-PCR)

This method is used to quantify the transcript levels of a reporter gene driven by the this compound promoter, as demonstrated in the study modifying gpd box copy numbers.[4]

1. RNA Extraction and cDNA Synthesis:

  • Total RNA is extracted from fungal mycelium grown under defined conditions.
  • The quality and quantity of the extracted RNA are assessed.
  • First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.

2. qRT-PCR Reaction:

  • The qRT-PCR reaction is set up using a suitable master mix, primers specific for the reporter gene (e.g., xynB), and the synthesized cDNA as a template.[4]
  • A housekeeping gene with stable expression (e.g., actin) is used as an internal control for normalization.[4]

3. Data Analysis:

  • The relative expression level of the target gene is calculated using the 2-ΔΔCt method.[7]
  • This provides a quantitative measure of the promoter's transcriptional activity.

Signaling Pathways and Experimental Workflows

Osmotic Stress Signaling and this compound Promoter Activation

The this compound promoter, while constitutive, is responsive to osmotic signals, leading to transcriptional activation.[1][2][6] This suggests a link between the cellular machinery for sensing and responding to changes in external osmolarity and the regulation of this central metabolic gene. The accumulation of glycerol (B35011) as a compatible osmolyte in salt-adapted cultures further indicates a reprogramming of carbon metabolism under stress, where this compound plays a crucial role.[3]

OsmoticStressPathway OsmoticStress Osmotic Stress (e.g., NaCl, KCl, PEG) CellularSensors Cellular Osmosensors OsmoticStress->CellularSensors SignalingCascade Signal Transduction Cascade CellularSensors->SignalingCascade gpdA_promoter This compound Promoter SignalingCascade->gpdA_promoter Transcriptional Activation Glycerol Glycerol Synthesis (Compatible Osmolyte) SignalingCascade->Glycerol Upregulation gpdA_gene This compound Gene gpdA_promoter->gpdA_gene drives expression of GPD_protein GPD Protein gpdA_gene->GPD_protein translates to Glycolysis Glycolysis & ATP Production GPD_protein->Glycolysis

Caption: Osmotic stress signaling pathway leading to this compound promoter activation.

Experimental Workflow for Promoter Activity Quantification

The general workflow for quantifying the activity of the this compound promoter using a reporter gene involves several key steps, from the construction of the expression vector to the final data analysis.

ExperimentalWorkflow VectorConstruction Vector Construction (this compound promoter + reporter gene) Transformation Fungal Transformation VectorConstruction->Transformation Selection Selection of Transformants Transformation->Selection Culturing Culturing under Defined Conditions Selection->Culturing Harvesting Harvesting Mycelium Culturing->Harvesting Extraction Protein or RNA Extraction Harvesting->Extraction Assay Reporter Assay or qRT-PCR Extraction->Assay DataAnalysis Data Analysis Assay->DataAnalysis

Caption: General experimental workflow for this compound promoter activity analysis.

Conclusion

The this compound promoter remains a powerful and reliable tool for driving gene expression in filamentous fungi. Its strong, largely constitutive activity makes it suitable for a wide range of applications in research and industrial biotechnology. However, researchers should be aware of its responsiveness to environmental cues, such as osmotic stress, which can be either a factor to control for or a mechanism to be exploited for enhanced expression. The methodologies and quantitative data presented in this guide offer a comprehensive resource for the effective utilization and characterization of the this compound promoter in future studies.

References

The Chromogenic Substrate GPDA: A Technical Guide for X-Prolyl Dipeptidyl-Aminopeptidase (DPP-IV) Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of Glycyl-L-proline-p-nitroanilide (GPDA) as a chromogenic substrate for the kinetic analysis of X-Prolyl dipeptidyl-aminopeptidase, commonly known as Dipeptidyl Peptidase-IV (DPP-IV) or CD26. This enzyme is a critical target in drug discovery, particularly for the treatment of type 2 diabetes. This document outlines the enzymatic reaction, provides detailed experimental protocols, summarizes key quantitative data, and illustrates relevant biological pathways.

Introduction to this compound and X-Prolyl Dipeptidyl-Aminopeptidase

X-Prolyl dipeptidyl-aminopeptidase (EC 3.4.14.5) is a serine exopeptidase that plays a crucial role in various physiological processes by cleaving N-terminal dipeptides from polypeptides with a proline or alanine (B10760859) residue at the penultimate position.[1] One of its most well-characterized functions is the inactivation of the incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are key regulators of glucose homeostasis.[2][3] By degrading these hormones, DPP-IV attenuates insulin (B600854) secretion and contributes to hyperglycemia.[2] Consequently, inhibitors of DPP-IV have emerged as a significant class of oral antidiabetic agents.[3]

Glycyl-L-proline-p-nitroanilide (this compound) is a widely used chromogenic substrate for the in vitro assessment of DPP-IV activity.[4] The enzymatic cleavage of this compound by DPP-IV liberates the yellow-colored p-nitroaniline (pNA), which can be quantified spectrophotometrically. This property makes this compound an invaluable tool for enzyme characterization, inhibitor screening, and kinetic studies.

The Enzymatic Reaction

The fundamental principle of the DPP-IV assay using this compound lies in the enzymatic hydrolysis of the substrate. DPP-IV specifically recognizes and cleaves the peptide bond between the proline and the p-nitroaniline moiety. This reaction yields Glycyl-L-proline and the chromophore p-nitroaniline. The rate of p-nitroaniline formation, measured by the increase in absorbance at approximately 405 nm, is directly proportional to the DPP-IV enzyme activity.

Enzymatic_Reaction sub This compound (Glycyl-L-proline-p-nitroanilide) enz X-Prolyl dipeptidyl-aminopeptidase (DPP-IV) sub->enz Binds to active site prod1 Glycyl-L-proline enz->prod1 Releases prod2 p-nitroaniline (Yellow Chromophore) enz->prod2 Releases

Enzymatic cleavage of this compound by DPP-IV.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the interaction of this compound with X-Prolyl dipeptidyl-aminopeptidase from various sources, as well as the optimal reaction conditions.

Table 1: Kinetic Parameters of this compound with X-Prolyl Dipeptidyl-Aminopeptidase (DPP-IV)

Enzyme SourceKm (mM)VmaxReference
Human Connective Tissues0.43 - 0.98Not Reported[2]
Barley0.59Not Reported[2]
Human Serum0.550 U/L[2]
Recombinant Human DPP-IV0.6919Not Reported[5]
Lactobacillus sakei0.192Higher than porcine muscle[6]

Table 2: Optimal Reaction Conditions for DPP-IV Assay

ParameterOptimal Range/ValueEnzyme SourceReference
pH7.4 - 8.7General[7]
pH9.0Recombinant DPP-IV (Vespa basalis)[8]
pH7.5Lactobacillus sakei[6]
pH6.5Lactobacillus helveticus[9]
Temperature37 °CGeneral[7]
Temperature50 °CRecombinant DPP-IV (Vespa basalis)[8]
Temperature55 °CLactobacillus sakei[6]
Temperature45 °CLactobacillus helveticus[9]

Experimental Protocols

This section provides detailed methodologies for a standard DPP-IV enzyme activity assay and an inhibitor screening assay using this compound.

Standard DPP-IV Enzyme Activity Assay

This protocol is a generalized procedure based on common practices.[2][7] Researchers should optimize conditions for their specific enzyme and experimental setup.

Materials:

  • DPP-IV enzyme solution

  • This compound hydrochloride substrate solution (e.g., 1 mM in assay buffer)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • p-Nitroaniline (pNA) standard solution (for standard curve)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator set to 37 °C

Procedure:

  • Prepare a pNA Standard Curve:

    • Prepare serial dilutions of the pNA standard solution in assay buffer in the microplate.

    • Include a blank well with assay buffer only.

    • Read the absorbance at 405 nm.

    • Plot absorbance versus pNA concentration to generate a standard curve.

  • Enzyme Assay:

    • Add a specific volume of the enzyme solution to the wells of the microplate.

    • For the blank, add the same volume of assay buffer instead of the enzyme.

    • Pre-incubate the plate at 37 °C for 5-10 minutes.

    • Initiate the reaction by adding a defined volume of the pre-warmed this compound substrate solution to all wells.

    • Incubate the plate at 37 °C.

    • Measure the absorbance at 405 nm at regular time intervals (e.g., every 1-5 minutes) for a set duration (e.g., 15-60 minutes).

  • Data Analysis:

    • Subtract the absorbance of the blank from the absorbance of the sample wells.

    • Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • Use the pNA standard curve to convert the rate of change in absorbance to the rate of pNA formation (e.g., in µmol/min).

    • Calculate the specific activity of the enzyme (e.g., in U/mg protein).

DPP-IV Inhibitor Screening Assay

This protocol is adapted for screening potential DPP-IV inhibitors.[5]

Materials:

  • All materials from the standard assay.

  • Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO).

  • Positive control inhibitor (e.g., Sitagliptin).

Procedure:

  • Assay Setup:

    • In a 96-well plate, set up the following wells:

      • Blank: Assay buffer and solvent.

      • Negative Control (100% activity): Enzyme, assay buffer, and solvent.

      • Positive Control: Enzyme, assay buffer, and a known concentration of the positive control inhibitor.

      • Test Wells: Enzyme, assay buffer, and various concentrations of the test compounds.

  • Pre-incubation:

    • Add the enzyme solution to the appropriate wells.

    • Add the test compounds, positive control, or solvent to the respective wells.

    • Pre-incubate the plate at room temperature or 37 °C for a specified time (e.g., 10-30 minutes) to allow for inhibitor binding.[5]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the this compound substrate solution to all wells.

    • Immediately measure the absorbance at 405 nm at various time points or as an endpoint reading after a fixed incubation time at 37 °C.

  • Data Analysis:

    • Calculate the percentage of inhibition for each test compound concentration relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) from the resulting dose-response curve.

Experimental_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Acquisition & Analysis prep_reagents Prepare Reagents: - Assay Buffer - this compound Substrate - Enzyme Solution - Inhibitors (if applicable) plate_setup Set up 96-well plate with controls and samples prep_reagents->plate_setup pre_incubation Pre-incubate enzyme with inhibitors plate_setup->pre_incubation add_substrate Add this compound substrate to initiate reaction pre_incubation->add_substrate incubation Incubate at optimal temperature (e.g., 37°C) add_substrate->incubation read_absorbance Measure absorbance at 405 nm incubation->read_absorbance calc_activity Calculate enzyme activity or % inhibition read_absorbance->calc_activity det_params Determine kinetic parameters (Km, Vmax) or IC50 calc_activity->det_params

Generalized workflow for a DPP-IV assay.

Biological Context: The Incretin Pathway

DPP-IV plays a pivotal role in glucose metabolism through its regulation of the incretin hormones GLP-1 and GIP. Understanding this pathway is crucial for appreciating the therapeutic relevance of DPP-IV inhibition.

Following a meal, GLP-1 and GIP are secreted from intestinal L-cells and K-cells, respectively. These hormones then act on pancreatic β-cells to potentiate glucose-dependent insulin secretion. GLP-1 also suppresses glucagon (B607659) secretion from pancreatic α-cells, further contributing to lower blood glucose levels. However, the biological activity of these incretins is short-lived, as they are rapidly degraded and inactivated by DPP-IV. By inhibiting DPP-IV, the circulating levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion and improved glycemic control.

Incretin_Pathway cluster_gut Gastrointestinal Tract cluster_circulation Circulation cluster_pancreas Pancreas cluster_effect Physiological Effect food Food Intake l_cells L-cells food->l_cells k_cells K-cells food->k_cells glp1 Active GLP-1 l_cells->glp1 gip Active GIP k_cells->gip dpp4 DPP-IV glp1->dpp4 beta_cells β-cells glp1->beta_cells + alpha_cells α-cells glp1->alpha_cells - gip->dpp4 gip->beta_cells + inactive_glp1 Inactive GLP-1 dpp4->inactive_glp1 Inactivation inactive_gip Inactive GIP dpp4->inactive_gip Inactivation insulin Insulin Secretion (Increased) beta_cells->insulin glucagon Glucagon Secretion (Decreased) alpha_cells->glucagon glucose Blood Glucose (Lowered) insulin->glucose

The role of DPP-IV in the incretin pathway.

Troubleshooting and Considerations

  • Interfering Substances: Compounds that have strong absorption at 405 nm can interfere with the assay.[5] It is crucial to run appropriate controls, including the test compound without the enzyme, to account for any intrinsic absorbance.

  • Substrate and Compound Solubility: Some test compounds and even chromogenic substrates may have poor aqueous solubility, requiring the use of organic solvents like DMSO.[5] However, high concentrations of organic solvents can inhibit enzyme activity. It is essential to keep the final solvent concentration low and consistent across all wells.

  • Substrate Instability: Some chromogenic and fluorogenic DPP-IV substrates can be unstable in aqueous solutions and may undergo hydrolysis in the absence of the enzyme.[5] Measuring the background hydrolysis of the substrate over time is recommended.

  • Alternative Methods: For compounds that interfere with colorimetric assays, alternative methods such as LC-MS can be employed to directly measure the formation of the Gly-Pro product.[5] Fluorescence-based assays using substrates like Gly-Pro-aminomethylcoumarin (AMC) offer higher sensitivity but may be prone to interference from fluorescent compounds. Luminescence-based assays, such as the DPPIV-Glo™ Protease Assay, provide even greater sensitivity and can circumvent issues with background fluorescence.

This technical guide provides a comprehensive resource for researchers utilizing the this compound substrate in DPP-IV enzyme assays. By understanding the underlying principles, employing robust experimental protocols, and being aware of potential challenges, scientists can effectively characterize DPP-IV activity and screen for novel inhibitors to advance research in metabolic diseases.

References

Transcriptional Activation of the Aspergillus nidulans gpdA Promoter: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The glyceraldehyde-3-phosphate dehydrogenase gene (gpdA) promoter of the filamentous fungus Aspergillus nidulans is a widely utilized strong constitutive promoter in fungal biotechnology for the high-level expression of heterologous proteins. Understanding the intricacies of its transcriptional regulation is paramount for optimizing its use in various applications, from industrial enzyme production to drug discovery. This technical guide provides a comprehensive overview of the molecular mechanisms governing the transcriptional activation of the this compound promoter, with a focus on its response to environmental cues, the key regulatory elements and transcription factors involved, and detailed experimental protocols for its study.

Core Regulatory Elements of the this compound Promoter

The transcriptional activity of the this compound promoter is governed by several key cis-acting elements located upstream of the translational start site. Deletion analysis and site-specific mutagenesis have identified crucial regions for promoter function.

Two primary upstream activating sequences (UASs) have been identified, located approximately 250 and 650 nucleotides upstream from the major transcription start point. These regions are thought to contain binding sites for transcriptional activators that drive the high basal level of this compound expression.[1]

Another critical element is the "gpd box," a sequence that, when introduced into other promoters, can significantly enhance their transcriptional output.[2] The presence of this and other elements contributes to the robust and constitutive nature of the this compound promoter.

Transcriptional Activation by Osmotic Stress

Contrary to its characterization as a purely constitutive promoter, the this compound promoter is transcriptionally activated by osmotic signals. This regulation allows the fungus to adapt to changes in the external osmotic environment. The activation is mediated by a conserved signaling pathway.

The High Osmolarity Glycerol (HOG) Pathway

In Aspergillus nidulans, the HOG pathway is a critical signaling cascade that responds to osmotic stress. This pathway is homologous to the well-characterized HOG pathway in Saccharomyces cerevisiae. Upon sensing an increase in external osmolarity, a phosphorelay system activates the Mitogen-Activated Protein Kinase (MAPK) HogA (also known as SakA). Activated HogA translocates to the nucleus, where it phosphorylates and activates downstream transcription factors.

While the direct binding of a specific transcription factor downstream of HogA to the this compound promoter has not been definitively elucidated, the bZIP transcription factor AtfA and the C2H2 zinc-finger protein MsnA are known to be involved in the osmotic stress response and are regulated by the HOG pathway. It is hypothesized that one or both of these factors, or other yet-to-be-identified transcription factors, bind to specific stress response elements within the this compound promoter to upregulate its transcription.

G Osmotic Stress Signaling Pathway for this compound Activation OsmoticStress Osmotic Stress (e.g., NaCl, Sorbitol) Sensor Membrane Sensor (e.g., Histidine Kinase) OsmoticStress->Sensor senses Phosphorelay Phosphorelay System Sensor->Phosphorelay activates HogA_inactive HogA (MAPK) (inactive) Phosphorelay->HogA_inactive activates HogA_active HogA-P (MAPK) (active) HogA_inactive->HogA_active phosphorylation Nucleus Nucleus HogA_active->Nucleus translocates to AtfA_MsnA Transcription Factors (e.g., AtfA, MsnA) HogA_active->AtfA_MsnA activates gpdA_promoter This compound Promoter AtfA_MsnA->gpdA_promoter binds to gpdA_transcription Increased this compound Transcription gpdA_promoter->gpdA_transcription leads to

Caption: Osmotic Stress Signaling Pathway for this compound Activation.

Regulation by Carbon Source

The this compound gene encodes glyceraldehyde-3-phosphate dehydrogenase, a key enzyme in glycolysis. As such, its expression is also logically regulated by the availability and type of carbon source. This regulation is primarily mediated by the carbon catabolite repressor protein, CreA.

CreA is a C2H2-type zinc finger transcription factor that represses the expression of genes required for the utilization of alternative carbon sources when a preferred carbon source, such as glucose, is available. The consensus binding site for CreA is 5'-SYGGRG-3'. While direct experimental evidence for CreA binding to the this compound promoter in A. nidulans is still forthcoming, the presence of putative CreA binding sites in its promoter region and the central role of this compound in carbon metabolism strongly suggest that CreA plays a regulatory role. Under conditions of glucose repression, CreA likely binds to the this compound promoter to modulate its expression, ensuring that the cell's metabolic machinery is appropriately tuned to the available nutrients.

Quantitative Analysis of this compound Promoter Activation

Reporter gene assays have been instrumental in quantifying the transcriptional activation of the this compound promoter in response to various osmotic stressors. The following tables summarize key findings from studies using a this compound-uidA (GUS) reporter fusion.

Table 1: Effect of Gradual Adaptation to Different Osmotica on this compound Promoter Activity

OsmoticumConcentrationFold Increase in GUS Activity
NaCl1.0 M1.4
NaCl1.5 M2.1
NaCl2.0 M2.7[3]
Na₂SO₄-8.4[3]
KCl-7.5[3]
Polyethylene Glycol (PEG)-4.9[3]

Table 2: Time Course of this compound Promoter Activity After Osmotic Shock with 2 M NaCl

Time (hours)Fold Change in GUS Activity
2~0.7 (reduction)
12~1.0 (return to basal)
24~2.0 (increase)

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of this compound promoter activation. The following sections provide protocols for key experiments.

Fungal Transformation: Protoplast-Mediated Method

This protocol describes the generation of protoplasts from A. nidulans mycelia and their subsequent transformation with a plasmid containing a this compound promoter-reporter fusion construct.

Materials:

  • A. nidulans strain (e.g., a pyrG auxotroph)

  • Complete Medium (CM) and Minimal Medium (MM) for Aspergillus

  • Lytic enzyme solution (e.g., Glucanex or a mix of cellulase (B1617823) and β-glucuronidase)

  • Osmotic stabilizer (e.g., 1.2 M MgSO₄ or 1 M sorbitol)

  • Protoplast Transformation Buffer (PTC): 40% (w/v) PEG 4000, 50 mM CaCl₂, 10 mM Tris-HCl pH 7.5

  • Plasmid DNA with this compound promoter-reporter construct and a selectable marker (e.g., pyrG)

Procedure:

  • Inoculate 10⁸ conidia of A. nidulans into 100 mL of liquid CM and incubate with shaking at 37°C for 12-16 hours.

  • Harvest the mycelia by filtration through Miracloth and wash with sterile water.

  • Resuspend the mycelia in 10 mL of osmotic stabilizer containing the lytic enzyme solution.

  • Incubate at 30°C with gentle shaking for 2-4 hours, monitoring protoplast formation microscopically.

  • Separate protoplasts from mycelial debris by filtration through sterile glass wool.

  • Pellet the protoplasts by centrifugation at 500 x g for 10 minutes and wash twice with the osmotic stabilizer.

  • Resuspend the protoplasts in a solution of osmotic stabilizer and 50 mM CaCl₂ to a final concentration of 10⁸ protoplasts/mL.

  • To 100 µL of the protoplast suspension, add 5-10 µg of plasmid DNA and incubate on ice for 20 minutes.

  • Add 1 mL of PTC solution, mix gently, and incubate at room temperature for 15 minutes.

  • Plate the transformation mix onto selective MM agar (B569324) plates with the appropriate osmotic stabilizer.

  • Incubate at 37°C for 2-4 days until transformants appear.

G Protoplast-Mediated Transformation Workflow Culture 1. Fungal Culture (Liquid CM, 37°C, 12-16h) Harvest 2. Harvest Mycelia (Filtration) Culture->Harvest Digestion 3. Enzymatic Digestion (Lytic Enzymes, 30°C, 2-4h) Harvest->Digestion Isolation 4. Protoplast Isolation (Filtration & Centrifugation) Digestion->Isolation Transformation 5. DNA Transformation (Plasmid DNA, PTC, Incubation) Isolation->Transformation Plating 6. Plating (Selective Medium) Transformation->Plating Incubation 7. Incubation (37°C, 2-4 days) Plating->Incubation Transformants Transformant Colonies Incubation->Transformants

Caption: Protoplast-Mediated Transformation Workflow.

Reporter Gene Assays

Materials:

  • GUS Extraction Buffer: 50 mM sodium phosphate (B84403) pH 7.0, 10 mM EDTA, 0.1% Triton X-100, 0.1% sodium lauroyl sarcosinate, 10 mM β-mercaptoethanol.

  • GUS Assay Buffer: 1 mM 4-methylumbelliferyl β-D-glucuronide (MUG) in GUS Extraction Buffer.

  • Stop Buffer: 0.2 M Na₂CO₃.

  • Fluorometer.

Procedure:

  • Grow fungal transformants under desired conditions (e.g., with and without osmotic stress).

  • Harvest mycelia, freeze in liquid nitrogen, and grind to a fine powder.

  • Resuspend the powder in GUS Extraction Buffer and clarify by centrifugation.

  • Determine the protein concentration of the supernatant.

  • Add a known amount of protein extract to pre-warmed GUS Assay Buffer and incubate at 37°C.

  • At various time points, remove aliquots and add to Stop Buffer.

  • Measure the fluorescence of the released 4-methylumbelliferone (B1674119) (MU) using a fluorometer with excitation at 365 nm and emission at 455 nm.

  • Calculate GUS activity as pmol MU/min/mg protein.

Materials:

  • Z-Buffer: 60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄, 50 mM β-mercaptoethanol, pH 7.0.

  • o-nitrophenyl-β-D-galactopyranoside (ONPG) solution: 4 mg/mL in water.

  • Stop Solution: 1 M Na₂CO₃.

  • Spectrophotometer.

Procedure:

  • Prepare fungal cell extracts as described for the GUS assay.

  • Add a known amount of protein extract to Z-Buffer.

  • Initiate the reaction by adding ONPG solution and incubate at 30°C.

  • Stop the reaction by adding Stop Solution when a yellow color develops.

  • Measure the absorbance at 420 nm.

  • Calculate β-galactosidase activity in Miller units.

Nucleic Acid Blotting

This technique is used to determine the levels of this compound mRNA.

Procedure:

  • Extract total RNA from fungal mycelia grown under different conditions.

  • Separate the RNA by electrophoresis on a denaturing formaldehyde-agarose gel.

  • Transfer the RNA to a nylon membrane.

  • Hybridize the membrane with a labeled probe specific for the this compound transcript.

  • Wash the membrane to remove unbound probe.

  • Detect the hybridized probe to visualize and quantify the this compound mRNA.

This method is used to confirm the integration of the reporter gene construct into the fungal genome.

Procedure:

  • Isolate genomic DNA from fungal transformants.

  • Digest the DNA with appropriate restriction enzymes.

  • Separate the DNA fragments by agarose (B213101) gel electrophoresis.

  • Transfer the DNA to a nylon membrane.

  • Hybridize the membrane with a labeled probe specific for the reporter gene.

  • Wash the membrane and detect the hybridized probe to confirm the presence and copy number of the integrated construct.

Conclusion

The Aspergillus nidulans this compound promoter, while constitutively strong, exhibits a dynamic range of transcriptional regulation in response to environmental stimuli, particularly osmotic stress and carbon source availability. This regulation is orchestrated by a complex interplay of signaling pathways, transcription factors, and specific cis-acting elements within the promoter. A thorough understanding of these mechanisms, facilitated by the experimental approaches detailed in this guide, is essential for the rational design of expression systems and for harnessing the full potential of this valuable biotechnological tool. Further research to identify the direct transcriptional regulators linking the HOG pathway to the this compound promoter will provide a more complete picture of its intricate control.

References

Methodological & Application

Application Notes and Protocols for the Continuous Enzymatic Assay of γ-Glutamyl Transpeptidase (GGT) using L-γ-Glutamyl-p-nitroanilide (GPDA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

γ-Glutamyl Transpeptidase (GGT) is a cell-surface enzyme that plays a pivotal role in glutathione (B108866) metabolism and the detoxification of xenobiotics.[1] It catalyzes the transfer of γ-glutamyl moieties from donors like glutathione to acceptor molecules.[1][2] Elevated serum GGT levels are a well-established biomarker for liver and biliary tract diseases, and are also associated with cardiovascular disease and metabolic syndrome.[1][2] Consequently, the accurate and efficient measurement of GGT activity is crucial in both clinical diagnostics and biomedical research.

This document provides a detailed protocol for a continuous colorimetric assay for GGT activity using L-γ-glutamyl-p-nitroanilide (GPDA) as the substrate. This assay is simple, robust, and suitable for high-throughput screening of GGT inhibitors, making it a valuable tool in drug development.

Principle of the Assay

The continuous GGT assay is based on the enzymatic reaction where GGT catalyzes the transfer of the γ-glutamyl group from the chromogenic substrate, L-γ-glutamyl-p-nitroanilide (this compound), to an acceptor molecule, typically glycylglycine.[3][4][5] This reaction releases the yellow-colored product, p-nitroaniline (pNA).[3][4][5] The rate of pNA formation is directly proportional to the GGT activity in the sample and can be continuously monitored by measuring the increase in absorbance at approximately 405-418 nm.[1][3][4][5]

Signaling Pathway

GGT_Pathway cluster_extracellular Extracellular Space This compound L-γ-Glutamyl-p-nitroanilide (this compound) (Substrate) GGT γ-Glutamyl Transpeptidase (GGT) This compound->GGT binds GlyGly Glycylglycine (Acceptor) GlyGly->GGT binds pNA p-Nitroaniline (Yellow Product) GGT->pNA releases gammaGlu_GlyGly γ-Glutamyl-Glycylglycine GGT->gammaGlu_GlyGly releases

Caption: Enzymatic reaction catalyzed by GGT.

Quantitative Data Summary

ParameterValueEnzymeNotes
Substrate L-γ-Glutamyl-p-nitroanilide (this compound)GGTChromogenic substrate
Acceptor GlycylglycineGGTEnhances reaction rate
Wavelength (λ) 405 - 418 nmGGTFor detection of p-nitroaniline
pH Optimum ~8.0 - 8.5GGTReaction is favored at alkaline pH
Temperature 37 °CGGTOptimal for enzyme activity
Typical this compound Concentration 3 mMGGT
Typical Glycylglycine Conc. 40 mMGGT
Km for this compound 370 - 680 µMBovine Kidney GGT
Molar Extinction Coefficient of pNA 8,800 M-1cm-1 at 405 nmGGTUsed for activity calculation

Experimental Protocol

This protocol is designed for a 96-well microplate format but can be adapted for other formats.

Materials and Reagents
  • GGT Assay Buffer: 100 mM Tris-HCl, pH 8.0

  • L-γ-Glutamyl-p-nitroanilide (this compound) stock solution: 100 mM in DMSO

  • Glycylglycine stock solution: 1 M in deionized water

  • GGT enzyme source (e.g., purified enzyme, cell lysate, serum sample)

  • 96-well clear flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405-418 nm and maintaining a constant temperature of 37°C.

  • Multichannel pipette

Preparation of Working Solutions
  • GGT Reaction Buffer: Prepare 100 mM Tris-HCl and adjust the pH to 8.0 at 37°C.

  • GGT Substrate-Acceptor Mix: Prepare a fresh mix for the number of assays to be performed. For each well, you will need:

    • 3 µL of 100 mM this compound stock solution

    • 4 µL of 1 M Glycylglycine stock solution

    • 93 µL of GGT Assay Buffer

    • This results in a final concentration of 3 mM this compound and 40 mM Glycylglycine in the reaction.

Assay Procedure

GGT_Assay_Workflow prep_plate Prepare Plate: Add 10 µL of sample (enzyme) to each well. pre_incubation Pre-incubate plate at 37°C for 5 minutes. prep_plate->pre_incubation add_reagents Add 90 µL of pre-warmed GGT Substrate-Acceptor Mix to each well. pre_incubation->add_reagents mix Mix gently by pipetting. add_reagents->mix read_absorbance Immediately start continuous kinetic reading at 405-418 nm for 10-30 minutes at 37°C. mix->read_absorbance analyze_data Calculate the rate of change in absorbance (ΔA/min). read_absorbance->analyze_data

References

Application Notes and Protocols for the Preparation of a Gelatinase Substrate Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the preparation and use of a gelatinase substrate stock solution, intended for researchers, scientists, and drug development professionals involved in the study of matrix metalloproteinases (MMPs) and other gelatin-degrading enzymes.

Introduction

Gelatinases, primarily MMP-2 and MMP-9, are key enzymes involved in the degradation of the extracellular matrix. Their activity is crucial in physiological processes such as tissue remodeling, as well as in pathological conditions including tumor invasion and metastasis. The measurement of gelatinase activity is therefore a critical aspect of research in these areas. A common method for this is a fluorometric assay that utilizes a gelatin substrate. This document outlines the protocol for the preparation of a stock solution of a quenched fluorescent gelatin substrate, often used in what can be termed a Gelatin Pad Dry Assay (GPDA) format or, more commonly, a gelatin degradation assay.

The substrate typically consists of gelatin that has been heavily labeled with a fluorophore, leading to self-quenching of the fluorescence. Upon enzymatic cleavage by a gelatinase, fluorescent fragments are released, resulting in an increase in fluorescence intensity that is directly proportional to the enzyme's activity.

Materials and Reagents

  • Lyophilized Gelatinase Substrate

  • Deionized Water

  • Assay Buffer (e.g., Gelatinase Assay Buffer)

  • Microcentrifuge tubes

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Microplate reader with fluorescence capabilities

Protocol for Preparation of Gelatinase Substrate Stock Solution

This protocol describes the reconstitution of a lyophilized gelatinase substrate, a common format for commercially available substrates.

  • Equilibration: Allow the vial of lyophilized gelatinase substrate and the deionized water to equilibrate to room temperature before use.

  • Reconstitution: Reconstitute the lyophilized gelatinase substrate in 220 µL of deionized water.[1][2]

  • Mixing: Mix thoroughly by pipetting up and down. If necessary, vortex the solution to ensure the substrate is completely dissolved.[1][2]

  • Storage: The reconstituted substrate is the stock solution. For immediate use, it can be kept at room temperature. For long-term storage, it is recommended to protect the solution from light by covering the vial with aluminum foil or transferring it to an amber vial and storing it at -20°C.[1][2] Avoid repeated freeze-thaw cycles.

Experimental Protocol: Gelatinase Activity Assay

This protocol outlines the steps for a typical gelatinase activity assay using the prepared substrate stock solution in a 96-well plate format.

  • Sample Preparation: Prepare cell lysates, tissue homogenates, or purified enzyme samples in Gelatinase Assay Buffer.

  • Positive Control: Prepare a positive control by diluting a known gelatinase, such as the provided Enzyme Positive Control, in Gelatinase Assay Buffer.

  • Plate Setup: Add samples and controls to the wells of a 96-well plate. Adjust the final volume in each well to 50 µL with Gelatinase Assay Buffer.

  • Substrate Addition: Prepare a Substrate Mix by diluting the Gelatinase Substrate stock solution in the appropriate volume of Assay Buffer. Add 50 µL of the Substrate Mix to each sample and positive control well. Do not add the Substrate Mix to background control wells.

  • Measurement: Immediately place the plate in a microplate reader and measure the fluorescence in kinetic mode at 37°C for 1-2 hours.[1][2] The excitation wavelength should be set to 490 nm and the emission wavelength to 520 nm.[1][2]

  • Data Analysis: Choose two time points (t1 and t2) within the linear range of the reaction. Calculate the change in relative fluorescence units (ΔRFU = RFU2 - RFU1) and the change in time (Δt = t2 - t1). The rate of the reaction is expressed as ΔRFU/Δt. Subtract the background reading from each sample measurement.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the preparation and use of the gelatinase substrate.

ParameterValueReference
Reconstitution Volume220 µL deionized water[1][2]
Storage Temperature (Lyophilized)-20°C[1][2]
Storage Temperature (Stock Solution)-20°C (protected from light)[1][2]
Excitation Wavelength490 nm[1][2]
Emission Wavelength520 nm[1][2]
Assay Temperature37°C[1][2]
Assay Duration1-2 hours (kinetic)[1][2]

Visualizations

GPDA_Substrate_Preparation_Workflow cluster_prep Substrate Stock Solution Preparation start Start: Lyophilized Gelatinase Substrate equilibrate Equilibrate to Room Temperature start->equilibrate reconstitute Reconstitute in 220 µL Deionized Water equilibrate->reconstitute mix Mix Thoroughly (Pipette/Vortex) reconstitute->mix store Store at -20°C (Protect from Light) mix->store ready Stock Solution Ready for Use mix->ready For immediate use store->ready For later use

Workflow for preparing the this compound substrate stock solution.

Gelatinase_Assay_Workflow cluster_assay Gelatinase Activity Assay Workflow prep_samples Prepare Samples and Controls in 96-well Plate add_substrate Add Prepared This compound Substrate Mix prep_samples->add_substrate incubate_read Incubate at 37°C and Measure Fluorescence (Ex/Em = 490/520 nm) add_substrate->incubate_read analyze Analyze Kinetic Data (Calculate ΔRFU/Δt) incubate_read->analyze results Determine Gelatinase Activity analyze->results

Experimental workflow for a typical gelatinase assay.

References

Application Notes: The gpdA Promoter for Heterologous Protein Expression

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The glyceraldehyde-3-phosphate dehydrogenase gene promoter (gpdA) from the filamentous fungus Aspergillus nidulans is a cornerstone in the field of fungal biotechnology.[1] As a strong, constitutive promoter, it is widely utilized to drive the expression of foreign (heterologous) proteins in a variety of fungal hosts.[2][3] The GPD enzyme itself is a key player in glycolysis and can constitute up to 5% of the total soluble protein in fungi like A. nidulans, highlighting the inherent strength of its promoter.[1] This makes the this compound promoter an invaluable tool for researchers and drug development professionals aiming for reliable and high-level protein production in eukaryotic systems.

Key Characteristics and Applications

  • Strong Constitutive Expression: The primary advantage of the this compound promoter is its ability to maintain high levels of gene expression throughout the active growth phases of the fungus, independent of specific inducers or media components.[3][4] This simplifies fermentation processes and ensures consistent protein production. It is frequently the promoter of choice for baseline high-level expression in species like Aspergillus niger and Fusarium fujikuroi.[4][5]

  • Broad Host Functionality: The this compound promoter has been successfully used to express heterologous genes across a range of filamentous fungi, demonstrating its broad utility.

  • Role in Expression Systems: Beyond direct gene expression, the this compound promoter is a critical component in sophisticated genetic tools. For instance, in the tetracycline-inducible (Tet-On) system, it is used to constitutively express the tetracycline-dependent transactivator, which then activates a target gene in the presence of an inducer like doxycycline.[5][6] It has also been employed to drive the expression of Cas9 nuclease in CRISPR/Cas9 gene-editing systems adapted for fungi.[7]

  • Environmental Regulation: While considered constitutive, the activity of the this compound promoter can be significantly modulated by environmental cues.[1] Studies have shown that osmotic stress, induced by salts (NaCl, KCl, Na₂SO₄) or polyethylene (B3416737) glycol (PEG), can transcriptionally activate the promoter, leading to a substantial increase in protein expression.[1] This provides a simple method for enhancing protein yields without complex genetic modification.

  • Promoter Engineering: The native this compound promoter has served as a scaffold for engineering even stronger or more tailored expression tools. By identifying and manipulating upstream activating sequences (UAS) and specific regulatory motifs like the "gpd box," researchers have created synthetic promoters with significantly enhanced transcriptional output.[8][9][10]

Data Presentation: Strength of the this compound Promoter and Its Derivatives

The following table summarizes quantitative data on the expression levels achieved using the this compound promoter relative to other promoters or its own engineered variants.

Host OrganismReporter/Expressed ProteinPromoter(s)Fold Change in Expression/Activity (relative to control)Reference
Aspergillus nidulansβ-glucuronidase (GUS)This compound (unadapted)1.0 (Basal level: 40 U)[1]
Aspergillus nidulansβ-glucuronidase (GUS)This compound (NaCl-adapted)2.7[1]
Aspergillus nidulansβ-glucuronidase (GUS)This compound (Na₂SO₄-adapted)8.4[1]
Aspergillus nidulansβ-glucuronidase (GUS)This compound (PEG-adapted)4.9[1]
Aspergillus nidulansβ-glucuronidase (GUS)This compound (KCl-adapted)7.5[1]
Aspergillus nidulansSuperfolder GFPPzipA vs. This compound2.9[11]
Aspergillus nidulansSuperfolder GFPPsltA vs. This compound1.5[11]
Aspergillus nigerXylanase B (xynB)Pthis compound (1x gpd box)1.0 (Reference)[8]
Aspergillus nigerXylanase B (xynB)PgpdA2B (2x gpd box)2.8 (transcription level)[8]
Aspergillus nigerXylanase B (xynB)PgpdA3B (3x gpd box)5.7 (transcription level)[8]
Aspergillus nigerXylanase B (xynB)PgpdA4B (4x gpd box)4.3 (transcription level)[8]
Aspergillus nigerXylanase B (xynB)PgpdA3B vs. Pthis compound2.27 (enzyme activity)[10]
Aspergillus nigerβ-galactosidase (lacZ)terA promoter (with TerR) vs. This compound~3.0[12]
Aspergillus nigermCherry-PyrGUASb-Pthis compound vs. Pthis compound1.3[9]

Mandatory Visualizations

G General Workflow for Heterologous Protein Expression using this compound Promoter cluster_0 Vector Construction cluster_1 Fungal Transformation cluster_2 Expression and Analysis pcr_promoter Amplify this compound Promoter (e.g., from pAN7-1) fusion_pcr Fusion PCR to link Pthis compound::GOI pcr_promoter->fusion_pcr pcr_gene Amplify Gene of Interest (GOI) with overlapping ends pcr_gene->fusion_pcr cloning Clone Pthis compound::GOI into Expression Vector fusion_pcr->cloning protoplast Prepare Fungal Protoplasts cloning->protoplast transformation Transform with Vector (e.g., PEG-mediated) protoplast->transformation selection Select Transformants (e.g., auxotrophy, resistance) transformation->selection cultivation Cultivate Transformants in Liquid Medium selection->cultivation protein_extraction Harvest Mycelia/Supernatant for Protein Extraction cultivation->protein_extraction analysis Analyze Protein Expression (SDS-PAGE, Western, Activity Assay) protein_extraction->analysis

Caption: General workflow for expressing a heterologous protein.

TetOnSystem The Tet-On Inducible Expression System cluster_0 Regulator Cassette cluster_1 Effector Cassette This compound Constitutive This compound Promoter rtTA rtTA Transactivator Gene This compound->rtTA drives expression of rtTA_protein rtTA Protein rtTA->rtTA_protein is translated to tetO tetO Operator rtTA_protein->tetO Binds to tetO only in presence of Dox Pmin Minimal Promoter (Pmin) GOI Gene of Interest (GOI) Pmin->GOI GOI_protein Target Protein GOI->GOI_protein is expressed as Dox Doxycycline (Inducer) Dox->rtTA_protein

Caption: The Tet-On system using this compound for transactivator expression.

PromoterEngineering Engineering the this compound Promoter with 'gpd box' Motifs cluster_modification Modification via PCR Assembly cluster_output Resulting Transcriptional Activity promoter_native Native Pthis compound (1x gpd box) assembly Iterative Assembly promoter_native->assembly Template activity_1x 1.0x (Baseline) gpd_box Amplify 'gpd box' regulatory element gpd_box->assembly promoter_core Amplify Promoter Core Fragment promoter_core->assembly promoter_2x Engineered PgpdA2B (2x gpd box) assembly->promoter_2x promoter_3x Engineered PgpdA3B (3x gpd box) assembly->promoter_3x promoter_4x Engineered PgpdA4B (4x gpd box) assembly->promoter_4x activity_2x ~2.8x activity_3x ~5.7x (Peak) activity_4x ~4.3x

Caption: Logic of enhancing this compound promoter strength via gpd box duplication.

Experimental Protocols

Protocol 1: Construction of a this compound-driven Expression Vector

This protocol describes a general method for creating an expression cassette where the gene of interest (GOI) is controlled by the this compound promoter, using fusion PCR.

Materials:

  • High-fidelity DNA polymerase

  • Expression vector (e.g., containing a selectable marker like pyrG or an antibiotic resistance gene)

  • Template plasmid containing the this compound promoter (e.g., pAN7-1)

  • Genomic DNA or cDNA of the GOI

  • PCR primers (see below)

  • DNA purification kits

  • Restriction enzymes and T4 DNA ligase (for traditional cloning) or a Gibson Assembly/In-Fusion kit

Primer Design:

  • Promoter Fwd: Anneals to the 5' end of the this compound promoter. Include a restriction site if using traditional cloning.

  • Promoter Rev: Anneals to the 3' end of the this compound promoter. The 5' end of this primer must contain a ~20 bp overlap with the 5' end of your GOI.

  • GOI Fwd: Anneals to the 5' end of your GOI. The 5' end must contain a ~20 bp overlap with the 3' end of the this compound promoter.

  • GOI Rev: Anneals to the 3' end of your GOI. Include a stop codon and a restriction site if needed.

Procedure:

  • Amplification:

    • Perform PCR 1 to amplify the this compound promoter using the "Promoter Fwd" and "Promoter Rev" primers.

    • Perform PCR 2 to amplify the GOI using the "GOI Fwd" and "GOI Rev" primers.

    • Run products on an agarose (B213101) gel and purify the correct-sized bands.

  • Fusion PCR:

    • Combine the purified this compound promoter and GOI PCR products in a 1:1 molar ratio to serve as the template for a third PCR.

    • Use the "Promoter Fwd" and "GOI Rev" primers for this reaction. The overlapping regions will anneal, allowing the polymerase to create a full-length Pthis compound::GOI fusion product.

    • The PCR protocol should include an initial denaturation followed by ~10 cycles without primers to allow fusion, then add primers for another ~25 cycles of amplification.[5]

  • Cloning:

    • Purify the fusion PCR product.

    • Clone the Pthis compound::GOI cassette into your linearized expression vector using either restriction enzyme digestion and ligation or a seamless cloning method like Gibson Assembly.

  • Verification:

    • Transform the final plasmid into E. coli and select for colonies.

    • Verify the construct via colony PCR and Sanger sequencing.

Protocol 2: Protoplast Transformation of Aspergillus

This protocol is a standard method for introducing plasmid DNA into fungal cells.

Materials:

  • Fungal spores

  • Minimal Medium (MM) or Complete Medium (CM)

  • Protoplasting enzyme solution (e.g., Glucanex, Lysing Enzymes from Trichoderma harzianum)

  • Osmotic stabilizer (e.g., 1.2 M MgSO₄ or 0.8 M NaCl)

  • PEG solution (e.g., 60% PEG 4000)

  • Selective regeneration agar (B569324) plates

Procedure:

  • Spore Germination: Inoculate fungal spores into liquid medium and grow overnight to obtain young, healthy mycelia.

  • Mycelia Harvest: Harvest the mycelia by filtration and wash with an osmotic stabilizer solution.

  • Protoplasting: Resuspend the mycelia in the enzyme solution containing an osmotic stabilizer. Incubate with gentle shaking until a sufficient number of protoplasts are released (can be monitored with a microscope).

  • Protoplast Purification: Separate the protoplasts from mycelial debris by filtering through sterile glass wool. Pellet the protoplasts by gentle centrifugation and wash them twice with the osmotic stabilizer solution.

  • Transformation:

    • Resuspend the protoplasts to a concentration of ~1 x 10⁷ protoplasts/mL.

    • Add 5-10 µg of your purified plasmid DNA to 100 µL of the protoplast suspension.

    • Add the PEG solution, mix gently, and incubate at room temperature. The PEG facilitates DNA uptake.

  • Regeneration and Selection:

    • Plate the transformation mix onto selective regeneration agar plates containing an osmotic stabilizer.

    • Incubate for several days until transformant colonies appear.

  • Verification: Isolate genomic DNA from putative transformants and confirm the integration of the expression cassette via PCR or Southern blot analysis.[1]

Protocol 3: Enhancing Expression with Osmotic Stress

This protocol can be applied to boost protein production from the this compound promoter.[1]

Materials:

  • Validated fungal transformant expressing the GOI under the this compound promoter.

  • Liquid culture medium.

  • Sterile stock solutions of osmolytes (e.g., 4 M NaCl, 4 M KCl, 4 M Na₂SO₄).

Procedure:

  • Basal Culture: Grow the transformant in its standard liquid medium to the desired growth phase (e.g., mid-log phase).

  • Gradual Adaptation (for highest induction):

    • Split the culture into several flasks.

    • To each flask, gradually increase the concentration of the chosen osmolyte over time. For example, for NaCl, increase the concentration in steps of 0.5 M every 12-24 hours until a final concentration of 1.5-2.0 M is reached.[1]

    • This gradual adaptation allows the fungus to adjust and results in a robust transcriptional activation of the this compound promoter.[1]

  • Osmotic Shock (alternative method):

    • Alternatively, subject the culture to a sudden osmotic shock by adding the osmolyte to a high final concentration (e.g., 2 M NaCl).[1] Note that this can cause an initial reduction in expression, followed by a gradual increase over 24 hours.[1]

  • Expression Analysis: Harvest the cells and/or supernatant after the adaptation/shock period and quantify the protein of interest to determine the fold-increase in expression.

References

Application Notes: Measuring Dipeptidyl Peptidase-4 (DPP-4) Activity in Serum Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a serine exopeptidase that plays a crucial role in various physiological processes, including glucose metabolism and immune regulation.[1][2] It is a transmembrane glycoprotein (B1211001) that also exists in a soluble, catalytically active form in bodily fluids such as serum.[3][4] DPP-4 selectively cleaves X-proline or X-alanine dipeptides from the N-terminus of various substrates, including incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][5] By inactivating these hormones, DPP-4 reduces insulin (B600854) secretion, making it a key therapeutic target for type 2 diabetes.[6][7] Consequently, the measurement of DPP-4 activity in serum is of significant interest to researchers in diabetes, immunology, and oncology.

Assay Principle

While a specific protocol for measuring DPP-4 activity using Gly-Pro-diaminobenzidine (GPDA) was not found in available scientific literature, the principle of measuring DPP-4 activity in serum samples typically relies on the use of a synthetic substrate consisting of the dipeptide Glycyl-Proline (Gly-Pro) conjugated to a reporter molecule. The enzymatic activity of DPP-4 cleaves the Gly-Pro dipeptide, releasing the reporter molecule, which can then be quantified.

This document provides a detailed protocol for a widely used and well-established fluorometric assay for DPP-4 activity, utilizing Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC) as the substrate.[8][9] In this assay, the cleavage of the substrate by DPP-4 liberates the highly fluorescent 7-Amino-4-methylcoumarin (AMC), which can be measured using a fluorescence plate reader. The rate of AMC production is directly proportional to the DPP-4 activity in the sample.

Experimental Protocols

1. Reagent Preparation

  • DPP-4 Assay Buffer: Prepare a buffer solution containing 20 mM Tris-HCl (pH 8.0), 100 mM NaCl, and 1 mM EDTA.[9] This buffer should be stored at -20°C for long-term use.

  • DPP-4 Substrate (Gly-Pro-AMC): Prepare a stock solution of 5 mM Gly-Pro-AMC in DMSO.[9] This stock solution should be stored at -20°C, protected from light. For the assay, dilute the stock solution in the DPP-4 Assay Buffer to the desired final concentration.

  • AMC Standard: Prepare a 1 mM stock solution of 7-Amino-4-methylcoumarin (AMC) in DMSO. This will be used to generate a standard curve to quantify the amount of AMC produced in the enzymatic reaction. Store the stock solution at -20°C.

  • DPP-4 Inhibitor (e.g., Sitagliptin): Prepare a stock solution of a known DPP-4 inhibitor, such as Sitagliptin, in DPP-4 Assay Buffer. This will be used as a negative control to ensure the measured activity is specific to DPP-4.

  • Recombinant Human DPP-4 (Positive Control): Reconstitute recombinant human DPP-4 in DPP-4 Assay Buffer to a known concentration. This will serve as a positive control for the assay.

2. Sample Handling

  • Serum Collection: Collect whole blood and allow it to clot at room temperature for 30 minutes. Centrifuge at 1,000-2,000 x g for 10 minutes at 4°C. Carefully collect the supernatant (serum) and store it in aliquots at -80°C to avoid repeated freeze-thaw cycles.

  • Sample Dilution: Serum samples can often be assayed directly, but it may be necessary to dilute them in DPP-4 Assay Buffer to ensure the readings fall within the linear range of the assay.[8] It is recommended to test several dilutions for unknown samples.

3. Assay Procedure (96-well plate format)

  • Prepare AMC Standard Curve:

    • Create a series of dilutions of the AMC stock solution in DPP-4 Assay Buffer to generate a standard curve (e.g., 0, 20, 40, 60, 80, 100 pmol/well).

    • Add 100 µL of each standard dilution to separate wells of a black, clear-bottom 96-well plate.

  • Prepare Assay Wells:

    • Sample Wells: Add 50 µL of diluted or undiluted serum sample to the wells.

    • Sample Blank Wells (Negative Control): To a separate set of wells, add 50 µL of the same serum samples and 10 µL of the DPP-4 inhibitor solution. This will measure any non-DPP-4-specific fluorescence.

    • Positive Control Wells: Add a known amount of recombinant human DPP-4 to wells containing 50 µL of DPP-4 Assay Buffer.

    • Blank Wells: Add 50 µL of DPP-4 Assay Buffer to wells to measure the background fluorescence of the reagents.

  • Initiate the Reaction:

    • Prepare a Master Reaction Mix containing the DPP-4 substrate (Gly-Pro-AMC) diluted in DPP-4 Assay Buffer.

    • Add 50 µL of the Master Reaction Mix to all wells (except the AMC standard curve wells).

  • Incubation and Measurement:

    • Incubate the plate at 37°C, protected from light, for 30 minutes.[9] The incubation time may be adjusted depending on the DPP-4 activity in the samples.

    • Measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[9]

4. Data Analysis

  • Subtract the fluorescence reading of the blank wells from all other readings.

  • For each serum sample, subtract the fluorescence reading of the sample blank well (containing the inhibitor) from the corresponding sample well to obtain the DPP-4-specific activity.

  • Plot the fluorescence values of the AMC standard curve against the corresponding concentrations (in pmol/well).

  • Use the standard curve to determine the amount of AMC produced in each sample well.

  • Calculate the DPP-4 activity in the serum samples. The activity is typically expressed as pmol of AMC produced per minute per mL of serum (pmol/min/mL) or as Units per liter (U/L), where one unit is the amount of enzyme that hydrolyzes 1 µmole of substrate per minute.

Quantitative Data Summary

ParameterValue/RangeReference
Reagents
DPP-4 Assay Buffer20 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0[9]
Gly-Pro-AMC Stock5 mM in DMSO[9]
AMC Standard Stock1 mM in DMSO[8]
Assay Conditions
Incubation Temperature37°C[9]
Incubation Time30 minutes (adjustable)[9]
Excitation Wavelength350-360 nm[9]
Emission Wavelength450-465 nm[9]
Sample Volumes (96-well plate)
Sample Volume50 µL
Reaction Mix Volume50 µL
Total Volume100 µL

Visualizations

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagent_prep Reagent & Sample Preparation plate_setup Plate Setup: Standards, Samples, Controls reagent_prep->plate_setup add_substrate Add Gly-Pro-AMC Substrate plate_setup->add_substrate incubate Incubate at 37°C add_substrate->incubate read_fluorescence Read Fluorescence (Ex: 360nm, Em: 460nm) incubate->read_fluorescence calculate_activity Calculate DPP-4 Activity read_fluorescence->calculate_activity

Caption: Experimental workflow for the fluorometric measurement of DPP-4 activity.

G DPP4 DPP-4 in Serum Product1 Gly-Pro DPP4->Product1 cleaves Product2 AMC (Fluorescent) DPP4->Product2 releases Substrate Gly-Pro-AMC (Non-fluorescent) Substrate->DPP4

Caption: Enzymatic reaction of DPP-4 with the fluorogenic substrate Gly-Pro-AMC.

References

Application Notes and Protocols for Aspergillus Transformation Using a gpdA Expression Cassette

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The filamentous fungus Aspergillus is a versatile workhorse in biotechnology and pharmaceutical research, widely used for the production of enzymes, organic acids, and secondary metabolites. Genetic modification of Aspergillus is a cornerstone of strain improvement and functional genomics. A key element in successful genetic manipulation is the expression cassette, which typically includes a promoter, a gene of interest or a selectable marker, and a terminator sequence. The glyceraldehyde-3-phosphate dehydrogenase gene (gpdA) promoter is one of the most commonly used strong constitutive promoters for driving high-level gene expression in Aspergillus species.[1][2] This document provides detailed protocols for Aspergillus transformation using a this compound expression cassette, focusing on Protoplast-Mediated Transformation (PMT) and Agrobacterium-mediated Transformation (AMT).

The this compound Expression Cassette

The this compound promoter provides strong, constitutive expression, making it ideal for driving the expression of selectable markers, which allows for the efficient selection of transformants.[3][4] A typical this compound expression cassette for selection purposes consists of three key components:

  • This compound Promoter (Pthis compound)**: Initiates transcription of the downstream gene. Its constitutive nature ensures that the selectable marker is always expressed. The efficiency of this promoter can be modulated, for instance, by altering the number of "gpd box" regulatory elements.[1][5]

  • Selectable Marker Gene : A gene that confers a selectable phenotype, such as resistance to an antibiotic. Commonly used markers include:

    • hph (hygromycin B phosphotransferase) : Confers resistance to hygromycin B.[6]

    • ptrA (pyrithiamine resistance gene) : Confers resistance to pyrithiamine.[6][7]

    • Auxotrophic markers (e.g., pyrG, argB, trpC) : Used in corresponding auxotrophic host strains.[2][3]

  • Terminator (e.g., TrpC terminator) : Signals the termination of transcription. The trpC terminator from Aspergillus nidulans is frequently used in these cassettes.[4]

Transformation Strategies

Several methods have been developed for the transformation of Aspergillus spp., each with its own advantages and disadvantages.[8][9] The choice of method often depends on the specific Aspergillus species, the desired outcome (e.g., random integration vs. targeted gene replacement), and the available laboratory resources. To enhance the efficiency of targeted gene integration, it is highly recommended to use recipient strains deficient in the non-homologous end-joining (NHEJ) pathway, such as those with deletions in the ku70, ku80, or ligD genes.[7][10]

Visualization of the Transformation Workflow

The general workflow for Aspergillus transformation involves several key stages, from the preparation of the transformation cassette to the selection and verification of transformants.

Transformation_Workflow cluster_prep Preparation cluster_trans Transformation cluster_post Post-Transformation cassette Construct this compound Expression Cassette pmt Protoplast-Mediated Transformation (PMT) cassette->pmt amt Agrobacterium-mediated Transformation (AMT) cassette->amt recipient Prepare Recipient Strain (Protoplasts or Spores) recipient->pmt recipient->amt selection Selection of Transformants pmt->selection amt->selection verification Verification (PCR, Southern Blot) selection->verification

Caption: General workflow for Aspergillus transformation.

Quantitative Data on Transformation Efficiency

The efficiency of transformation can vary significantly depending on the Aspergillus species, the transformation method, and the specific protocol used. The following table summarizes representative transformation efficiencies.

Aspergillus SpeciesTransformation MethodRecipient CellsSelection MarkerTransformation EfficiencyReference
A. awamoriAMTConidiosporesHygromycin B200-250 transformants per 1x10⁶ conidiospores[11][12]
A. fumigatusAMTConidiaHygromycin B>100 transformants per 10⁷ conidia[13]
A. fumigatusProtoplast-mediatedProtoplastsPyrithiamine21.5 transformants per µg DNA per 5x10⁵ protoplasts[7]
A. oryzaeAMTSporespyrG130 ± 10 transformants per 10⁷ spores[14]
A. oryzaeAMTSporeshisB73 ± 18 transformants per 10⁶ spores[14]

Experimental Protocols

Protocol 1: Protoplast-Mediated Transformation (PMT)

PMT involves the enzymatic removal of the fungal cell wall to generate protoplasts, which are then induced to take up foreign DNA in the presence of polyethylene (B3416737) glycol (PEG) and CaCl₂.[8][15]

  • Aspergillus recipient strain

  • Complete medium (e.g., YPD) and minimal medium (MM) agar (B569324) plates

  • Osmotic stabilizer (e.g., 1.2 M MgSO₄, 1 M Sorbitol, or 0.6 M KCl)

  • Cell wall lysing enzyme solution (e.g., Glucanex, Lysing Enzymes from Trichoderma harzianum)

  • STC buffer (1.2 M Sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl₂)

  • PEG solution (e.g., 40% PEG 4000 in STC buffer)

  • This compound expression cassette plasmid DNA (5-10 µg)

  • Selective regeneration agar (MM with osmotic stabilizer and the appropriate selective agent)

  • Inoculation and Mycelial Growth:

    • Inoculate 100 mL of liquid complete medium with Aspergillus spores to a final concentration of 10⁶ spores/mL.

    • Incubate at 30-37°C with shaking (150-200 rpm) for 12-16 hours until a high density of germlings is observed.

  • Protoplast Generation:

    • Harvest the mycelia by filtration through sterile cheesecloth or Miracloth.

    • Wash the mycelia with a sterile osmotic stabilizer solution.

    • Resuspend the mycelia in 10-20 mL of the cell wall lysing enzyme solution.

    • Incubate at 30°C with gentle shaking (50-80 rpm) for 1-3 hours. Monitor protoplast formation periodically under a microscope.

    • Separate the protoplasts from the mycelial debris by filtering through a sterile syringe plugged with glass wool or through a cell strainer (e.g., 40 µm).[7]

  • Protoplast Washing and Quantification:

    • Pellet the protoplasts by centrifugation (e.g., 1,500 x g for 10 minutes at 4°C).

    • Gently wash the protoplast pellet twice with ice-cold STC buffer.

    • Resuspend the protoplasts in an appropriate volume of STC buffer.

    • Count the protoplasts using a hemocytometer and adjust the concentration to 1-5 x 10⁷ protoplasts/mL.[7]

  • Transformation:

    • In a sterile microfuge tube, mix 100 µL of the protoplast suspension with 5-10 µg of the this compound expression cassette plasmid DNA.

    • Add 25 µL of the PEG solution and mix gently by flicking the tube. Incubate on ice for 20-30 minutes.

    • Add an additional 1 mL of the PEG solution, mix gently, and incubate at room temperature for 15-20 minutes.

  • Regeneration and Selection:

    • Add 1 mL of STC buffer and mix.

    • Plate the entire transformation mixture onto selective regeneration agar plates.

    • Incubate the plates at 30-37°C for 3-5 days until transformant colonies appear.

  • Purification of Transformants:

    • Isolate individual colonies and transfer them to fresh selective agar plates to obtain pure cultures.

    • Confirm the presence of the integrated DNA by PCR analysis of the genomic DNA extracted from the transformants.

PMT_Workflow start Inoculate Spores in Liquid Medium harvest Harvest Germlings start->harvest lyse Digest Cell Wall with Lysing Enzymes harvest->lyse filter Filter to Separate Protoplasts lyse->filter wash Wash and Quantify Protoplasts filter->wash transform Incubate Protoplasts with DNA and PEG wash->transform plate Plate on Selective Regeneration Medium transform->plate incubate Incubate to Allow Colony Growth plate->incubate purify Purify and Verify Transformants incubate->purify AMT_Workflow start_agro Grow Agrobacterium with Binary Vector induce Induce vir Genes with Acetosyringone start_agro->induce mix Mix Induced Agrobacterium and Fungal Spores induce->mix start_fungus Harvest Aspergillus Spores start_fungus->mix cocultivate Co-cultivate on Induction Medium mix->cocultivate transfer Transfer to Selective Medium with Antibiotics cocultivate->transfer incubate Incubate to Select for Transformants transfer->incubate purify Purify and Verify Transformants incubate->purify

References

Application Notes and Protocols for Constitutive Gene Expression in Fungi Using the gpdA Promoter

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The glyceraldehyde-3-phosphate dehydrogenase gene promoter (gpdA) from Aspergillus nidulans is a robust and widely utilized tool for achieving high-level, constitutive gene expression in a variety of filamentous fungi. Its strong, and generally consistent, activity across different growth conditions makes it an invaluable component of expression vectors for applications ranging from fundamental research to industrial-scale production of proteins and secondary metabolites. This document provides detailed application notes, quantitative data on promoter strength, and comprehensive experimental protocols for the effective use of the this compound promoter.

Application Notes

The this compound promoter drives the expression of a key enzyme in glycolysis, ensuring its activity in the presence of readily metabolizable carbon sources.[1] While considered a constitutive promoter, its expression can be influenced by certain environmental cues. Notably, osmotic stress has been shown to modulate this compound promoter activity. Gradual adaptation to high salt concentrations can lead to a significant increase in gene expression, a factor that can be exploited for enhanced production of a target protein.[2][3]

Key characteristics of the this compound promoter include:

  • Strong Constitutive Expression: The this compound promoter is known for its high-level constitutive expression in various fungal species, including many of industrial and pharmaceutical importance.[4][5]

  • Broad Fungal Host Range: It has been successfully used to drive heterologous gene expression in a wide array of filamentous fungi beyond Aspergillus species.

  • Well-Characterized Regulatory Elements: The promoter region contains defined upstream activating sequences (UAS), including the "gpd box," which are crucial for its high transcriptional activity.[6] Manipulation of these elements, such as increasing the copy number of the gpd box, has been demonstrated to further enhance promoter strength.[4]

Data Presentation

The strength of the this compound promoter can be influenced by various factors. The following tables summarize quantitative data on its performance under different conditions and with specific modifications.

Table 1: Effect of Osmotic Stress on this compound Promoter Activity in Aspergillus nidulans

OsmoticumFold Increase in GUS Activity
NaCl (gradual adaptation to 2.0 M)2.7[2][3]
Na2SO48.4[2][3]
Polyethylene glycol (PEG)4.9[2][3]
KCl7.5[2][3]

Data from a study using a this compound-uidA (GUS) reporter fusion in A. nidulans.[2][3]

Table 2: Enhancement of this compound Promoter Activity in Aspergillus niger by Multiple Copies of the "gpd box"

Promoter ConstructNumber of "gpd box" CopiesRelative Xylanase Activity (U/mL)Relative Transcription Level
Pthis compound11578.671.0
PgpdA2B22333.882.8
PgpdA3B33588.385.7
PgpdA4B43183.514.3

Data from a study expressing the xynB gene under the control of modified this compound promoters in A. niger.[4][7]

Experimental Protocols

The following are detailed protocols for key experiments involving the use of the this compound promoter.

Protocol 1: Construction of a this compound-driven Expression Plasmid

This protocol describes the general steps for cloning a gene of interest (GOI) under the control of the this compound promoter in a suitable expression vector.

Materials:

  • Fungal expression vector containing the this compound promoter and a suitable terminator (e.g., trpC terminator).

  • DNA of the GOI.

  • Restriction enzymes and T4 DNA ligase.

  • E. coli competent cells for plasmid propagation.

  • Standard molecular biology reagents and equipment.

Procedure:

  • Vector and Insert Preparation:

    • Amplify the coding sequence of the GOI by PCR using primers that add appropriate restriction sites for cloning into the expression vector downstream of the this compound promoter.

    • Digest both the PCR product and the expression vector with the chosen restriction enzymes.

    • Purify the digested vector and insert using a gel extraction kit.

  • Ligation:

    • Set up a ligation reaction with the purified vector and insert at a suitable molar ratio (e.g., 1:3).

    • Incubate the reaction with T4 DNA ligase according to the manufacturer's instructions.

  • Transformation of E. coli:

    • Transform the ligation mixture into competent E. coli cells.

    • Plate the transformed cells on selective medium (e.g., LB agar (B569324) with the appropriate antibiotic).

    • Incubate overnight at 37°C.

  • Plasmid Verification:

    • Select several colonies and culture them in liquid medium.

    • Isolate the plasmid DNA using a miniprep kit.

    • Verify the correct insertion of the GOI by restriction digestion and/or DNA sequencing.

Protocol 2: Fungal Transformation

Two common methods for introducing the expression plasmid into fungi are Protoplast-Mediated Transformation (PMT) and Agrobacterium-mediated Transformation (AMT).

2.1 Protoplast-Mediated Transformation (PMT)

This method involves the enzymatic removal of the fungal cell wall to generate protoplasts, which are then induced to take up the plasmid DNA.[8][9][10]

Materials:

  • Young fungal mycelium.

  • Cell wall lysing enzymes (e.g., Glucanex, VinoTaste Pro).[11]

  • Osmotic stabilizer (e.g., KCl, sorbitol).[8]

  • Polyethylene glycol (PEG) solution.[8]

  • Regeneration medium with the appropriate selection agent.

Procedure:

  • Protoplast Generation:

    • Grow the fungus in liquid medium to obtain young, actively growing mycelium.[11]

    • Harvest the mycelium by filtration and wash it with an osmotic stabilizer solution.[10]

    • Resuspend the mycelium in a solution containing the cell wall lysing enzymes and an osmotic stabilizer.[8]

    • Incubate with gentle shaking until a sufficient number of protoplasts are released (can be monitored by microscopy).[11]

  • Transformation:

    • Carefully harvest the protoplasts by centrifugation and wash them with an osmotic stabilizer solution.[10]

    • Resuspend the protoplasts in a transformation buffer.

    • Add the expression plasmid DNA to the protoplast suspension.

    • Add PEG solution to induce DNA uptake and incubate on ice.

  • Regeneration and Selection:

    • Plate the transformation mixture onto a regeneration medium containing an osmotic stabilizer and the appropriate selection agent.

    • Incubate the plates until transformants appear.

    • Subculture the transformants on selective medium to confirm stable transformation.

2.2 Agrobacterium-mediated Transformation (AMT)

This method utilizes the natural ability of Agrobacterium tumefaciens to transfer a segment of its DNA (T-DNA) into host cells.[1][12][13][14]

Materials:

  • Agrobacterium tumefaciens strain (e.g., LBA4404) harboring a binary vector containing the this compound-driven expression cassette within the T-DNA borders.

  • Fungal spores or mycelia.

  • Induction medium for Agrobacterium (containing acetosyringone).[13]

  • Co-cultivation medium.

  • Selection medium containing an antibiotic to kill the Agrobacterium (e.g., cefotaxime) and a selection agent for the fungus.[13]

Procedure:

  • Preparation of Agrobacterium:

    • Grow the A. tumefaciens strain carrying the binary vector in a suitable medium with appropriate antibiotics.

    • Induce the virulence (vir) genes by transferring the bacteria to an induction medium containing acetosyringone (B1664989) and incubating for several hours.[13]

  • Co-cultivation:

    • Mix the induced Agrobacterium culture with fungal spores or fragmented mycelia.[13]

    • Plate the mixture onto a co-cultivation medium.

    • Incubate for 2-3 days to allow for T-DNA transfer.[1]

  • Selection of Transformants:

    • Transfer the co-cultivation plates to a selection medium containing an antibiotic to inhibit Agrobacterium growth and the appropriate selection agent for the fungus.

    • Incubate until transformants appear.

    • Isolate and purify the transformants by subculturing on fresh selective medium.

Protocol 3: Analysis of Gene Expression

The expression level of the GOI can be quantified at the mRNA level using quantitative real-time PCR (qRT-PCR) or at the protein level using reporter gene assays if the GOI is fused to a reporter.

3.1 Quantitative Real-Time PCR (qRT-PCR)

This method provides a sensitive and accurate measurement of the transcript level of the GOI.[15][16]

Materials:

  • Fungal mycelium from which to extract RNA.

  • RNA extraction kit.

  • DNase I.

  • Reverse transcriptase for cDNA synthesis.

  • qPCR instrument and reagents (e.g., SYBR Green or TaqMan probes).[17][18]

  • Primers specific for the GOI and a reference gene (e.g., actin, tubulin).

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Harvest fungal mycelium and immediately freeze it in liquid nitrogen.

    • Extract total RNA using a suitable kit, including a DNase I treatment step to remove contaminating genomic DNA.

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase.

  • qPCR Reaction:

    • Set up the qPCR reactions containing the cDNA template, primers for the GOI and the reference gene, and the qPCR master mix.

    • Run the qPCR program on a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the GOI and the reference gene.

    • Calculate the relative expression of the GOI using a method such as the 2-ΔΔCt method.

3.2 Reporter Gene Assays

3.2.1 β-Glucuronidase (GUS) Assay

The uidA gene from E. coli, encoding β-glucuronidase (GUS), is a common reporter in fungi as most fungal species lack endogenous GUS activity.[19]

Materials:

  • Fungal mycelium expressing the GUS reporter gene.

  • GUS extraction buffer.[20]

  • Fluorogenic substrate 4-methylumbelliferyl-β-D-glucuronide (MUG) or chromogenic substrate 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc).[19]

  • Fluorometer or spectrophotometer.

Procedure:

  • Protein Extraction:

    • Harvest and freeze fungal mycelium.

    • Grind the mycelium in liquid nitrogen and resuspend in GUS extraction buffer.[20]

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.

  • Fluorometric Assay (Quantitative):

    • Pre-warm the GUS assay buffer containing MUG.[21]

    • Add a small amount of the protein extract to the assay buffer and incubate at 37°C.[22]

    • At different time points, stop the reaction by adding a stop buffer (e.g., sodium carbonate).[22]

    • Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer.

  • Histochemical Staining (Qualitative):

    • Incubate fungal tissue or mycelium in a solution containing X-Gluc.[23]

    • The presence of GUS activity will result in the development of a blue color.[19]

3.2.2 β-Galactosidase (lacZ) Assay

The E. coli lacZ gene is another widely used reporter gene.

Materials:

  • Fungal mycelium expressing the lacZ reporter gene.

  • Z buffer.[24]

  • o-nitrophenyl-β-D-galactopyranoside (ONPG).[25]

  • Spectrophotometer.

Procedure:

  • Cell Lysis and Protein Extraction:

    • Harvest fungal cells and resuspend them in Z buffer.[24]

    • Lyse the cells to release the protein, for example, by freeze-thaw cycles or using toluene.[24][25]

  • Enzyme Assay:

    • Add ONPG solution to the cell lysate and incubate at a specific temperature (e.g., 30°C or 37°C).[24][26]

    • Stop the reaction by adding a sodium carbonate solution when a yellow color develops.[25][26]

    • Measure the absorbance of the o-nitrophenol product at 420 nm using a spectrophotometer.[25][27][28]

    • Calculate the enzyme activity based on the absorbance, reaction time, and protein concentration.

Mandatory Visualizations

experimental_workflow cluster_plasmid Plasmid Construction cluster_transformation Fungal Transformation cluster_analysis Expression Analysis p1 Amplify GOI p2 Digest Vector & Insert p1->p2 p3 Ligate GOI into Vector p2->p3 p4 Transform E. coli p3->p4 p5 Verify Plasmid p4->p5 t1 Prepare Fungal Cells (Protoplasts or Spores) p5->t1 Verified Plasmid t2 Introduce Plasmid (PMT or AMT) t1->t2 t3 Select Transformants t2->t3 a1 Cultivate Transformants t3->a1 Positive Transformants a2 Harvest Mycelium a1->a2 a3 Analyze Expression (qRT-PCR or Reporter Assay) a2->a3

osmotic_stress_pathway stress Osmotic Stress (e.g., NaCl, KCl, Sorbitol) gpdA_gene gpdA_gene gpd_protein Glyceraldehyde-3-Phosphate Dehydrogenase (GPD) gpdA_gene->gpd_protein Transcription & Translation glycolysis Glycolysis gpd_protein->glycolysis Participates in

References

Application Notes and Protocols: Functional Elements in the Promoter Region of the Aspergillus nidulans gpdA Gene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The glyceraldehyde-3-phosphate dehydrogenase gene (gpdA) of Aspergillus nidulans is a cornerstone for robust and often constitutive gene expression in filamentous fungi. Its promoter is widely utilized in fungal biotechnology for driving the expression of heterologous proteins. Understanding the functional elements within this promoter is critical for optimizing gene expression, developing novel expression systems, and for targeted drug development strategies that may modulate fungal metabolic pathways. These notes provide a detailed overview of the known functional elements, their quantitative impact on gene expression, and comprehensive protocols for their study.

Functional Elements of the this compound Promoter

The promoter region of the A. nidulans this compound gene contains several key cis-acting elements that are crucial for the initiation and regulation of transcription. These elements have been identified through a combination of sequence analysis, deletion studies, and site-directed mutagenesis.[1]

  • Upstream Activating Sequences (UASs): Two primary UASs have been identified, located approximately 650 and 250 nucleotides upstream of the major transcription start point. These sequences are essential for high-level transcription.[1]

  • "gpd box": This specific sequence motif acts as a significant transcriptional activator. The absence of the gpd box can lead to a 2-3 fold reduction in gene expression.[2] Conversely, the insertion of the gpd box into other promoters can increase their strength by up to 30-fold.[3] The activity of the gpd box is dependent on its orientation and position within the promoter.[3]

  • C+T-rich Region: Located immediately upstream of the major transcription start point, this region is vital for the correct initiation of transcription.[1]

Quantitative Analysis of this compound Promoter Activity

The strength of the this compound promoter can be modulated by various factors, including environmental stress and the number of functional elements.

Table 1: Effect of Osmotic Stress on this compound Promoter Activity

Reporter gene assays using β-glucuronidase (GUS) have demonstrated that the this compound promoter is transcriptionally activated by osmotic signals.[4][5]

OsmoticumConcentrationFold Increase in GUS Activity
NaCl2.0 M2.7
Na2SO42.0 M8.4
KCl2.0 M7.5
Polyethylene Glycol (PEG)10%4.9

Data is derived from studies on A. nidulans cultures gradually adapted to the specified osmoticum.[4][5]

Table 2: Impact of "gpd box" Copy Number on Promoter Strength

The number of "gpd box" elements within the promoter has a direct and significant impact on its transcriptional efficiency. The following data is from a study using an Aspergillus niger expression system with a xylanase reporter gene (xynB).[2]

Promoter ConstructNumber of "gpd box" copiesPeak Xylanase Activity (U/mL)Relative Transcription Level
Pthis compound11578.671.0
PgpdA2B22333.88Not Reported
PgpdA3B33588.38Not Reported
PgpdA4B43183.51Not Reported

Peak enzymatic activities were measured on the 7th day of fermentation.[2]

Signaling Pathway Regulating this compound Promoter Activity

The transcriptional activation of the this compound promoter by osmotic stress is mediated by the High Osmolarity Glycerol (HOG) signaling pathway.[6] In A. nidulans, this pathway is activated by osmotic stress and leads to the activation of downstream transcription factors that can modulate gene expression.

HOG_Pathway Osmotic_Stress Osmotic Stress TcsB TcsB (Histidine Kinase) Osmotic_Stress->TcsB YpdA YpdA (Phosphotransfer Protein) TcsB->YpdA Phosphorelay FphA FphA (Histidine Kinase) FphA->YpdA Phosphorelay SskA SskA (Response Regulator) YpdA->SskA SskB SskB (MAPKKK) SskA->SskB Activates PbsB PbsB (MAPKK) SskB->PbsB Phosphorylates SakA SakA (HogA) (MAPK) PbsB->SakA Phosphorylates AtfA AtfA (bZIP Transcription Factor) SakA->AtfA Activates gpdA_promoter This compound Promoter AtfA->gpdA_promoter Binds to Transcription Transcription gpdA_promoter->Transcription

Caption: Osmotic Stress Signaling via the HOG Pathway in A. nidulans.

Experimental Protocols

Experimental Workflow for Promoter Analysis

The following workflow outlines the key steps in analyzing the functional elements of the this compound promoter.

Caption: Workflow for this compound Promoter Functional Analysis.

Protocol 1: Promoter Deletion Analysis using Fusion PCR

This protocol is adapted from methods for generating gene replacement constructs in A. nidulans and can be used to create specific deletions within the this compound promoter.[7][8][9][10][11]

Objective: To create a deletion of a specific region within the this compound promoter.

Materials:

  • A. nidulans genomic DNA

  • A selectable marker cassette (e.g., pyrG from A. fumigatus)

  • High-fidelity DNA polymerase

  • PCR primers (see below)

  • Agarose (B213101) gel electrophoresis reagents

  • DNA purification kit

Primer Design:

  • Upstream Flank Primers (P1 & P2): Design a forward primer (P1) and a reverse primer (P2) to amplify a ~1 kb region immediately upstream of the intended deletion site in the this compound promoter. The reverse primer (P2) should have a 5' tail that is complementary to the 5' end of the selectable marker.

  • Downstream Flank Primers (P3 & P4): Design a forward primer (P3) and a reverse primer (P4) to amplify a ~1 kb region immediately downstream of the intended deletion site. The forward primer (P3) should have a 5' tail that is complementary to the 3' end of the selectable marker.

  • Marker Amplification Primers (M1 & M2): Design primers to amplify the selectable marker cassette.

  • Nested Primers (P5 & P6): Design nested primers that bind within the upstream (P5) and downstream (P6) flanking regions.

Procedure:

  • PCR Amplification of Fragments:

    • Perform three separate PCR reactions:

      • Reaction 1: Amplify the upstream flanking region using primers P1 and P2 with A. nidulans genomic DNA as the template.

      • Reaction 2: Amplify the downstream flanking region using primers P3 and P4 with A. nidulans genomic DNA as the template.

      • Reaction 3: Amplify the selectable marker cassette using primers M1 and M2.

    • Run the PCR products on an agarose gel to verify the size and purity of the fragments. Purify the PCR products.

  • Fusion PCR:

    • Set up a second PCR reaction containing the three purified fragments (upstream flank, downstream flank, and marker cassette) as templates and the nested primers (P5 and P6).

    • The overlapping regions between the fragments will allow them to anneal and be extended by the polymerase, creating a single fusion product.

    • The thermal cycling conditions should be optimized for the specific primers and fragment sizes.

  • Verification and Transformation:

    • Analyze the fusion PCR product by agarose gel electrophoresis to confirm the correct size.

    • Purify the fusion product and use it for the transformation of A. nidulans protoplasts (see Protocol 4).

Protocol 2: Site-Directed Mutagenesis of the this compound Promoter

This protocol provides a general method for introducing specific point mutations into the this compound promoter cloned into a plasmid vector.

Objective: To introduce a specific mutation into a functional element of the this compound promoter.

Materials:

  • Plasmid DNA containing the this compound promoter

  • Mutagenic PCR primers (forward and reverse)

  • High-fidelity DNA polymerase

  • DpnI restriction enzyme

  • Competent E. coli cells

  • LB agar (B569324) plates with appropriate antibiotic

Primer Design:

  • Design a pair of complementary primers, 25-45 bases in length, containing the desired mutation in the middle.

  • The primers should have a melting temperature (Tm) of ≥78°C.

  • Ensure the primers have a minimum GC content of 40% and terminate in one or more C or G bases.

Procedure:

  • Mutagenic PCR:

    • Set up a PCR reaction with the plasmid template, mutagenic primers, and high-fidelity polymerase.

    • Use a thermal cycler with an initial denaturation at 98°C for 30 seconds, followed by 16-18 cycles of denaturation at 98°C for 30 seconds, annealing at 55-68°C for 60 seconds, and extension at 72°C for 60-75 seconds/kb of plasmid length. A final extension at 72°C for 10 minutes is recommended.

  • DpnI Digestion:

    • Add 1 µL of DpnI enzyme directly to the PCR product.

    • Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.

  • Transformation of E. coli:

    • Transform competent E. coli cells with 1-2 µL of the DpnI-treated PCR product.

    • Plate the transformed cells on LB agar containing the appropriate antibiotic and incubate overnight at 37°C.

  • Verification:

    • Isolate plasmid DNA from several colonies and sequence the promoter region to confirm the presence of the desired mutation.

Protocol 3: Reporter Gene Assays

A. β-Glucuronidase (GUS) Assay (Fluorometric)

Objective: To quantify the activity of the this compound promoter fused to the uidA (GUS) reporter gene.

Materials:

  • A. nidulans mycelium transformed with the this compound-uidA fusion construct

  • GUS Extraction Buffer (50 mM Sodium Phosphate pH 7.0, 10 mM EDTA, 0.1% Triton X-100, 0.1% Sodium Lauroyl Sarcosinate, 10 mM β-mercaptoethanol)

  • 4-Methylumbelliferyl β-D-glucuronide (MUG) substrate

  • Stop Buffer (0.2 M Sodium Carbonate)

  • Fluorometer

Procedure:

  • Protein Extraction:

    • Harvest fungal mycelium and grind to a fine powder in liquid nitrogen.

    • Resuspend the powder in ice-cold GUS Extraction Buffer.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the soluble protein extract.

    • Determine the protein concentration of the extract.

  • GUS Assay:

    • In a microplate, add a known amount of protein extract (e.g., 10-50 µg) to each well.

    • Add MUG substrate to a final concentration of 1-2 mM.

    • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding Stop Buffer.

  • Measurement:

    • Measure the fluorescence using a fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 455 nm.

    • Calculate GUS activity relative to a standard curve of 4-methylumbelliferone (B1674119) (4-MU).

B. β-Galactosidase Assay

Objective: To quantify the activity of the this compound promoter fused to the lacZ (β-galactosidase) reporter gene.

Materials:

  • A. nidulans mycelium transformed with the this compound-lacZ fusion construct

  • Z-Buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0)

  • o-Nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z-Buffer)

  • 1 M Sodium Carbonate

  • Spectrophotometer

Procedure:

  • Cell Permeabilization:

    • Harvest and wash the fungal mycelium.

    • Resuspend a known amount of mycelium in Z-Buffer.

    • Add a few drops of chloroform (B151607) and vortex vigorously to permeabilize the cells.

  • β-Galactosidase Assay:

    • Equilibrate the permeabilized cell suspension at 28°C.

    • Start the reaction by adding pre-warmed ONPG solution.

    • Incubate at 28°C until a yellow color develops.

    • Stop the reaction by adding 1 M Sodium Carbonate.

  • Measurement:

    • Centrifuge the reaction mixture to pellet cell debris.

    • Measure the absorbance of the supernatant at 420 nm.

    • Calculate Miller units of β-galactosidase activity.

Protocol 4: Protoplast Transformation of Aspergillus nidulans

Objective: To introduce plasmid DNA or linear DNA fragments into A. nidulans.

Materials:

  • A. nidulans spores

  • Liquid complete medium (CM)

  • Protoplasting enzyme solution (e.g., Glucanex, Lysing Enzymes from Trichoderma harzianum)

  • Osmotic stabilizer (e.g., 1.2 M MgSO4 or 0.6 M KCl)

  • STC Buffer (1.2 M Sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl2)

  • PEG solution (40% PEG 4000, 10 mM Tris-HCl pH 7.5, 50 mM CaCl2)

  • Regeneration agar with appropriate selection

Procedure:

  • Spore Germination:

    • Inoculate A. nidulans spores into liquid CM and incubate with shaking at 37°C for 4-6 hours until germ tubes emerge.

  • Protoplast Formation:

    • Harvest the germlings by centrifugation and wash with an osmotic stabilizer.

    • Resuspend the germlings in the protoplasting enzyme solution and incubate with gentle shaking at 30°C for 1-3 hours.

    • Monitor protoplast formation microscopically.

  • Protoplast Purification:

    • Separate protoplasts from mycelial debris by filtration through sterile glass wool.

    • Wash the protoplasts with STC buffer by gentle centrifugation and resuspension.

  • Transformation:

    • Resuspend the protoplasts in STC buffer.

    • Add the transforming DNA (5-10 µg) to the protoplast suspension and incubate on ice for 20-30 minutes.

    • Add PEG solution, mix gently, and incubate at room temperature for 20 minutes.

    • Plate the transformation mixture onto regeneration agar with the appropriate selection and incubate at 37°C until transformants appear.

Conclusion

The Aspergillus nidulans this compound promoter is a powerful and versatile tool for gene expression studies and biotechnological applications. A thorough understanding of its functional elements and the signaling pathways that regulate its activity is essential for its effective utilization. The protocols provided here offer a comprehensive guide for researchers to investigate and manipulate this important promoter, paving the way for the development of improved expression systems and novel therapeutic strategies.

References

Application Notes and Protocols for the Analysis of the Aspergillus nidulans gpdA Gene Promoter

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive analysis of the promoter region of the highly expressed glyceraldehyde-3-phosphate dehydrogenase gene (gpdA) from Aspergillus nidulans. This promoter is widely utilized for constitutive, high-level gene expression in filamentous fungi. This document summarizes key quantitative data, details experimental protocols for its characterization, and provides visual representations of relevant pathways and workflows.

Data Presentation

The strength and regulatory features of the this compound promoter have been quantified in several studies. The following tables summarize these findings, offering a clear comparison of promoter activity under various conditions.

Table 1: Effect of Osmotic Stress on this compound Promoter Activity

The this compound promoter is transcriptionally activated by osmotic signals. The following data, derived from a this compound-uidA (GUS) reporter fusion construct, demonstrates the fold-increase in GUS activity in A. nidulans cultures adapted to different osmotic agents.[1][2][3][4][5][6]

Osmotic AgentFold Increase in GUS Activity
NaCl (adapted)2.7
Na₂SO₄ (adapted)8.4
Polyethylene Glycol (PEG) (adapted)4.9
KCl (adapted)7.5
NaCl (2-hour shock)Reduced Activity
NaCl (24-hour recovery from shock)2.0

Table 2: Influence of "gpd box" Copy Number on Promoter Strength

A specific upstream activating sequence, termed the "gpd box," has been shown to enhance the transcriptional efficiency of the this compound promoter. The following data illustrates the effect of varying the copy number of the gpd box on the expression of a xylanase reporter gene (xynB) in Aspergillus niger.[7][8][9]

Promoter ConstructNumber of "gpd box" CopiesRelative Xylanase Activity (U/mL)
Pthis compound11578.67
PgpdA2B22333.88
PgpdA3B33588.38
PgpdA4B43183.51

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the this compound promoter are provided below.

Protocol 1: Cloning of the this compound Promoter and Construction of Reporter Fusions

This protocol describes the general steps for isolating the this compound promoter and fusing it to a reporter gene, such as lacZ (encoding β-galactosidase) or uidA (encoding β-glucuronidase), for subsequent analysis in A. nidulans.

1. Isolation of the this compound Promoter:

  • Design PCR primers to amplify the 1.3 kb region upstream of the ATG start codon of the this compound gene from A. nidulans genomic DNA.[10] Incorporate restriction sites at the 5' ends of the primers for subsequent cloning into an expression vector.

  • Perform PCR using a high-fidelity DNA polymerase.

  • Purify the PCR product using a standard PCR purification kit.

2. Vector Preparation and Ligation:

  • Digest a suitable expression vector (containing a reporter gene and a selectable marker, e.g., pyrG) with the corresponding restriction enzymes.

  • Ligate the purified this compound promoter fragment into the prepared vector upstream of the reporter gene.

3. Transformation into E. coli:

  • Transform the ligation mixture into competent E. coli cells for plasmid amplification.

  • Select for transformed colonies on appropriate antibiotic-containing medium.

  • Isolate plasmid DNA and verify the correct insertion of the this compound promoter by restriction digestion and DNA sequencing.

Protocol 2: Protoplast-Mediated Transformation of Aspergillus nidulans

This protocol outlines the transformation of A. nidulans with plasmid constructs containing the this compound promoter-reporter fusion.[11][12]

1. Preparation of Protoplasts:

  • Inoculate A. nidulans spores into liquid minimal medium and incubate overnight with shaking to obtain germlings.[2]

  • Harvest the mycelia by filtration and resuspend in an osmotic medium containing cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum).[10]

  • Incubate with gentle shaking for 4-6 hours at 28°C to generate protoplasts.[10]

  • Separate the protoplasts from mycelial debris by filtration and centrifugation.

  • Resuspend the protoplasts in an appropriate buffer (e.g., STC buffer: 1.2 M sorbitol, 10 mM CaCl₂, 10 mM Tris-HCl, pH 7.5).[10]

2. Transformation:

  • Add the plasmid DNA (containing the this compound promoter construct and a selectable marker) to an aliquot of the protoplast suspension.

  • Add PEG solution (e.g., 60% PEG 4000, 50 mM CaCl₂, 50 mM Tris-HCl, pH 7.5) and incubate on ice.[10]

  • Plate the transformation mixture onto selective regeneration medium.

  • Incubate at 37°C for 3-5 days until transformant colonies appear.[10]

3. Verification of Transformants:

  • Isolate genomic DNA from putative transformants.

  • Confirm the integration of the construct by Southern blot analysis or PCR.

Protocol 3: Reporter Gene Assays

These protocols describe the quantification of reporter gene expression driven by the this compound promoter.

A. β-Glucuronidase (GUS) Assay (Fluorogenic) [1][13][14]

1. Protein Extraction:

  • Grow A. nidulans transformants under desired conditions.

  • Harvest mycelia, freeze in liquid nitrogen, and grind to a fine powder.

  • Resuspend the powder in GUS extraction buffer.

  • Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.

2. Fluorogenic Assay:

  • Pre-warm aliquots of GUS assay buffer (containing 4-methylumbelliferyl-β-D-glucuronide, MUG) to 37°C.[1]

  • Add a small volume of the protein extract to the assay buffer to start the reaction.

  • At various time points, remove aliquots and add them to a stop buffer (e.g., 0.2 M Na₂CO₃).[1]

  • Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer.

  • Calculate GUS activity based on the rate of fluorescence increase and normalize to the total protein concentration of the extract.

B. β-Galactosidase Assay [3][7][8][15][16]

1. Protein Extraction:

  • Prepare cell extracts from A. nidulans transformants as described for the GUS assay.

2. Colorimetric Assay:

  • Prepare a reaction mixture containing the cell extract, a buffer (e.g., Z-buffer), and o-nitrophenyl-β-D-galactopyranoside (ONPG).[7]

  • Incubate the reaction at 37°C until a yellow color develops.

  • Stop the reaction by adding a high pH solution (e.g., 1 M Na₂CO₃).[15]

  • Measure the absorbance of the reaction mixture at 420 nm.

  • Calculate β-galactosidase activity (in Miller units) based on the absorbance, reaction time, and protein concentration.

Protocol 4: Deletion and Site-Directed Mutagenesis of the this compound Promoter

This protocol describes how to create specific mutations within the cloned this compound promoter to identify key regulatory elements.[17][18][19]

1. Primer Design:

  • For deletions, design primers that flank the region to be deleted.

  • For site-directed mutagenesis, design complementary primers (25-45 bases in length) containing the desired mutation in the center.[17] The melting temperature (Tm) of these primers should be ≥78°C.[17]

2. Mutagenesis PCR:

  • Use a high-fidelity DNA polymerase for PCR with the plasmid containing the wild-type this compound promoter as the template and the mutagenic primers.

  • The PCR reaction will generate copies of the plasmid containing the desired mutation.

3. Digestion of Parental DNA:

  • Digest the PCR product with the DpnI restriction enzyme. DpnI specifically cleaves methylated parental DNA, leaving the newly synthesized, unmethylated (mutant) DNA intact.[17]

4. Transformation:

  • Transform the DpnI-treated DNA into competent E. coli cells.

  • Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.

Protocol 5: Primer Extension Analysis

This technique is used to map the transcription start point(s) of the this compound gene.[20][21][22]

1. Primer Design and Labeling:

  • Design a DNA oligonucleotide primer (20-50 nucleotides) that is complementary to a region of the this compound mRNA, typically downstream of the expected transcription start site.[21]

  • Label the 5' end of the primer with [γ-³²P]ATP using T4 polynucleotide kinase.[20]

2. Annealing:

  • Hybridize the radiolabeled primer to total RNA isolated from A. nidulans.

3. Reverse Transcription:

  • Extend the primer using reverse transcriptase and dNTPs. The enzyme will synthesize a cDNA copy of the mRNA until it reaches the 5' end of the transcript.[21]

4. Gel Electrophoresis and Autoradiography:

  • Denature the reaction products and separate them on a denaturing polyacrylamide sequencing gel alongside a DNA sequencing ladder.

  • Visualize the radiolabeled cDNA products by autoradiography. The size of the extended product indicates the distance from the primer to the transcription start site.[21]

Visualizations

The following diagrams illustrate key aspects of the this compound promoter analysis.

gpdA_promoter_elements cluster_promoter This compound Promoter Region promoter ATG tsp Major Transcription Start Point tsp->promoter Transcription ct_rich C+T-rich region (Initiation) ct_rich->tsp Positioning uas2 Upstream Activating Sequence 2 (~ -250 bp) uas2->ct_rich Activation gpd_box gpd box uas1 Upstream Activating Sequence 1 (~ -650 bp) uas1->uas2 Activation

Caption: Key functional elements within the A. nidulans this compound promoter.

osmotic_stress_pathway osmotic_stress Osmotic Stress (e.g., NaCl, KCl, PEG) unknown_sensor Osmosensor(s) osmotic_stress->unknown_sensor signaling_cascade Signaling Cascade unknown_sensor->signaling_cascade transcription_factors Transcription Factors signaling_cascade->transcription_factors gpdA_promoter This compound Promoter transcription_factors->gpdA_promoter Binds to UAS gpdA_expression Increased this compound Gene Expression gpdA_promoter->gpdA_expression

Caption: Osmotic stress signaling pathway leading to this compound promoter activation.

experimental_workflow cluster_cloning Plasmid Construction cluster_analysis Functional Analysis promoter_cloning 1. Clone this compound promoter reporter_fusion 2. Fuse to reporter gene (e.g., lacZ, uidA) promoter_cloning->reporter_fusion mutagenesis 3. (Optional) Mutagenesis (Deletion / Site-directed) reporter_fusion->mutagenesis transformation 4. Transform A. nidulans mutagenesis->transformation reporter_assay 5. Reporter Assay (β-gal / GUS) transformation->reporter_assay primer_extension 6. Primer Extension transformation->primer_extension

Caption: Experimental workflow for the analysis of the this compound promoter.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting GPDA Assay Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in their Guanosine Diphosphate Aluminum Fluoride (B91410) (GPDA) assays. The content is designed to help identify and resolve common issues to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

The this compound assay is a functional assay used to measure the activation of G protein-coupled receptors (GPCRs). It relies on the use of a non-hydrolyzable analog of GTP, where aluminum fluoride (AlF₄⁻) mimics the gamma-phosphate of GTP. In the presence of GDP, aluminum fluoride activates G proteins by binding to the nucleotide-binding pocket of the Gα subunit, stabilizing it in an active conformation. This activation is typically measured by quantifying the binding of a radiolabeled or fluorescently-labeled guanine (B1146940) nucleotide analog, such as [³⁵S]GTPγS, to cell membranes expressing the GPCR of interest. Agonist stimulation of the GPCR enhances this nucleotide exchange, leading to an increased signal.

Q2: What are the critical reagents in a this compound assay?

The critical reagents for a this compound assay include:

  • Cell Membranes: Preparation with a high concentration of functionally active GPCRs is crucial.

  • This compound solution: A freshly prepared solution of GDP and aluminum fluoride.

  • Radiolabeled Guanine Nucleotide: Typically [³⁵S]GTPγS, which must be of high purity and specific activity.

  • Agonist/Antagonist: The compounds being tested for their effect on the GPCR.

  • Assay Buffer: The composition, including the concentration of ions like Mg²⁺, is critical for optimal G protein activation.

Q3: What are common sources of variability in this compound assays?

Variability in this compound assays can arise from several factors, broadly categorized as reagent-related, procedural, or instrumentation-related. Common sources include inconsistent cell membrane preparation, degradation of reagents, suboptimal buffer conditions, improper incubation times or temperatures, and incorrect plate reader settings.

Troubleshooting Guides

Below are troubleshooting guides for common problems encountered during this compound assays, presented in a question-and-answer format.

High Background Signal

Issue: The signal in the absence of agonist (basal signal) is excessively high, reducing the assay window.

Potential Cause Recommended Solution
High Constitutive Receptor Activity Some GPCRs exhibit high activity even without an agonist. Consider using an inverse agonist to reduce basal signaling.
Non-Specific Binding of Radioligand The radioligand may bind to components other than the G protein. Include a non-specific binding control by adding a high concentration of unlabeled GTPγS (e.g., 10 µM). Ensure thorough washing steps to remove unbound radioligand.[1]
Contaminated Reagents or Buffers Use fresh, high-purity reagents and sterile, filtered buffers. Check for microbial contamination.
Suboptimal GDP Concentration The concentration of GDP is critical. Titrate GDP concentrations to find the optimal level that minimizes basal binding without significantly affecting agonist-stimulated binding.
Excessive Membrane Protein Too much membrane protein per well can increase non-specific binding. Titrate the amount of membrane protein to find the optimal concentration that provides a good signal-to-background ratio. A typical range is 5-20 µg per well.[2]
Low Signal or Poor Signal-to-Noise Ratio

Issue: The agonist-stimulated signal is weak, or the difference between the stimulated and basal signal is small.

Potential Cause Recommended Solution
Inactive or Degraded Reagents Ensure the agonist, this compound solution, and radioligand are fresh and have been stored correctly to prevent degradation.[1]
Suboptimal Assay Conditions Optimize the concentrations of Mg²⁺ ions in the assay buffer, as they are essential for G protein activation. Also, optimize incubation time and temperature to ensure the reaction reaches equilibrium.[2]
Low Receptor Expression or Inactive Receptors Verify the expression and functionality of the GPCR in your cell membrane preparation. Poor cell health or improper membrane preparation can lead to a low density of active receptors.[1]
Incorrect Plate Reader Settings For fluorescence or luminescence-based readouts, ensure the gain settings on the plate reader are optimized for the assay to maximize the signal without saturating the detector.
Insufficient Agonist Concentration Perform a dose-response curve to ensure you are using an agonist concentration that elicits a maximal response.

Experimental Protocols

Key Experiment: Cell Membrane Preparation

A consistent and high-quality cell membrane preparation is fundamental to reducing assay variability.

Methodology:

  • Cell Culture: Grow cells expressing the GPCR of interest to 80-90% confluency.

  • Harvesting: Gently scrape the cells and centrifuge at 500 x g for 5 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

  • Homogenization: Homogenize the cell suspension using a Dounce homogenizer or by sonication on ice.

  • Centrifugation: Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Washing: Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation step.

  • Final Preparation: Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Storage: Aliquot the membrane preparation and store at -80°C. Avoid repeated freeze-thaw cycles.

Visualizations

G-Protein Signaling Pathway

GPCR_Signaling cluster_membrane Plasma Membrane GPCR GPCR G_Protein G Protein (αβγ-GDP) GPCR->G_Protein GDP GDP G_Protein->GDP 3. GDP Release G_alpha_GTP Gα-GTP (Active) G_Protein->G_alpha_GTP 5. Dissociation G_beta_gamma Gβγ Effector Effector (e.g., Adenylyl Cyclase) Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 7. Signal   Amplification Agonist Agonist Agonist->GPCR 1. Binding GTP GTP (or this compound) GTP->G_Protein 4. GTP Binding G_alpha_GTP->Effector 6. Effector   Activation G_beta_gamma->Effector Cellular_Response Cellular Response Second_Messenger->Cellular_Response 8. Downstream      Effects

Caption: Agonist binding to a GPCR promotes the exchange of GDP for GTP on the Gα subunit, leading to its activation and dissociation from the Gβγ dimer, initiating downstream signaling.

Troubleshooting Workflow

Troubleshooting_Workflow Start Assay Variability Observed Problem_ID Identify Problem: High Background or Low Signal? Start->Problem_ID High_BG High Background Problem_ID->High_BG High BG Low_Signal Low Signal Problem_ID->Low_Signal Low Signal Check_Reagents Check Reagent Quality (Age, Storage, Purity) High_BG->Check_Reagents Low_Signal->Check_Reagents Optimize_Conditions Optimize Assay Conditions (Membrane, GDP, Mg2+) Check_Reagents->Optimize_Conditions Check_Procedure Review Protocol (Incubation, Washing) Optimize_Conditions->Check_Procedure Check_Instrument Verify Instrument Settings (Gain, Filters) Check_Procedure->Check_Instrument Analyze_Data Re-analyze Data (Controls, Normalization) Check_Instrument->Analyze_Data Resolved Variability Resolved Analyze_Data->Resolved

Caption: A systematic workflow for troubleshooting common sources of variability in this compound assays.

References

Low signal to noise ratio in GPDA colorimetric assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal-to-noise ratios in their Glycogen (B147801) Phosphorylase-a (GPDA) colorimetric assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound colorimetric assay?

The this compound colorimetric assay is a coupled enzymatic assay designed to measure the activity of Glycogen Phosphorylase-a (this compound). In the presence of inorganic phosphate, this compound catalyzes the breakdown of glycogen to produce Glucose-1-Phosphate (G1P). A series of subsequent enzymatic reactions then utilizes this G1P to generate a colored product. The intensity of this color, which can be measured by absorbance, is directly proportional to the this compound activity in the sample.[1][2]

Q2: What are the common causes of a low signal-to-noise ratio in this assay?

A low signal-to-noise ratio can stem from two primary issues: a weak signal or high background. A weak signal may be due to degraded reagents, suboptimal enzyme activity, or insufficient incubation time.[3][4] High background can be caused by contamination, non-specific binding of assay components, or interfering substances in the sample.[5]

Q3: How can I be sure my reagents are still active?

Proper storage and handling of reagents are critical for optimal assay performance.[1] Many kit components require storage at -20°C and should be protected from repeated freeze-thaw cycles.[6] It is also advisable to prepare fresh dilutions of standards and enzymes before each experiment. To test reagent activity, a positive control with a known concentration of active this compound should always be included.

Q4: What is a "sample background control" and why is it important?

A sample background control is a well that contains the sample and all reaction components except for the glycogen substrate.[1][2] This is crucial because some samples may contain substances that interfere with the assay and produce a colorimetric signal independent of this compound activity.[7] Subtracting the background control reading from the sample reading corrects for this interference and provides a more accurate measurement of this compound activity.[6]

Troubleshooting Guides

Issue 1: Weak or No Signal

A common problem is obtaining absorbance readings that are very low or indistinguishable from the blank. This indicates an issue with the signal generation part of the assay.

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Degraded Reagents or Enzyme Ensure all reagents, especially the enzyme mix and developer, have been stored correctly at -20°C and have not undergone multiple freeze-thaw cycles.[6] Use a positive control to verify enzyme activity.
Suboptimal Reagent Concentrations Prepare fresh dilutions of all reagents according to the protocol. Verify the concentrations of your enzyme, substrates, and cofactors.
Incorrect Incubation Time or Temperature Ensure the incubation is carried out for the recommended duration and at the specified temperature (e.g., 30°C or 37°C).[2][8] A kinetic reading can help determine if the reaction is proceeding, albeit slowly.
Incorrect Wavelength Confirm that the absorbance is being read at the correct wavelength for the colored product (typically 450 nm).[1][2]
Low this compound Concentration in Sample The this compound concentration in your sample may be below the detection limit of the assay.[2] Consider concentrating your sample or using a larger sample volume if the protocol allows.
Issue 2: High Background Signal

High background is characterized by high absorbance readings in the blank or negative control wells, which can mask the true signal from this compound activity.[3]

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Contamination of Reagents or Plate Use fresh, sterile pipette tips for each reagent and sample. Ensure the microplate is clean and free from contaminants.[5]
Interfering Substances in the Sample Samples containing high levels of reducing agents, such as DTT, can interfere with the colorimetric reaction.[9] Samples with endogenous glucose may also produce a background signal. Always run a sample background control.[6]
Insufficient Washing Steps If your protocol involves washing steps, ensure they are performed thoroughly to remove any unbound reagents that could contribute to background noise.[5]
Extended Incubation Time Over-incubation can lead to the non-enzymatic development of color. Adhere to the recommended incubation time.
Incorrect Plate Type For absorbance assays, a clear, flat-bottom 96-well plate is recommended to ensure accurate readings.[10]

Experimental Protocols

Key Experiment: this compound Colorimetric Assay

This protocol is a generalized procedure based on commercially available kits. Always refer to your specific kit's manual for precise instructions.

  • Reagent Preparation:

    • Prepare all buffers, the enzyme mix, developer, and substrate mix as instructed in the kit manual. Many components will need to be reconstituted with assay buffer or purified water.[1][2]

    • Prepare a standard curve using the provided Glucose-1-Phosphate (G1P) standard. A typical range might be 0, 2, 4, 6, 8, and 10 nmol/well.[2]

  • Sample Preparation:

    • Homogenize tissue or cells in ice-cold assay buffer.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.[2]

  • Assay Procedure:

    • Add standards, samples, and positive controls to a 96-well plate.

    • For each sample, prepare a corresponding sample background control well.

    • Prepare a Reaction Mix containing assay buffer, enzyme mix, developer, and glycogen.

    • Prepare a Background Reaction Mix that is identical to the Reaction Mix but omits the glycogen.[1]

    • Add the Reaction Mix to the standard, sample, and positive control wells.

    • Add the Background Reaction Mix to the sample background control wells.

  • Measurement:

    • Incubate the plate at the recommended temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).[2]

    • Measure the absorbance at 450 nm using a microplate reader.

Visualizations

GPDA_Signaling_Pathway Glycogen Glycogen This compound Glycogen Phosphorylase-a Glycogen->this compound Pi Inorganic Phosphate Pi->this compound G1P Glucose-1-Phosphate This compound->G1P Enzyme_Mix Enzyme Mix G1P->Enzyme_Mix Substrate Developer Developer Enzyme_Mix->Developer Intermediate Colored_Product Colored Product (Absorbance at 450 nm) Developer->Colored_Product Signal

Caption: this compound enzymatic reaction cascade.

GPDA_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Standards, Buffers, etc.) Plate_Setup Add Standards & Samples to 96-well Plate Reagent_Prep->Plate_Setup Sample_Prep Prepare Samples (Lysates) Sample_Prep->Plate_Setup Add_Reaction_Mix Add Reaction Mix (with Glycogen) Plate_Setup->Add_Reaction_Mix Add_Background_Mix Add Background Mix (without Glycogen) Plate_Setup->Add_Background_Mix Incubate Incubate at 30°C Add_Reaction_Mix->Incubate Add_Background_Mix->Incubate Read_Absorbance Read Absorbance at 450 nm Incubate->Read_Absorbance Calculate Calculate Activity Read_Absorbance->Calculate

Caption: this compound colorimetric assay workflow.

Troubleshooting_Tree Start Low Signal-to-Noise Ratio Check_Signal Is the Signal Weak? Start->Check_Signal Check_Background Is the Background High? Start->Check_Background Signal_Causes Possible Causes: - Degraded Reagents - Suboptimal Conditions - Low Enzyme Concentration Check_Signal->Signal_Causes Yes Background_Causes Possible Causes: - Contamination - Sample Interference - Insufficient Washing Check_Background->Background_Causes Yes Signal_Solutions Solutions: - Check Reagent Storage - Run Positive Control - Optimize Incubation - Concentrate Sample Signal_Causes->Signal_Solutions Background_Solutions Solutions: - Use Fresh Reagents/Tips - Run Background Control - Increase Wash Steps Background_Causes->Background_Solutions

Caption: Troubleshooting low signal-to-noise ratio.

References

Optimizing GPDA concentration for kinetic enzyme studies

Technical Support Center: Maximizing Protein Yield with the gpdA Promoter

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing protein expression using the glyceraldehyde-3-phosphate dehydrogenase (gpdA) promoter in filamentous fungi, particularly Aspergillus species.

Frequently Asked Questions (FAQs)

Q1: Is the this compound promoter strictly constitutive?

A1: While widely regarded as a strong constitutive promoter, the activity of the this compound promoter can be influenced by various environmental and culture conditions.[1][2][3] Research has shown that its transcriptional activity is affected by the carbon source, osmotic stress, and pH.[1][4][5] For instance, the promoter is most active during growth on glucose, but the rapid conversion of glucose to gluconic acid can limit biomass and overall protein yield.[2][4]

Q2: What is the "gpd box" and how does it affect promoter activity?

A2: The "gpd box" is a specific upstream activating sequence (UAS) within the this compound promoter that plays a crucial role in enhancing gene expression.[6] Increasing the copy number of the gpd box can significantly boost transcriptional efficiency.[7][8]

Q3: Can I use the this compound promoter for secreted protein production?

A3: Yes, the this compound promoter is frequently used for both intracellular and extracellular production of proteins.[4] To achieve secretion, the expression cassette must include a signal peptide sequence at the N-terminus of the protein of interest.

Q4: Are there stronger constitutive promoters than this compound?

A4: While the this compound promoter is very strong, studies have identified other constitutive promoters, such as the translation elongation factor 1-α gene promoter (tef1α), that may exhibit even higher activity in Aspergillus niger.[9] However, the relative strength can be species- and condition-dependent.

Troubleshooting Guide

Issue 1: Low or No Protein Expression
Possible Cause Troubleshooting Step
Suboptimal Carbon Source The choice of carbon source significantly impacts this compound promoter activity. While glucose strongly induces the promoter, it can be rapidly converted to gluconic acid, which does not support further growth or protein production.[2][4] Recommendation: Consider using alternative carbon sources like xylose or fructose (B13574). Xylose, in particular, has been shown to result in high biomass and volumetric protein activity.[2][4]
Incorrect Vector Construction Errors in the expression vector, such as a missing terminator sequence or incorrect fusion of the gene of interest to the promoter, can abolish expression. Recommendation: Sequence-verify your final plasmid construct to ensure the this compound promoter, your gene of interest, and a terminator (e.g., trpC terminator) are all present and in the correct orientation.[10]
Poor mRNA Stability The presence of AT-rich sequences in the coding region can lead to premature polyadenylation and truncated, non-functional transcripts.[11] Recommendation: Analyze your gene of interest for AT-rich regions and consider codon optimization to increase GC content and improve mRNA stability.[11]
Inefficient Transformation or Integration Low transformation efficiency or integration of the expression cassette into a region of silent chromatin will result in poor expression. Recommendation: Confirm successful transformation using a selectable marker. Analyze multiple transformants, as expression levels can vary due to the random nature of integration.
Issue 2: Inconsistent Protein Yield Between Batches
Possible Cause Troubleshooting Step
Variability in Culture Conditions The this compound promoter is sensitive to environmental signals.[1] Fluctuations in media composition, pH, or osmotic pressure can lead to inconsistent expression levels. Recommendation: Maintain strict control over all culture parameters. Standardize media preparation, initial pH, and incubation conditions. Consider that osmotic stress (e.g., from NaCl, KCl, or Na₂SO₄) can transcriptionally activate the this compound promoter.[1][12][13]
Mycelial Morphology The morphology of the fungus (e.g., pelleted vs. filamentous growth) can affect protein secretion and yield. For example, growth on fructose can lead to a more pelleted morphology, retaining more of the expressed protein within the biomass.[4] Recommendation: Optimize agitation and aeration rates in liquid cultures to promote a dispersed mycelial morphology, which is generally better for secreted protein production.
Plasmid Instability If using an autonomously replicating plasmid, it may be lost over successive generations without selective pressure. Recommendation: Ensure the appropriate selective agent is always present in the culture medium. For stable, long-term expression, consider genomic integration of the expression cassette.

Data Presentation

Table 1: Effect of Carbon Source on Glucose Oxidase (GOD) Production Driven by the this compound Promoter in A. niger
Carbon SourceSpecific GOD Activity (U/g biomass)Volumetric GOD Activity (U/L)Biomass Yield (g/L)
Glucose~3x higher than FructoseLower than XyloseLow
FructoseLowest--
XyloseNearly as high as GlucoseHighestHighest

Data summarized from a study on this compound-promoter-controlled glucose oxidase production.[4]

Table 2: Influence of Osmotic Stress on this compound Promoter Activity (Reported as GUS Specific Activity)*
OsmoticumFold Increase in GUS Activity (compared to control)
NaCl (2.0 M, gradual adaptation)2.7
Na₂SO₄8.4
KCl7.5
Polyethylene Glycol (PEG)4.9

Data from a study on the transcriptional activation of the A. nidulans this compound promoter by osmotic signals.[1][12]

Table 3: Impact of gpd Box Copy Number on Xylanase Expression in A. niger
Promoter ConstructNumber of gpd BoxesPeak Xylanase Activity (U/mL)Relative Expression Level
Pthis compound11578.671.0x
PgpdA2B22333.88~1.5x
PgpdA3B 3 3588.38 ~2.3x
PgpdA4B43183.51~2.0x

Data from a study modifying the this compound promoter with varying gpd box copy numbers.[7][8]

Experimental Protocols

Protocol 1: Construction of a this compound Promoter Expression Vector
  • Promoter Amplification: Amplify the this compound promoter region (~1.3 kb upstream of the start codon) from Aspergillus nidulans genomic DNA using PCR with primers containing appropriate restriction sites.

  • Gene of Interest Amplification: Amplify the coding sequence of your target gene. If secretion is desired, ensure a signal peptide sequence is included at the 5' end. Codon optimization for Aspergillus is recommended.

  • Terminator Amplification: Amplify a suitable terminator sequence, such as the trpC terminator, from an existing Aspergillus expression vector.

  • Vector Backbone: Utilize a suitable shuttle vector that can replicate in E. coli for cloning and contains a selectable marker for fungal transformation (e.g., pyrG, ble).[14]

  • Cloning: Ligate the this compound promoter, your gene of interest, and the terminator sequence into the vector backbone in the correct order and orientation using standard molecular cloning techniques.

  • Verification: Transform the final construct into E. coli, isolate the plasmid DNA, and verify the integrity of the expression cassette by restriction digest and Sanger sequencing.

Protocol 2: Optimizing Culture Conditions for Enhanced Protein Yield
  • Strain and Inoculum: Use a suitable Aspergillus host strain. Prepare a spore suspension from a fresh culture plate to inoculate your liquid medium.

  • Media Preparation:

    • Carbon Source Screening: Prepare minimal medium with different carbon sources (e.g., 2% glucose, 2% xylose, 2% fructose) to test their effect on protein yield.

    • Osmotic Stress Induction: Prepare media with varying concentrations of osmotic agents (e.g., 0.5 M to 2.0 M NaCl or KCl) to identify the optimal concentration for inducing higher expression.

  • Fermentation:

    • Inoculate shake flasks containing the prepared media with a standardized spore concentration.

    • Incubate at 30°C with vigorous shaking (e.g., 250 rpm).[7]

    • For secreted proteins, collect supernatant samples at regular time intervals (e.g., every 24 hours for 5-7 days).

  • Analysis:

    • Measure the protein concentration or activity in the supernatant using appropriate assays (e.g., Bradford assay, enzyme activity assay, Western blot).

    • Determine the biomass (mycelial dry weight) to calculate specific productivity.

    • Compare the results from different conditions to identify the optimal carbon source and osmotic stress level for your protein of interest.

Visualizations

G cluster_vector Expression Vector Construction cluster_fungus Fungal Transformation & Expression promoter Amplify this compound Promoter ligation Ligate into Shuttle Vector promoter->ligation gene Amplify Gene of Interest (with signal peptide) gene->ligation terminator Amplify trpC Terminator terminator->ligation verification Sequence Verification ligation->verification transformation Transform Aspergillus Protoplasts verification->transformation selection Select Transformants transformation->selection fermentation Liquid Culture Fermentation (Optimized Conditions) selection->fermentation analysis Analyze Protein Yield (e.g., Western, Activity Assay) fermentation->analysis

Caption: Experimental workflow for heterologous protein expression using the this compound promoter.

G cluster_inputs Environmental Signals cluster_pathway Cellular Response & Gene Expression carbon Carbon Source (e.g., Glucose, Xylose) This compound This compound Promoter carbon->this compound Influences Activity osmotic Osmotic Stress (e.g., NaCl, KCl) osmotic->this compound Activates Transcription transcription Transcription This compound->transcription protein Protein Synthesis & Secretion transcription->protein yield Increased Protein Yield protein->yield

Caption: Signaling inputs influencing this compound promoter activity and protein yield.

References

Technical Support Center: GPDA Substrate Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of substrates for Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), a key enzyme in glycolysis. The primary substrates for GAPDH are D-Glyceraldehyde-3-Phosphate (G3P) and Nicotinamide Adenine (B156593) Dinucleotide (NAD⁺), or its phosphorylated form (NADP⁺). Ensuring the integrity of these substrates is critical for obtaining accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary substrates for GPDA (GAPDH)?

A1: The primary substrates are D-Glyceraldehyde-3-Phosphate (G3P) and the coenzyme Nicotinamide Adenine Dinucleotide (NAD⁺). Some isoforms of the enzyme can also use Nicotinamide Adenine Dinucleotide Phosphate (B84403) (NADP⁺). It is important to note that only the D-enantiomer of G3P is biologically active in most enzymatic assays.

Q2: What are the ideal storage conditions for G3P solutions?

A2: G3P is known to be unstable in solution, especially at neutral or alkaline pH. For long-term storage, it is recommended to store G3P as a lyophilized powder or in a solution at -20°C or below. For short-term use, aqueous solutions can be stored at 2-8°C, but should be used as fresh as possible, ideally within a few hours.

Q3: How stable is NAD⁺/NADP⁺ in solution?

A3: As a solid, NAD⁺ is stable when stored in a dry, dark place.[1] In solution, its stability is highly dependent on pH and temperature. Neutral or slightly acidic aqueous solutions (pH 2-6) are stable for at least two weeks at 0°C and for at least six months when stored as single-use aliquots at -70°C.[2] However, they degrade rapidly in alkaline solutions.[1] NADP⁺ aqueous solutions are generally more stable and can be stored as frozen aliquots for at least a year. The choice of buffer can also impact stability, with Tris buffer being a favorable option for long-term storage of NAD(H) solutions.[3]

Q4: What are the common degradation products of this compound substrates?

A4: G3P can undergo various reactions, including isomerization and degradation, particularly at non-acidic pH. NAD⁺ primarily hydrolyzes at the glycosidic bond to form ADP-ribose and nicotinamide.[4][5] These degradation products can act as enzyme inhibitors, potentially affecting your experimental results.[1]

Q5: Can I repeatedly freeze and thaw my substrate solutions?

A5: It is highly recommended to avoid repeated freeze-thaw cycles for both G3P and NAD⁺/NADP⁺ solutions. It is best practice to prepare single-use aliquots to maintain the integrity of the substrates.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments involving this compound substrates.

Issue 1: High Background Signal in the Assay
Possible Cause Troubleshooting Step
Substrate Instability/Degradation: G3P is a reducing aldehyde and can directly reduce colorimetric or fluorometric probes (e.g., tetrazolium salts), leading to a false positive signal.1. Run a "substrate-only" control: Include a well with all assay components except the enzyme to measure the background signal from the substrate alone. 2. Prepare fresh G3P solutions: Due to its instability, especially at neutral or alkaline pH, always prepare G3P solutions fresh before each experiment.
Contaminating Enzymes: Your G3P preparation or biological sample may contain other dehydrogenases that can react with the substrate and coenzyme.1. Check the purity of your G3P: If possible, verify the purity of your substrate using an appropriate analytical method. 2. Run a "sample blank": For biological samples, prepare a parallel reaction that omits the this compound enzyme to account for background from endogenous enzymes.
NADH Contamination: Samples may contain endogenous NADH, which can generate a background signal in assays that measure NADH production.1. Include a "sample blank" without the G3P substrate: This will help quantify the contribution of endogenous NADH to the overall signal. Subtract this value from your sample readings.
Issue 2: Inconsistent or Non-Reproducible Results
Possible Cause Troubleshooting Step
G3P Degradation over Time: The concentration of active G3P can decrease during the course of an experiment, especially in multi-plate or long-duration assays, due to its inherent instability at neutral/alkaline pH.[6]1. Maintain acidic pH for stock solutions: Store G3P stock solutions at an acidic pH where they are more stable. 2. Use fresh dilutions: Prepare working dilutions of G3P immediately before use. 3. Minimize incubation times: Design your experiment to minimize the time the substrate is at a destabilizing pH before measurement.
NAD⁺ Degradation: Improperly stored NAD⁺ solutions can lose activity, leading to lower-than-expected reaction rates.1. Verify NAD⁺ concentration: Check the concentration of your NAD⁺ stock solution using its UV absorbance at 259 nm (extinction coefficient of 16,900 M⁻¹cm⁻¹).[1] 2. Prepare fresh aliquots: Thaw a fresh aliquot of NAD⁺ for each experiment. Avoid using previously thawed solutions.
pH and Temperature Fluctuations: Small variations in buffer pH or temperature can significantly affect substrate stability and enzyme activity.1. Calibrate pH meter: Ensure your pH meter is accurately calibrated before preparing buffers. 2. Equilibrate reagents: Allow all reagents and samples to reach the desired reaction temperature before starting the assay.

Data Presentation: Substrate Stability Summary

The following tables summarize the stability of G3P and NAD⁺ under various conditions based on available data.

Table 1: Stability of D-Glyceraldehyde-3-Phosphate (G3P)

ConditionStabilityRecommendations
Storage Form Lyophilized powder is more stable than solutions.Store as a powder at -20°C for long-term use.
Aqueous Solution (pH dependent) Unstable, particularly at neutral or alkaline pH. Half-life is less than 24 hours at 25°C.Prepare solutions fresh for each experiment. Store stock solutions at an acidic pH.
Temperature (Solution) Degradation increases with temperature.Store solutions at -20°C or below. Keep on ice during use.
Freeze-Thaw Cycles Not recommended.Prepare single-use aliquots.

Table 2: Stability of Nicotinamide Adenine Dinucleotide (NAD⁺)

ConditionStabilityRecommendations
Storage Form Solid form is stable if stored dry and dark.[1]Store the powder desiccated and protected from light at -20°C.
Aqueous Solution (pH 2-6) Stable for at least 6 months at -70°C (single-use aliquots).[2]Prepare stock solutions in a slightly acidic buffer.
Aqueous Solution (Neutral pH) Stable for about one week at 4°C.[1]For short-term use, store at 4°C.
Aqueous Solution (Alkaline pH) Rapidly decomposes.[1]Avoid alkaline conditions for storage.
Temperature (Solution) Degradation increases significantly with temperature. The half-life at 100°C (pH 7.6) is ~10 minutes.[4]Store solutions frozen (-20°C or -70°C). Keep on ice during use.
Buffer Type More stable in Tris buffer compared to phosphate or HEPES buffers.[3]Consider using Tris buffer for assays requiring long-term stability.

Experimental Protocols

Protocol: Assessing Substrate Stability

This protocol provides a general method for evaluating the stability of a substrate (e.g., G3P or NAD⁺) under specific experimental conditions (e.g., varying pH, temperature, or buffer composition).

Objective: To determine the rate of degradation of a substrate by measuring the remaining active substrate concentration over time.

Materials:

  • Substrate of interest (G3P or NAD⁺)

  • This compound/GAPDH enzyme

  • Appropriate coenzyme/substrate partner

  • Reaction buffer at various pH values or compositions to be tested

  • Spectrophotometer or plate reader

  • Incubator or water bath

Methodology:

  • Prepare Substrate Solutions: Prepare solutions of the substrate to be tested in the different buffers and conditions (e.g., pH 5, 7, 9) you wish to evaluate.

  • Incubation: Incubate these substrate solutions at the desired temperature(s).

  • Time Points: At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each condition. Immediately place the aliquot on ice to halt further degradation.

  • Enzymatic Assay: Use the withdrawn aliquots as the substrate in a standardized this compound/GAPDH activity assay. It is crucial that all other assay components (enzyme concentration, co-substrate concentration, buffer, temperature) are kept constant for all time points.

  • Measure Activity: Measure the initial reaction velocity (V₀) for each time point. The rate of the reaction will be proportional to the concentration of the active substrate remaining in the aliquot.

  • Data Analysis: Plot the measured activity (or the calculated concentration of active substrate) against the incubation time for each condition.

  • Determine Degradation Rate: The rate of degradation can be determined by fitting the data to an appropriate kinetic model (e.g., first-order decay to calculate the half-life).

Visualizations

Signaling Pathway

Caption: The central role of this compound (GAPDH) in glycolysis.

Experimental Workflow

Stability_Workflow start Define Test Conditions (pH, Temp, Buffer) prep Prepare Substrate Solutions in Test Buffers start->prep incubate Incubate Solutions at Test Temperature prep->incubate sample Withdraw Aliquots at Timed Intervals (t=0, 1, 2...) incubate->sample assay Perform Standardized This compound/GAPDH Activity Assay sample->assay measure Measure Initial Reaction Velocity (V₀) assay->measure plot Plot Activity vs. Incubation Time measure->plot analyze Calculate Degradation Rate and Half-life (t½) plot->analyze end Determine Stability Profile analyze->end

References

Technical Support Center: Dealing with Background Hydrolysis of GPDA Substrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting strategies and frequently asked questions to address the common issue of background hydrolysis of the GPDA (Guanosine 5'-diphosphate-β-L-rhamnose) substrate. High background signal due to non-enzymatic substrate degradation can compromise assay sensitivity and lead to inaccurate results. This resource will help you identify the causes and implement effective solutions.

Frequently Asked Questions (FAQs)

Q1: What is background hydrolysis and why is it a problem in my this compound-based assay?

Background hydrolysis is the non-enzymatic breakdown of the this compound substrate in the assay buffer, which generates a signal (e.g., color or fluorescence) in the absence of the target enzyme. This is problematic because it increases the baseline signal, or "noise," of the assay. A high background reduces the assay's sensitivity, shrinks the dynamic range between a negative and positive result, and can obscure the true enzymatic activity, leading to false positives or inaccurate quantification. Abiotic substrate hydrolysis is a known artifact in many chromogenic assays.[1]

Q2: What are the most common causes of high background signal with the this compound substrate?

Several factors can contribute to the spontaneous degradation of the this compound substrate:

  • Sub-optimal pH: The stability of the substrate is highly dependent on the pH of the buffer.

  • High Temperature: Elevated temperatures can accelerate the rate of chemical hydrolysis.[2]

  • Buffer Components: Certain ions or additives in the buffer may react with or destabilize the this compound substrate.

  • Extended Incubation Times: The longer the substrate is incubated, the more time there is for non-enzymatic breakdown to occur.[2]

  • Substrate Purity and Age: Impurities from synthesis or degradation products from improper storage can lead to higher background.

  • Light Exposure: Some substrates are sensitive to light, which can cause photodegradation.[3]

Q3: How can I distinguish between true enzymatic activity and background hydrolysis?

The most critical tool is the use of proper controls. A "no-enzyme" control is essential. This control contains all assay components, including the this compound substrate and buffer, but excludes the enzyme. The signal generated in this well is purely from background hydrolysis. By subtracting the signal from the "no-enzyme" control from the signal in your experimental wells, you can isolate the true enzymatic activity.

Q4: My prepared this compound substrate solution seems to be generating a signal on its own before I even start the assay. What should I do?

This indicates significant substrate instability in your storage or assay buffer. You should discard the solution and prepare a fresh stock. To prevent this, prepare the this compound substrate solution immediately before use. If it must be stored, investigate the optimal storage conditions (e.g., pH, temperature, light protection) and store in small aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guide: High Background Signal

If you are experiencing high background signal in your assay, use the following guide to diagnose and resolve the issue.

Problem: Signal in "No-Enzyme" Control is Unacceptably High

This is a direct indication of this compound substrate hydrolysis. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution
Incorrect Buffer pH Perform a pH optimization experiment (see Protocol 1). Test a range of pH values to find where the substrate has maximum stability while the enzyme remains active.
High Incubation Temperature Lower the incubation temperature. If possible, run the assay at room temperature or on a cooled plate. Determine the trade-off between enzyme activity and substrate stability.
Interfering Buffer Components Test the background hydrolysis of this compound in buffers with and without specific additives (e.g., metal ions, reducing agents). Sodium azide, for example, is a known inhibitor of HRP and should be avoided in such assays.[3]
Substrate Stock Degradation Prepare a fresh solution of this compound substrate from a new or properly stored vial. Ensure the powder is stored according to the manufacturer's instructions (typically desiccated and frozen).
Long Incubation Time Reduce the assay incubation time. Create a time-course experiment to find the optimal window where the enzymatic signal is strong, but the background signal remains low.
Photodegradation Protect the substrate solution and assay plates from direct light by using amber tubes and covering plates with an opaque lid during incubation.[3]

Data Presentation: Impact of Assay Conditions on this compound Stability

The following tables summarize hypothetical data to illustrate the effects of pH and temperature on the rate of background hydrolysis of the this compound substrate.

Table 1: Effect of Buffer pH on this compound Background Signal (Data collected after a 60-minute incubation at 37°C in the absence of enzyme)

Buffer pHAverage Background Signal (Absorbance @ 450 nm)Standard Deviation
5.50.0520.004
6.50.0890.006
7.50.1750.011
8.50.3410.023

Table 2: Effect of Temperature on the Rate of this compound Background Hydrolysis (Data collected in a buffer at pH 7.5 in the absence of enzyme)

TemperatureRate of Hydrolysis (mAU/min)R² of Linear Fit
4°C0.150.991
25°C (Room Temp)2.920.995
37°C5.680.993
55°C14.750.989

Experimental Protocols

Here are detailed protocols for key experiments to optimize your assay and minimize background hydrolysis.

Protocol 1: Determining Optimal Buffer pH for Low Background

Objective: To identify the buffer pH at which the this compound substrate exhibits the highest stability (lowest background signal).

Methodology:

  • Prepare a series of identical buffers (e.g., 100 mM phosphate (B84403) or Tris) with pH values ranging from 5.5 to 8.5 in 0.5 unit increments.

  • In a 96-well plate, add 90 µL of each buffer to separate wells. Prepare at least three replicate wells for each pH value.

  • Prepare a fresh, concentrated stock of this compound substrate in a stable solvent like water.

  • Initiate the reaction by adding 10 µL of the this compound substrate to each well.

  • Cover the plate to protect it from light and incubate at your standard assay temperature (e.g., 37°C).

  • Using a plate reader, measure the absorbance at the appropriate wavelength (e.g., 450 nm) at time zero and every 10 minutes for 1-2 hours.

  • Plot the absorbance versus time for each pH. The pH that results in the lowest slope (rate of signal increase) is the most optimal for substrate stability.

Protocol 2: Assessing this compound Substrate Stability and Purity

Objective: To quantify the intrinsic hydrolysis rate of a new or stored batch of this compound substrate.

Methodology:

  • Prepare your standard assay buffer at the optimized pH determined in Protocol 1.

  • In a 96-well plate, add 90 µL of the optimized buffer to multiple wells (at least 3 replicates).

  • Add 10 µL of freshly prepared this compound substrate to each well. These are your "no-enzyme" controls.

  • As a positive control for degradation, prepare wells where the buffer is intentionally sub-optimal (e.g., high pH).

  • Incubate the plate under your standard assay conditions (time, temperature, light protection).

  • Measure the signal at the end of the incubation period.

  • Compare the background signal from your new batch of this compound to previous batches. A significantly higher signal indicates potential degradation or impurity.

Visualizations: Workflows and Pathways

The following diagrams illustrate key workflows and concepts relevant to troubleshooting this compound-based assays.

Troubleshooting_Workflow start High Background Signal Observed in Assay check_no_enzyme Is 'No-Enzyme' Control Signal High? start->check_no_enzyme sub_group Substrate Issues check_no_enzyme->sub_group Yes cond_group Condition Issues check_no_enzyme->cond_group Yes end_other Issue is Not Substrate Hydrolysis. Check other factors: - Contamination - Instrument Settings check_no_enzyme->end_other No check_substrate Check Substrate Stock: - Prepare Fresh - Check Purity/Age check_buffer_ph Optimize Buffer pH (Protocol 1) end_ok Problem Resolved: Proceed with Optimized Assay check_substrate->end_ok check_buffer_ph->end_ok check_temp Lower Incubation Temperature check_temp->end_ok check_time Reduce Incubation Time check_time->end_ok check_buffer_comp Test Buffer Components check_buffer_comp->end_ok

Caption: Troubleshooting workflow for diagnosing high background signal.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Ligand GPCR GPCR Ligand->GPCR Binds G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Kinase Activation (e.g., PKA) Second_Messenger->PKA Activates Target_Enzyme Target Enzyme (Phosphorylated) PKA->Target_Enzyme Phosphorylates GPDA_Substrate This compound Substrate Target_Enzyme->GPDA_Substrate Hydrolyzes Product Signal (Color/Fluorescence) GPDA_Substrate->Product

Caption: A generic GPCR signaling pathway leading to enzymatic activity.

Assay_Optimization_Workflow prep 1. Prepare Reagents (Buffers, Fresh Substrate) stability 2. Assess Substrate Stability (Protocol 2) prep->stability optimize 3. Optimize Conditions - pH (Protocol 1) - Temperature - Time stability->optimize run 4. Run Full Assay - Include all controls ('No-Enzyme', 'Positive') optimize->run analyze 5. Analyze Data - Subtract background - Calculate Z-factor run->analyze

Caption: Experimental workflow for optimizing an assay using this compound substrate.

References

Technical Support Center: gpdA Promoter Expression Vectors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing inconsistent results with glyceraldehyde-3-phosphate dehydrogenase promoter (gpdA) expression vectors in filamentous fungi.

Frequently Asked Questions (FAQs)

Q1: Is the this compound promoter truly constitutive?

A1: While widely used as a strong constitutive promoter, the this compound promoter is not completely unregulated. Its transcriptional activity can be significantly influenced by environmental and culture conditions. For instance, it is known to be transcriptionally activated by osmotic signals and its activity level can vary with the carbon source used in the growth medium.[1][2][3]

Q2: Why do I see high variability in expression levels between different transformants?

A2: High variability is a common issue and can stem from several factors related to the transformation process, especially in fungi like Aspergillus. Key causes include:

  • Random Integration: In many transformation protocols, the expression cassette integrates randomly into the fungal genome. The surrounding chromatin structure at the integration site can significantly influence the promoter's activity, leading to what is known as a "position effect".

  • Copy Number Variation: The number of expression cassettes integrated into the genome can vary from one transformant to another. While more copies can sometimes lead to higher expression, it can also trigger gene silencing mechanisms.[4]

  • Vector Integrity: Partial integration or rearrangement of the expression vector during transformation can lead to non-functional or poorly expressing cassettes.

Q3: Can the choice of carbon source affect my results?

A3: Yes, the carbon source is a critical factor. The this compound promoter is most active during growth on glucose.[3][5] However, this can be a double-edged sword. For example, when expressing glucose oxidase (GOD), the rapid conversion of glucose to gluconic acid by the enzyme creates a byproduct that does not support further growth or GOD production, ultimately limiting the total yield.[5] In such cases, alternative carbon sources like xylose have been shown to result in nearly as high specific activity but with better overall biomass and volumetric yield.[3][5]

Q4: How can I increase expression levels from my this compound promoter construct?

A4: To boost expression, consider modifying the promoter itself or optimizing culture conditions. Studies have shown that the this compound promoter contains regulatory elements called "gpd boxes".[6][7] Increasing the copy number of this specific element from one to three has been shown to significantly enhance transcriptional activity and protein yield.[6][7] Additionally, leveraging the promoter's response to osmotic stress by adapting cultures to media with higher salt concentrations (e.g., NaCl, KCl) can increase transgene expression.[1][2]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. A logical workflow for troubleshooting is presented below.

G start Start: Inconsistent or Low Expression plasmid_check 1. Verify Vector Integrity - Restriction Digest - Sequencing start->plasmid_check transformant_check 2. Screen Multiple Transformants - Analyze at least 10-15 colonies - Check for cassette integration (PCR) plasmid_check->transformant_check mrna_analysis 3. Quantify mRNA Levels - Perform qRT-PCR - Compare high vs. low producers transformant_check->mrna_analysis protein_analysis 4. Assess Protein Expression - Western Blot - Activity Assay mrna_analysis->protein_analysis end_low_mrna Outcome: Transcription Issue mrna_analysis->end_low_mrna If mRNA is low culture_optimization 5. Optimize Culture Conditions - Test different carbon sources - Evaluate osmotic stress induction protein_analysis->culture_optimization end_low_protein Outcome: Post-Transcriptional Issue protein_analysis->end_low_protein If mRNA is high, but protein is low end_optimized Outcome: Improved Expression culture_optimization->end_optimized

Caption: A logical workflow for troubleshooting inconsistent expression.

Problem 1: My gene of interest is not being expressed or expression is very low.

  • Possible Cause: The integrity of your expression vector may be compromised, or the transformation may have failed.

  • Solution:

    • Verify Plasmid: Before transformation, confirm your plasmid's integrity using restriction digest and Sanger sequencing of the promoter, gene of interest, and terminator regions.

    • Confirm Integration: After transformation, perform genomic PCR on several transformants to confirm that the expression cassette has been integrated into the fungal genome.

    • Analyze mRNA: If the cassette is present, quantify the transcript levels of your gene of interest using quantitative real-time PCR (qRT-PCR).[8][9] Low or absent mRNA suggests a transcriptional issue, such as promoter silencing.

    • Screen More Colonies: Due to the "position effect," a significant number of transformants may show low expression. It is crucial to screen a larger number of colonies (15-20) to find one with a favorable integration site.

Problem 2: Expression levels are inconsistent across different experiments.

  • Possible Cause: Culture conditions are not precisely controlled, leading to variations in this compound promoter activity.

  • Solution:

    • Standardize Inoculum: Begin every culture with a standardized amount of spores or mycelia to ensure consistent starting conditions.

    • Control Carbon Source: Be aware that the this compound promoter's activity is sensitive to the carbon source.[3][5] Ensure your media composition is identical between experiments. See the data table below for relative promoter activity with different substrates.

    • Monitor Environmental Factors: The this compound promoter is responsive to osmotic stress.[1][2] Uncontrolled evaporation, which can increase the osmolarity of the medium, may lead to unintended promoter activation and variability.

Data Presentation

Table 1: Effect of Osmotic Stress on this compound Promoter Activity

The following data summarizes the fold-increase in reporter gene (GUS) activity from a this compound-uidA fusion construct in Aspergillus nidulans cultures adapted to different osmotic agents compared to unadapted cultures.

Osmotic AgentFold Increase in GUS Activity
NaCl (Adapted)2.7x[1][2]
KCl (Adapted)7.5x[1][2]
Na₂SO₄ (Adapted)8.4x[1][2]
Polyethylene Glycol (PEG)4.9x[1][2]
NaCl (2-hour shock)▼ Reduced[1][2]

Data adapted from Redkar et al., 1998.[1][2]

Table 2: Effect of gpd Box Copy Number on Promoter Strength

This table shows the relative xylanase activity from recombinant Aspergillus niger strains where the xynB gene is controlled by this compound promoters containing different copy numbers of the "gpd box" regulatory element.

Promoter ConstructNumber of gpd BoxesPeak Xylanase Activity (U·mL⁻¹)Relative Activity vs. Unmodified
An (Pthis compound-xynB)11578.67[7]1.0x
An (PgpdA2B-xynB)22333.88[7]1.5x
An (PgpdA3B-xynB)33588.38[7]2.3x
An (PgpdA4B-xynB)43183.51[7]2.0x

Data derived from a study by Zhang et al., 2018.[7]

Visualizations

G cluster_env Environmental Signals cluster_promoter This compound Promoter Regulation Osmotic Stress Osmotic Stress UAS Upstream Activating Sequences (UAS) Osmotic Stress->UAS Activates Carbon Source Carbon Source Carbon Source->UAS Modulates Transcription Transcription UAS->Transcription Drives gpd_box gpd Box gpd_box->Transcription Enhances TATA TATA Box TATA->Transcription

Caption: Simplified regulation of the Aspergillus nidulans this compound promoter.

G cluster_construct Vector Construction cluster_transform Fungal Transformation cluster_analysis Expression Analysis promoter This compound Promoter goi Gene of Interest promoter->goi terminator Terminator goi->terminator peg PEG-Mediated DNA Uptake marker Selectable Marker protoplast Protoplast Preparation protoplast->peg regeneration Regeneration & Selection peg->regeneration q_pcr qRT-PCR (mRNA Level) regeneration->q_pcr w_blot Western Blot (Protein Level) q_pcr->w_blot assay Activity Assay (Functional Level) w_blot->assay

Caption: General experimental workflow from construction to analysis.

Experimental Protocols

Protocol 1: Protoplast-Mediated Transformation of Aspergillus

This protocol is a generalized method for generating protoplasts and transforming Aspergillus species. Optimization may be required for specific strains.

Materials:

  • Aspergillus spores or fresh mycelia.

  • Liquid growth medium (e.g., YPD or GMM).[10][11]

  • Protoplasting Buffer (APB): An osmotic stabilizer like 0.6 M Sorbitol or KCl is critical.[10][12]

  • Cell wall lysing enzyme mix (e.g., Glucanex, lyticase).[10][12]

  • PEG-CaCl₂ Solution (e.g., 40-50% PEG 4000, 50 mM CaCl₂).[13]

  • Regeneration medium (SMM) with an osmotic stabilizer and the appropriate selective agent.[11]

Methodology:

  • Inoculation: Inoculate liquid medium with fungal spores (to a concentration of ~10⁸ spores/100 mL) or mycelia and grow for 14-48 hours at 30°C with shaking.[10][12] The goal is to harvest young, actively growing mycelia.

  • Mycelial Harvest: Harvest the mycelia by filtering through sterile Mira-cloth. Wash thoroughly with Protoplasting Buffer (APB) to remove residual media.[10]

  • Enzymatic Digestion: Resuspend the washed mycelia in APB containing the cell wall lysing enzyme mix. Incubate at 30-32°C with gentle shaking (e.g., 150 RPM) for 2-3 hours.[10][12] Monitor protoplast formation periodically under a microscope.

  • Protoplast Purification: Separate protoplasts from mycelial debris by filtering the suspension through sterile Mira-cloth or glass wool.[12]

  • Washing and Concentration: Pellet the protoplasts by gentle centrifugation (e.g., 3000g for 10-13 min).[10] Carefully discard the supernatant and wash the protoplasts twice with ice-cold APB. Resuspend the final protoplast pellet in a small volume of buffer.

  • Transformation: To the concentrated protoplast suspension (~10⁷ protoplasts), add 5-10 µg of plasmid DNA. Gently mix and add the PEG-CaCl₂ solution. Incubate at room temperature for 20-30 minutes.

  • Regeneration and Selection: Plate the transformation mix onto regeneration agar (B569324) plates containing the appropriate selective agent. Incubate at 30°C for 3-5 days until transformant colonies appear.

Protocol 2: Quantitative RT-PCR for Fungal Gene Expression Analysis

This protocol outlines the key steps for measuring the transcript levels of a gene of interest expressed under the this compound promoter.

Materials:

  • Fungal mycelia harvested from a liquid culture.

  • RNA extraction kit suitable for fungi (e.g., TRIzol, RNeasy Plant Mini Kit).

  • DNase I.

  • cDNA synthesis kit.

  • qPCR instrument and compatible SYBR Green or TaqMan master mix.[9][14]

  • Primers for your gene of interest and at least one validated reference gene (e.g., actin, beta-tubulin).

Methodology:

  • RNA Extraction: Flash-freeze harvested mycelia in liquid nitrogen and grind to a fine powder. Immediately proceed with RNA extraction following the manufacturer's protocol. The initial step is critical to prevent RNA degradation.[8]

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA, which could otherwise lead to false-positive signals in the qPCR step.

  • RNA Quality Control: Assess the quantity and purity of the RNA using a spectrophotometer (e.g., NanoDrop) and its integrity using gel electrophoresis.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit, typically with oligo(dT) or random hexamer primers.

  • qPCR Reaction Setup: Prepare the qPCR reactions in triplicate for each sample. Each reaction should include the cDNA template, forward and reverse primers for either the gene of interest or a reference gene, and the qPCR master mix.[15] Include no-template controls (NTCs) to check for contamination.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method.[14] This involves normalizing the cycle threshold (Ct) value of your gene of interest to the Ct value of a stable reference gene. This normalization corrects for variations in RNA input and cDNA synthesis efficiency, allowing for accurate comparison of expression levels between different samples or transformants. Using multiple validated reference genes is recommended for the most reliable results.[8][9]

References

Technical Support Center: Mutational Analysis of the Aspergillus nidulans gpdA Promoter

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the Aspergillus nidulans glyceraldehyde-3-phosphate dehydrogenase (gpdA) promoter. This powerful, constitutively active promoter is a cornerstone for heterologous gene expression in filamentous fungi. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What are the key regulatory elements in the A. nidulans this compound promoter?

A1: The A. nidulans this compound promoter contains several key regulatory elements that govern its strong constitutive expression. Mutational and deletion analyses have identified two primary upstream activating sequences (UASs), also referred to as transcription-activating elements, located approximately 250 and 650 nucleotides upstream from the major transcription start point.[1] Another critical element is a C+T-rich region situated directly upstream of the transcription start site, which is essential for the correct initiation of transcription.[1] Additionally, a sequence known as the "gpd box" has been shown to significantly enhance gene expression.[2]

Q2: I am seeing unexpected changes in my gene expression, even though the this compound promoter is considered constitutive. What could be the cause?

A2: While the this compound promoter is known for its strong, constitutive activity, its transcription can be influenced by environmental signals, particularly osmotic stress.[3][4] Studies have shown that gradual adaptation of A. nidulans cultures to high concentrations of salts (like NaCl, KCl, or Na₂SO₄) or non-ionic osmolytes (like polyethylene (B3416737) glycol) can lead to a significant increase in this compound promoter activity.[3][5] Conversely, sudden osmotic shock can cause a temporary reduction in transcription.[3][5] If your experiments involve changes in media osmolarity, this could explain the variability in your results.

Q3: How does modifying the "gpd box" affect promoter strength?

A3: The "gpd box" acts as a significant positive regulatory element. Increasing the copy number of the gpd box upstream of a reporter gene has been shown to modulate transcription efficiency. In one study using Aspergillus niger, increasing the number of gpd box copies from one to three resulted in a progressive increase in xylanase reporter activity, with the three-copy construct showing the highest level of protein expression and transcription.[6] However, increasing the copy number to four led to a slight decrease in activity compared to the three-copy version, suggesting an optimal number of these elements for maximal expression.[6]

Q4: What reporter genes are commonly used to assay this compound promoter activity in Aspergillus?

A4: The most common reporter genes for analyzing promoter activity in Aspergillus are E. coli lacZ (encoding β-galactosidase) and E. coli uidA (encoding β-glucuronidase, or GUS).[1][3] Both enzymes have sensitive and well-established colorimetric or fluorometric assays, making them suitable for quantifying promoter strength under different conditions or after specific mutations have been introduced.

Troubleshooting Guides

Low Transformation Efficiency
Potential Cause Recommended Solution
Poor Protoplast Quality Ensure mycelium is harvested at the optimal growth stage (typically 11-12 hours at 30°C or 18-20 hours at 25°C).[7] Use a fresh, effective batch of cell wall-lysing enzymes. Minimize physical stress on protoplasts by avoiding vigorous pipetting.[8]
Inefficient DNA Uptake Use high-quality, purified plasmid DNA or PCR products. Optimize the concentration of DNA and protoplasts in the transformation mix; a concentration of 5x10⁶ protoplasts/mL has been shown to be effective.[9] Ensure the PEG solution is correctly prepared and applied.
Selection Issues Confirm the correct antibiotic and concentration are used for your selectable marker. If using an auxotrophic marker like pyrG, ensure the selective medium is completely devoid of the required nutrient (e.g., uridine/uracil).[10]
Vector-related Problems If using linearized plasmids, confirm complete digestion. For homologous recombination, ensure flanking regions are of sufficient length (at least 500 bp is recommended).[11]
Inconsistent Reporter Gene Expression
Potential Cause Recommended Solution
Variable Integration Site/Copy Number The random integration of the promoter-reporter cassette into the genome can lead to position effects. Analyze multiple independent transformants to obtain a consensus expression level. Use Southern blot analysis to check the copy number and integration pattern of your construct.
Fluctuations in Culture Conditions As mentioned in the FAQs, the this compound promoter is sensitive to osmotic stress.[3][4] Maintain consistent media composition and culture conditions between experiments. If testing different conditions, be aware that changes in osmolarity can be a variable.
Inaccurate Reporter Assay Ensure complete cell lysis to release all reporter protein. Perform a time-course experiment for the enzyme assay to ensure you are measuring within the linear range of the reaction.[12] Always include positive and negative controls.
Plasmid Stability (if using episomal vectors) If your expression plasmid is not integrated into the genome, it may be lost during prolonged cultivation without selective pressure. Confirm plasmid presence or re-culture from a stock stored under selective conditions.

Data Presentation

Table 1: Effect of Osmotic Stress on this compound Promoter Activity

This table summarizes the fold-increase in β-glucuronidase (GUS) activity from a this compound-uidA fusion construct in A. nidulans cultures adapted to different osmotic agents.

Osmotic AgentConcentrationFold-Increase in GUS Activity
NaCl2 M (Gradual Adaptation)2.7-fold[3][4]
NaCl2 M (24h after shock)~2.0-fold[3][4]
Na₂SO₄Adapted Culture8.4-fold[3][4]
KClAdapted Culture7.5-fold[3][4]
Polyethylene Glycol (PEG)Adapted Culture4.9-fold[3][4]
Table 2: Effect of gpd Box Copy Number on Promoter Activity

This table shows the relative xylanase activity driven by this compound promoter variants with different numbers of "gpd box" elements, as tested in A. niger.

Promoter ConstructNumber of gpd BoxesPeak Xylanase Activity (U·mL⁻¹)
Pthis compound-xynB11578.67[6]
PgpdA2B-xynB22333.88[6]
PgpdA3B-xynB33588.38[6]
PgpdA4B-xynB43183.51[6]

Visualizations

experimental_workflow cluster_design 1. Construct Design & Mutagenesis cluster_transform 2. Fungal Transformation cluster_analysis 3. Analysis promoter Wild-Type This compound Promoter mutagenesis Site-Directed Mutagenesis promoter->mutagenesis mutated_promoter Mutated This compound Promoter mutagenesis->mutated_promoter reporter_construct Ligate into Reporter Vector (e.g., this compound(p)-lacZ) mutated_promoter->reporter_construct transformation PEG-Mediated Transformation reporter_construct->transformation protoplasts Generate A. nidulans Protoplasts protoplasts->transformation selection Select on Appropriate Medium transformation->selection culture Culture Transformants selection->culture lysis Prepare Cell Lysate culture->lysis assay Reporter Assay (e.g., β-Galactosidase) lysis->assay data Quantify Expression assay->data

Caption: Workflow for mutational analysis of the this compound promoter.

signaling_pathway osmotic_stress Osmotic Stress (e.g., NaCl, KCl) unknown_pathway Osmosensing Pathway (Mechanism not fully elucidated) osmotic_stress->unknown_pathway Activates transcription_factors Regulatory Factors unknown_pathway->transcription_factors Modulates gpdA_promoter This compound Promoter (containing UAS elements) transcription_factors->gpdA_promoter Binds to gpdA_gene This compound Gene Transcription gpdA_promoter->gpdA_gene Initiates gpd_protein Glyceraldehyde-3-Phosphate Dehydrogenase (GPD) gpdA_gene->gpd_protein Translates to

References

Validation & Comparative

A Head-to-Head Comparison of Chromogenic and Fluorogenic Substrates for Dipeptidyl Peptidase-4 (DPP-4) Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance and application of GPDA and other common DPP-4 substrates.

The accurate measurement of dipeptidyl peptidase-4 (DPP-4) activity is crucial for the development of inhibitors targeting this key enzyme in glucose metabolism. The choice of substrate for these assays significantly impacts sensitivity, throughput, and reliability. This guide provides an objective comparison of the widely used chromogenic substrate Gly-Pro-p-nitroanilide (this compound) with popular fluorogenic and other alternative substrates, supported by experimental data and detailed protocols.

Performance Comparison of DPP-4 Substrates

The selection of an appropriate substrate is contingent on the specific requirements of the experiment, such as the need for high sensitivity, the volume of the sample, and the expected enzyme activity. While chromogenic substrates are cost-effective and straightforward, fluorogenic and luminescent substrates offer significantly higher sensitivity.

Substrate TypeSubstrate NameDetection MethodWavelength (nm)Key AdvantagesKey Disadvantages
Chromogenic Gly-Pro-p-nitroanilide (this compound)Colorimetric405Cost-effective, simple protocolLower sensitivity, potential for interference from colored compounds
Fluorogenic Gly-Pro-7-amido-4-methylcoumarin (GP-AMC)FluorometricEx: 350-360 / Em: 450-460High sensitivity (~10-fold higher than chromogenic), suitable for low sample volumesHigher cost, potential for quenching by interfering compounds
Fluorogenic Gly-Pro-4-methoxy-β-naphthylamideFluorometric-High sensitivityLess commonly cited than GP-AMC
Luminescent Gly-Pro-aminoluciferinLuminescence-Highest sensitivityHighest cost, requires specific luciferase reagents

Kinetic Parameters of DPP-4 Substrates

The Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) are critical parameters for characterizing enzyme-substrate interactions. While direct comparative studies under identical conditions are limited, the available data provide insights into the affinity and turnover rates of different substrates.

SubstrateEnzyme SourceKmVmaxReference
Gly-Pro-p-nitroanilide (this compound)Human Serum0.5 mM50 U/L[1]
Gly-Pro-p-nitroanilide (this compound)Recombinant Human DPP-4691.9 µM-[2]
Gly-Pro-AMCPorcine Serum4.578 µM90.84 nmoles/min[3]

Note: Km and Vmax values can vary depending on the enzyme source, buffer conditions, and temperature.

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. Below are standard protocols for DPP-4 activity assays using chromogenic and fluorogenic substrates.

Chromogenic DPP-4 Assay Protocol using this compound

This protocol is adapted from standard colorimetric DPP-4 assay procedures.

Materials:

  • DPP-4 enzyme (recombinant or from biological samples)

  • This compound substrate solution (e.g., 10 mM in assay buffer)

  • Assay Buffer (e.g., Tris-HCl, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare serial dilutions of your test compound (inhibitor) and a positive control in the assay buffer.

  • In a 96-well plate, add the following to each well:

    • Test wells: 25 µL of test compound dilution and 50 µL of DPP-4 enzyme solution.

    • Control wells (100% activity): 25 µL of assay buffer and 50 µL of DPP-4 enzyme solution.

    • Blank wells (no enzyme): 75 µL of assay buffer.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 25 µL of the this compound substrate solution to all wells.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percent inhibition of DPP-4 activity.

Fluorogenic DPP-4 Assay Protocol using GP-AMC

This protocol is based on commonly used fluorometric DPP-4 assay kits and literature.[1][4][5][6]

Materials:

  • DPP-4 enzyme (recombinant or from biological samples)

  • GP-AMC substrate solution (e.g., 1 mM in assay buffer)

  • Assay Buffer (e.g., Tris-HCl, pH 8.0)

  • 96-well black microplate (for fluorescence assays)

  • Fluorescence microplate reader (Ex: 350-360 nm, Em: 450-460 nm)

Procedure:

  • Prepare serial dilutions of your test compound (inhibitor) and a positive control in the assay buffer.

  • In a 96-well black plate, add the following to each well:

    • Test wells: 25 µL of test compound dilution and 50 µL of DPP-4 enzyme solution.

    • Control wells (100% activity): 25 µL of assay buffer and 50 µL of DPP-4 enzyme solution.

    • Blank wells (no enzyme): 75 µL of assay buffer.

  • Pre-incubate the plate at 37°C for 10 minutes, protected from light.

  • Initiate the reaction by adding 25 µL of the GP-AMC substrate solution to all wells.

  • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-460 nm.

  • Calculate the percent inhibition of DPP-4 activity.

Visualizing Key Pathways and Workflows

To further aid in understanding the context of DPP-4 assays, the following diagrams illustrate the canonical DPP-4 signaling pathway and a typical experimental workflow.

DPP4_Signaling_Pathway cluster_0 Gut Lumen cluster_1 Intestinal L-cells cluster_2 Bloodstream cluster_3 Pancreatic β-cells Food Intake Food Intake Proglucagon Proglucagon Food Intake->Proglucagon stimulates GLP-1 (Active) GLP-1 (Active) Proglucagon->GLP-1 (Active) cleavage DPP-4 DPP-4 GLP-1 (Active)->DPP-4 inactivated by GLP-1 Receptor GLP-1 Receptor GLP-1 (Active)->GLP-1 Receptor binds to GLP-1 (Inactive) GLP-1 (Inactive) DPP-4->GLP-1 (Inactive) cAMP cAMP GLP-1 Receptor->cAMP activates Insulin Secretion Insulin Secretion cAMP->Insulin Secretion promotes Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (Buffer, Enzyme, Substrate) plate_setup 96-Well Plate Setup reagent_prep->plate_setup compound_prep Test Compound Dilution compound_prep->plate_setup pre_incubation Pre-incubation (Enzyme + Inhibitor) plate_setup->pre_incubation reaction_init Reaction Initiation (Add Substrate) pre_incubation->reaction_init incubation Incubation at 37°C reaction_init->incubation readout Measure Absorbance/Fluorescence incubation->readout calculation Calculate % Inhibition readout->calculation ic50 Determine IC50 calculation->ic50

References

Validation of a Novel DPP-4 Inhibitor: A Comparative Guide Using the Gly-Pro-pNA Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new Dipeptidyl Peptidase-4 (DPP-4) inhibitor with established alternatives. The validation is centered around the Gly-Pro-pNA (Glycyl-prolyl-para-nitroanilide) dipeptidyl aminopeptidase (B13392206) (GPDA) assay, a widely used colorimetric method for measuring DPP-4 activity. This document outlines the experimental protocols, presents comparative performance data, and visualizes key biological and experimental pathways to aid in the evaluation of this novel therapeutic candidate.

Introduction to DPP-4 Inhibition

DPP-4 is a transmembrane glycoprotein (B1211001) that plays a crucial role in glucose homeostasis.[1] It inactivates incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are essential for stimulating insulin (B600854) secretion and suppressing glucagon (B607659) release.[2][3] By inhibiting DPP-4, the levels of active incretins are increased, leading to improved glycemic control in patients with type 2 diabetes.[2][3] Several DPP-4 inhibitors, including Sitagliptin, Vildagliptin, Saxagliptin, Alogliptin, and Linagliptin (B1675411), are already established in clinical practice.[2] The validation of a new DPP-4 inhibitor requires rigorous comparison against these existing drugs to demonstrate its efficacy and potential advantages.

Comparative Performance Data

The inhibitory activity of the new DPP-4 inhibitor was evaluated and compared with commercially available inhibitors. The key performance metric presented is the percentage of DPP-4 inhibition at therapeutic doses, a critical indicator of in vivo efficacy. Additional pharmacokinetic and pharmacodynamic parameters are also provided for a comprehensive comparison.

InhibitorClassTrough % DPP-4 Inhibition (at steady state)Peak % DPP-4 InhibitionIC50 (nM)Bioavailability (%)Tmax (hours)
New DPP-4 Inhibitor (Hypothetical) [Insert Class] [Insert Data] % [Insert Data] % [Insert Data] [Insert Data] [Insert Data]
SitagliptinClass 3~92% (100 mg q.d.)[4][5]>95%[6]19[7]~87%[8][9]1-4[8][9]
VildagliptinClass 1~91% (50 mg b.i.d.)[4][5]>95%[10]62[7]Not specified1.7[11]
SaxagliptinClass 2~74% (5 mg q.d.)[4][5]>80-90%[12]50[7]Not specified2[8][9]
AlogliptinClass 282-97% (25 mg q.d.)[13][14]94-99%[13][14]24[7]~100%[8][9]1-2[14]
LinagliptinClass 2~85% (5 mg q.d.)[15]~90%[15]1[7]~30%[16]1.5[8][9]

Note: The data presented is compiled from various clinical studies and may vary depending on the study design and patient population.

Experimental Protocols

Gly-Pro-pNA (this compound) Assay for DPP-4 Inhibition

This protocol describes a colorimetric assay to determine the inhibitory activity of a test compound against DPP-4.

Principle: The assay measures the enzymatic activity of DPP-4, which cleaves the chromogenic substrate Gly-Pro-p-nitroanilide (Gly-Pro-pNA), releasing p-nitroanilide (pNA). The rate of pNA formation is directly proportional to the DPP-4 activity and can be quantified by measuring the absorbance at 405 nm.[17][18] The presence of a DPP-4 inhibitor will reduce the rate of this reaction.

Materials:

  • DPP-4 enzyme (human recombinant)

  • Gly-Pro-p-nitroanilide (substrate)

  • Tris-HCl buffer (pH 8.0)

  • Test inhibitor (New DPP-4 Inhibitor)

  • Reference inhibitors (e.g., Sitagliptin)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor and reference inhibitors in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the inhibitors in Tris-HCl buffer.

    • Prepare a working solution of DPP-4 enzyme in Tris-HCl buffer.

    • Prepare a working solution of Gly-Pro-pNA substrate in Tris-HCl buffer. The final concentration of the substrate should be close to its Km value (approximately 0.5 mM).[19]

  • Assay Reaction:

    • To the wells of a 96-well microplate, add 50 µL of the DPP-4 enzyme solution.

    • Add 25 µL of the inhibitor dilutions (or buffer for the control).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 25 µL of the Gly-Pro-pNA substrate solution to all wells.

  • Data Acquisition:

    • Immediately measure the absorbance at 405 nm using a microplate reader.

    • Continue to measure the absorbance at regular intervals (e.g., every 5 minutes) for a total of 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Visualizations

DPP4_Signaling_Pathway cluster_incretins Incretin Hormones cluster_pancreas Pancreatic Islets cluster_effects Physiological Effects GLP1 GLP-1 Beta_cell β-cell GLP1->Beta_cell Alpha_cell α-cell GLP1->Alpha_cell DPP4 DPP-4 GLP1->DPP4 Inactivation GIP GIP GIP->Beta_cell GIP->DPP4 Inactivation Insulin_Secretion ↑ Insulin Secretion Beta_cell->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Alpha_cell->Glucagon_Secretion Glucose_Uptake ↑ Glucose Uptake Insulin_Secretion->Glucose_Uptake Hepatic_Glucose ↓ Hepatic Glucose Production Glucagon_Secretion->Hepatic_Glucose Inhibitor DPP-4 Inhibitor Inhibitor->DPP4 Inhibition

Caption: DPP-4 signaling pathway and the mechanism of DPP-4 inhibitors.

GPDA_Assay_Workflow start Start prep Prepare Reagents: - DPP-4 Enzyme - Substrate (Gly-Pro-pNA) - Inhibitors (Test & Reference) - Buffer start->prep plate Dispense DPP-4 Enzyme to 96-well Plate prep->plate add_inhibitor Add Inhibitor Dilutions plate->add_inhibitor pre_incubate Pre-incubate at 37°C add_inhibitor->pre_incubate add_substrate Add Substrate to Initiate Reaction pre_incubate->add_substrate measure Measure Absorbance at 405 nm (Kinetic Read) add_substrate->measure analyze Calculate Reaction Rates & % Inhibition measure->analyze ic50 Determine IC50 Value analyze->ic50 end End ic50->end

Caption: Experimental workflow for the this compound assay.

Validation_Logic cluster_preclinical Preclinical Validation cluster_comparison Comparative Analysis cluster_decision Decision Point in_vitro In Vitro Assay (this compound) potency Potency (IC50) in_vitro->potency selectivity Selectivity Profiling go_nogo Go/No-Go for Clinical Development selectivity->go_nogo in_vivo In Vivo Efficacy Models efficacy Efficacy (% Inhibition) in_vivo->efficacy pharmacokinetics Pharmacokinetics in_vivo->pharmacokinetics potency->go_nogo efficacy->go_nogo pharmacokinetics->go_nogo new_inhibitor New DPP-4 Inhibitor Candidate new_inhibitor->in_vitro new_inhibitor->selectivity new_inhibitor->in_vivo

Caption: Logical workflow for the validation of a new DPP-4 inhibitor.

References

Unraveling the Identity of GPDA in Protease Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for a protease identified by the acronym "GPDA" has yielded ambiguous results, preventing a conclusive analysis of its cross-reactivity with other proteases. The term "this compound" does not correspond to a recognized protease in standard biochemical and molecular biology databases. This guide outlines the investigative process undertaken and discusses the potential interpretations of this acronym based on available scientific literature.

Initial investigations into the identity of "this compound" explored several possibilities, including its potential association with Guanidinopropionase and other protein entities. However, these inquiries did not lead to the identification of a protease with this designation.

One potential, though indirect, connection was found with beta-guanidinopropionic acid (GPA). GPA is a known creatine (B1669601) analogue and a competitive inhibitor of creatine kinase. Creatine kinase is an enzyme crucial for energy metabolism in muscle and is not a protease. Therefore, information regarding GPA and its interactions is not relevant to the cross-reactivity of proteases.

Another avenue of investigation led to "gpA," a protein associated with bacteriophage lambda. This protein is a terminase subunit possessing ATPase and endonuclease activity, playing a role in DNA packaging. While it is an enzyme, its function is distinct from that of a protease, which is characterized by the hydrolysis of peptide bonds in proteins.

The ambiguity surrounding the term "this compound" in the context of proteases suggests several possibilities:

  • Proprietary Name: "this compound" could be a trade name for a commercial product, such as a specific protease, a protease inhibitor cocktail, or a protease assay kit. These names are not always cataloged in scientific databases.

  • Niche Research Term: The acronym might be used within a very specific research field or laboratory to denote a particular protease that is not yet widely known or officially named.

  • Typographical Error: It is also possible that "this compound" is a typographical error in the user's query, and a different, recognized protease was intended.

Without a clear and accurate identification of the "this compound" protease, a comparative guide on its cross-reactivity with other proteases cannot be developed. Such a guide would require specific experimental data on its substrate specificity and inhibitory profiles against a panel of other known proteases.

General Principles of Protease Cross-Reactivity Assessment

While a specific analysis of "this compound" is not possible, the general methodology for assessing protease cross-reactivity is well-established. This process is crucial for researchers in drug development and diagnostics to ensure the specificity of their target proteases and to avoid off-target effects.

Experimental Workflow for Assessing Protease Cross-Reactivity

The typical workflow to determine the cross-reactivity of a given protease involves a series of in vitro assays.

G cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis cluster_3 Conclusion P1 Purify Test Protease (e.g., this compound) A1 Substrate Specificity Profiling P1->A1 A2 Inhibitor Screening P1->A2 P2 Select Panel of Relevant Proteases P2->A1 P2->A2 D1 Determine Kinetic Parameters (Km, kcat) A1->D1 D2 Calculate IC50/Ki Values A2->D2 C1 Assess Specificity and Cross-Reactivity D1->C1 D2->C1

Figure 1. A generalized workflow for determining protease cross-reactivity.

Detailed Experimental Protocols

A fundamental experiment to assess cross-reactivity is to measure the enzymatic activity of the test protease against a library of synthetic substrates and compare this to the activity of other proteases on the same substrates.

Table 1: Hypothetical Data for Protease Substrate Specificity

SubstrateTest Protease Activity (RFU/s)Protease A Activity (RFU/s)Protease B Activity (RFU/s)Protease C Activity (RFU/s)
Substrate 15001052
Substrate 220450158
Substrate 35812600
Substrate 44804702015

RFU/s = Relative Fluorescence Units per second

In a similar manner, the inhibitory effect of a panel of known protease inhibitors is tested against the protease of interest and compared with their effects on other proteases.

Table 2: Hypothetical Data for Protease Inhibition Profile

InhibitorTest Protease IC50 (nM)Protease A IC50 (nM)Protease B IC50 (nM)Protease C IC50 (nM)
Inhibitor X10>10,000>10,000>10,000
Inhibitor Y>10,00015>10,000>10,000
Inhibitor Z8125000>10,000

IC50 = Half-maximal inhibitory concentration

Signaling Pathways and Logical Relationships

Understanding the physiological context of a protease is also crucial. This involves mapping its role in cellular signaling pathways.

G cluster_pathway Hypothetical Signaling Pathway Involving a Protease Receptor Receptor Pro_Signal Pro-signaling Molecule Receptor->Pro_Signal Activates Signal Active Signaling Molecule Pro_Signal->Signal Cleavage by Protease (e.g., this compound) Downstream Downstream Effector Signal->Downstream Activates Response Cellular Response Downstream->Response

Figure 2. A diagram of a hypothetical signaling pathway where a protease plays a key activation role.

A Head-to-Head Battle of Fungal Promoters: gpdA vs. alcA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in fungal genetics, synthetic biology, and drug development, the choice of promoter is a critical decision that dictates the level and control of gene expression. Among the most widely utilized promoters in the filamentous fungus Aspergillus nidulans and related species are the constitutive glyceraldehyde-3-phosphate dehydrogenase promoter (gpdA) and the inducible alcohol dehydrogenase I promoter (alcA). This guide provides a comprehensive comparison of these two workhorse promoters, supported by experimental data, detailed protocols, and visual representations of their regulatory mechanisms.

Executive Summary

The this compound promoter is favored for its strong, constitutive expression, making it suitable for high-level production of proteins where constant expression is desired. In contrast, the alcA promoter offers tightly regulated, inducible expression, providing precise control over the timing and level of gene activation. This makes it an invaluable tool for studying gene function, particularly for genes that may be toxic when constitutively overexpressed. The choice between this compound and alcA will ultimately depend on the specific experimental goals, whether it be maximizing protein yield or achieving fine-tuned regulatory control.

Promoter Characteristics at a Glance

FeatureThis compound PromoteralcA Promoter
Organism of Origin Aspergillus nidulansAspergillus nidulans
Type ConstitutiveInducible
Regulation Generally constitutive, but can be influenced by osmotic stress.[1] Contains "gpd box" regulatory elements.Tightly regulated by the carbon source. Induced by ethanol (B145695), glycerol (B35011), or threonine.[2] Repressed by glucose.
Strength StrongStrong (when induced)
Key Activator(s) General transcription factorsAlcR
Key Repressor(s) Not applicable under standard conditionsCreA (mediates carbon catabolite repression)
Common Applications High-level constitutive expression of heterologous proteins.Conditional gene expression studies, validation of essential genes, inducible expression of potentially toxic genes.[3][4]

Quantitative Comparison of Promoter Strength

A key consideration when choosing a promoter is its relative strength. A study by Lubertozzi and Keasling (2006) directly compared the this compound and alcA promoters in Aspergillus nidulans using a lacZ reporter gene system. The results, summarized below, demonstrate the high-level constitutive activity of this compound and the tightly controlled, inducible nature of alcA.

PromoterSelection MarkerCopy Numberβ-Galactosidase Activity (U/mg)
This compound argBSingle~15,000
This compound trpCSingle~5,000
This compound niaDSingle~4,000
alcA (induced) argBSingle~12,000
alcA (induced) trpCSingle~6,000
alcA (induced) niaDSingle~3,000
alcA (repressed) argBSingle< 100
alcA (repressed) trpCSingle< 100
alcA (repressed) niaDSingle< 100

Data is approximated from the findings of Lubertozzi and Keasling (2006). "Induced" conditions for the alcA promoter typically involve growth on a non-repressing carbon source like glycerol or ethanol, while "repressed" conditions involve growth on glucose.

Regulatory Mechanisms and Signaling Pathways

The differential regulation of the this compound and alcA promoters is governed by distinct signaling pathways.

This compound Promoter Regulation

The this compound promoter is primarily considered constitutive, meaning it drives a relatively constant level of transcription under most growth conditions. However, its activity can be modulated by environmental cues such as osmotic stress. The promoter region contains specific sequence motifs, known as "gpd boxes," which are binding sites for transcription factors that influence the efficiency of transcription.

gpdA_pathway cluster_this compound This compound Promoter Regulation Osmotic Stress Osmotic Stress Transcription Factors Transcription Factors Osmotic Stress->Transcription Factors modulates gpd_box gpd box Transcription Factors->gpd_box gpdA_promoter This compound Promoter gpd_box->gpdA_promoter Gene Expression Gene Expression gpdA_promoter->Gene Expression drives

Caption: Regulation of the this compound promoter.

alcA Promoter Regulation

The alcA promoter is a component of the ethanol utilization regulon and is subject to tight, dual-level control. Its activation requires the presence of an inducer (e.g., ethanol, threonine) which binds to the specific transcriptional activator, AlcR. In the presence of glucose, a preferred carbon source, the CreA repressor protein binds to the alcA promoter region, preventing transcription in a process known as carbon catabolite repression.

alcA_pathway cluster_alcA alcA Promoter Regulation Inducer Inducer (Ethanol, Threonine) AlcR AlcR (Activator) Inducer->AlcR activates alcA_promoter alcA Promoter AlcR->alcA_promoter binds and activates Gene_Expression Gene Expression alcA_promoter->Gene_Expression ON Glucose Glucose CreA CreA (Repressor) Glucose->CreA activates CreA->alcA_promoter binds and represses

Caption: Regulation of the alcA promoter.

Experimental Protocols

Accurate comparison of promoter activity relies on standardized experimental procedures. Below are detailed methodologies for key experiments.

Fungal Transformation Protocol for Aspergillus nidulans

This protocol is based on the widely used protoplast-polyethylene glycol (PEG) method.[5]

Workflow Diagram:

transformation_workflow cluster_workflow Aspergillus Transformation Workflow start Spore Inoculation & Germination protoplasting Protoplasting (Cell wall digestion) start->protoplasting dna_addition Addition of Plasmid DNA (containing promoter-reporter construct) protoplasting->dna_addition peg_fusion PEG-mediated Fusion dna_addition->peg_fusion regeneration Regeneration on Selective Medium peg_fusion->regeneration selection Selection of Transformants regeneration->selection

Caption: Fungal transformation workflow.

Detailed Steps:

  • Spore Inoculation and Germination: Inoculate A. nidulans spores in liquid minimal medium supplemented with necessary auxotrophies and incubate with shaking at 37°C until germlings are visible.

  • Protoplasting: Harvest the mycelium by filtration and resuspend in an osmotic stabilizer solution containing cell wall-degrading enzymes (e.g., Glucanex). Incubate with gentle shaking until protoplasts are formed.

  • Protoplast Purification: Separate protoplasts from mycelial debris by filtration through sterile glass wool.

  • Transformation:

    • Wash protoplasts with an osmotic stabilizer solution.

    • Resuspend the protoplast pellet in a solution containing the plasmid DNA (e.g., an AMA1-based vector for autonomous replication) and PEG.[6]

    • Incubate on ice to allow for DNA uptake.

    • Add calcium chloride solution and continue incubation.

  • Plating and Regeneration: Mix the transformation reaction with molten, cooled selective minimal medium and pour onto plates.

  • Incubation and Selection: Incubate the plates at 37°C until transformant colonies appear.

β-Galactosidase (lacZ) Reporter Assay

This protocol is adapted for use with fungal mycelium.[7][8][9]

Detailed Steps:

  • Mycelial Growth and Induction/Repression:

    • Grow A. nidulans transformants containing the promoter-lacZ fusion constructs in liquid minimal medium.

    • For alcA promoter studies, use a repressing carbon source (e.g., glucose) for non-induced samples and an inducing carbon source (e.g., 100 mM threonine or 1% ethanol) for induced samples. Grow this compound promoter constructs under standard conditions.

  • Mycelial Harvest and Lysis:

    • Harvest mycelia by filtration and wash with sterile water.

    • Freeze the mycelia in liquid nitrogen and grind to a fine powder using a mortar and pestle.

    • Resuspend the powdered mycelium in an appropriate lysis buffer.

  • Protein Extraction:

    • Centrifuge the lysate to pellet cell debris.

    • Collect the supernatant containing the soluble proteins.

  • Bradford Assay: Determine the total protein concentration of the supernatant using a Bradford assay or a similar protein quantification method. This is crucial for normalizing β-galactosidase activity.

  • β-Galactosidase Assay:

    • In a microplate or cuvette, mix a standardized amount of protein extract with a reaction buffer containing o-nitrophenyl-β-D-galactopyranoside (ONPG).

    • Incubate the reaction at a constant temperature (e.g., 37°C).

    • Stop the reaction by adding a high pH solution (e.g., sodium carbonate) once a yellow color has developed.

    • Measure the absorbance of the reaction product (o-nitrophenol) at 420 nm.

  • Calculation of Activity: Calculate β-galactosidase activity in Miller units or as specific activity (units per milligram of total protein).

Northern Blot Analysis for mRNA Quantification

Northern blotting provides a direct measure of transcript abundance and size.[10][11][12][13]

Detailed Steps:

  • RNA Extraction: Extract total RNA from fungal mycelia grown under the desired conditions using a robust method such as TRIzol or a commercial kit.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the RNA using a spectrophotometer. Assess RNA integrity by running a small amount on a denaturing agarose (B213101) gel.

  • Gel Electrophoresis: Separate a defined amount of total RNA (e.g., 10-20 µg) on a denaturing formaldehyde-agarose gel.

  • Blotting: Transfer the separated RNA from the gel to a nylon membrane via capillary action or electroblotting.

  • Cross-linking: Covalently link the RNA to the membrane using UV irradiation or baking.

  • Probe Labeling: Prepare a DNA or RNA probe specific for the reporter gene (or gene of interest) and label it with a radioactive (e.g., 32P) or non-radioactive (e.g., DIG) marker.

  • Hybridization: Incubate the membrane with the labeled probe in a hybridization solution overnight at an appropriate temperature.

  • Washing: Wash the membrane under stringent conditions to remove non-specifically bound probe.

  • Detection: Detect the hybridized probe by autoradiography (for radioactive probes) or chemiluminescence (for non-radioactive probes).

  • Normalization: To ensure equal loading, strip the membrane and re-probe with a probe for a constitutively expressed housekeeping gene (e.g., actin or 18S rRNA).

Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis

RT-qPCR is a highly sensitive method for quantifying mRNA levels.[14][15][16][17]

Detailed Steps:

  • RNA Extraction and DNase Treatment: Extract high-quality total RNA as for Northern blotting and treat with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and appropriate primers (oligo(dT), random hexamers, or gene-specific primers).

  • qPCR Reaction:

    • Set up qPCR reactions containing cDNA template, gene-specific forward and reverse primers for the target and a reference gene (e.g., β-tubulin, actin), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a fluorescently labeled probe.

    • Run the reactions in a real-time PCR cycler.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and reference genes in each sample.

    • Calculate the relative expression of the target gene using a method such as the ΔΔCt method, normalizing to the expression of the reference gene.

Conclusion

The this compound and alcA promoters are both powerful tools for driving gene expression in Aspergillus and other filamentous fungi. The this compound promoter provides a strong and reliable means of constitutive expression, ideal for applications requiring high and constant protein production. The alcA promoter, with its tight regulation by common carbon sources, offers an exquisite level of control, making it indispensable for functional genomics and studies where temporal or conditional expression is paramount. The selection of either promoter should be carefully considered based on the specific requirements of the intended application. The experimental protocols provided herein offer a foundation for the accurate and reproducible characterization and comparison of these and other fungal promoters.

References

Navigating the Landscape of GPDA Enzyme Assay Reproducibility: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of an enzyme assay is paramount to ensure the validity and comparability of experimental results across different laboratories. This guide provides a comprehensive comparison of the Guanine (B1146940) Deaminase (GPDA) enzyme assay, examining its reproducibility and benchmarking it against alternative liver function enzyme assays.

While direct multi-laboratory studies on the reproducibility of the this compound enzyme assay are not extensively documented in current literature, this guide synthesizes available data on assay validation and discusses the critical factors influencing inter-laboratory variability. Furthermore, by comparing it with well-established enzyme assays such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST), for which inter-analyzer and inter-laboratory data are more readily available, we can provide a valuable context for expected performance.

This compound Signaling Pathway and Assay Principle

Guanine Deaminase (GDA), also known as guanase, is an enzyme that catalyzes the hydrolytic deamination of guanine to xanthine (B1682287) and ammonia.[1] Its activity is a key step in purine (B94841) metabolism.[2] Elevated levels of this compound in serum are considered a specific indicator of hepatocellular damage and can be more sensitive than other liver enzymes in detecting early or mild liver injury.[3]

The principle of a common this compound enzyme assay involves a coupled enzymatic reaction. This compound converts guanine to xanthine. Xanthine is then oxidized by xanthine oxidase to uric acid and hydrogen peroxide (H₂O₂). The produced H₂O₂ is then measured, often through a colorimetric or fluorometric reaction catalyzed by horseradish peroxidase (HRP).

cluster_gpda_reaction This compound Catalyzed Reaction cluster_assay_detection Assay Detection Principle Guanine Guanine Xanthine Xanthine Guanine->Xanthine  this compound (Guanase) Ammonia Ammonia Xanthine_d Xanthine Xanthine->Xanthine_d Uric_Acid Uric Acid Xanthine_d->Uric_Acid Xanthine Oxidase H2O2 Hydrogen Peroxide Colored_Product Colored Product H2O2->Colored_Product HRP Chromogenic_Substrate Chromogenic Substrate cluster_workflow Inter-Laboratory Reproducibility Assessment Workflow Sample_Prep Standardized Sample Preparation and Distribution Lab_A Laboratory A Sample_Prep->Lab_A Lab_B Laboratory B Sample_Prep->Lab_B Lab_C Laboratory C Sample_Prep->Lab_C Assay This compound Assay Execution (Standardized Protocol) Lab_A->Assay Lab_B->Assay Lab_C->Assay Data_Collection Data Collection Assay->Data_Collection Statistical_Analysis Statistical Analysis (e.g., CV%, Bland-Altman) Data_Collection->Statistical_Analysis Report Reproducibility Report Statistical_Analysis->Report

References

The Predictive Power of G-Protein Dissociation Assays in Preclinical Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the translational relevance of in vitro assays is paramount. This guide provides a comprehensive comparison of the Guanosine Diphosphate (GDP) to Guanosine Triphosphate (GTP) exchange assay on G-proteins, commonly referred to as the G-Protein Dissociation Assay (GPDA), with in vivo studies. We will explore the experimental data, detail the methodologies, and visualize the intricate signaling pathways and workflows involved.

The activation of a G-Protein Coupled Receptor (GPCR) by a ligand initiates a cascade of intracellular events, the first of which is the exchange of GDP for GTP on the associated Gα subunit, leading to the dissociation of the Gα-GTP and Gβγ subunits. The this compound assay directly measures this seminal event, providing a proximal and sensitive readout of receptor activation. While this assay is a powerful tool for determining the potency and efficacy of compounds at the level of G-protein activation, its direct correlation with in vivo outcomes is a complex interplay of various physiological factors.

Data Presentation: In Vitro Potency vs. In Vivo Efficacy

A direct quantitative correlation between the half-maximal effective concentration (EC50) from a this compound assay and in vivo efficacy is not always linear. This is due to a multitude of factors including pharmacokinetics (absorption, distribution, metabolism, and excretion), receptor reserve, biased signaling, and receptor desensitization. However, the this compound assay provides a critical initial assessment of a compound's activity at the primary transducer of the GPCR signal.

Below is a table summarizing hypothetical data to illustrate the comparison between this compound results and in vivo outcomes for a series of compounds targeting a specific GPCR.

CompoundThis compound EC50 (nM)Gα SubtypeIn Vivo Animal ModelIn Vivo Efficacy MetricIn Vivo Efficacy
Compound A 15GαsMouse model of asthmaReduction in airway hyperresponsiveness65%
Compound B 5GαsMouse model of asthmaReduction in airway hyperresponsiveness80%
Compound C 50GαsMouse model of asthmaReduction in airway hyperresponsiveness30%
Compound D 20 (Gαs), 150 (Gαi)Gαs/GαiMouse model of asthmaReduction in airway hyperresponsiveness45% (with side effects)

Note: This data is illustrative. Actual correlations are highly dependent on the specific GPCR, compound, and in vivo model.

Alternative In Vitro Assays with Established In Vivo Correlation

While the this compound assay is a primary measure of G-protein activation, other downstream assays have also been utilized in drug discovery, some of which have more established correlations with in vivo data.

Assay TypePrincipleCorrelation with In Vivo Studies
Second Messenger Assays (cAMP, IP-One) Measure the accumulation of downstream signaling molecules (e.g., cAMP for Gs/Gi, IP1 for Gq).Generally well-correlated for pathways where the second messenger is the primary driver of the physiological response.
β-Arrestin Recruitment Assays Measure the recruitment of β-arrestin to the activated GPCR, a key event in desensitization and biased signaling.Important for predicting agonist bias and potential for tachyphylaxis or distinct signaling outcomes in vivo.
Reporter Gene Assays Measure the transcriptional activation of a reporter gene downstream of the signaling cascade.Can provide a more integrated readout of cellular response, but may be further removed from the initial receptor activation event.

The choice of in vitro assay should be guided by the specific signaling pathway of the GPCR target and the desired therapeutic outcome. Often, a panel of assays, including a primary this compound assay and downstream functional assays, provides the most comprehensive preclinical characterization of a compound.

Experimental Protocols

Bioluminescence Resonance Energy Transfer (BRET)-based G-Protein Dissociation Assay

Principle: This assay measures the change in proximity between a luciferase-tagged Gα subunit and a fluorescently-tagged Gβγ subunit upon receptor activation. Agonist binding leads to a conformational change in the GPCR, causing the dissociation of the G-protein heterotrimer and a decrease in the BRET signal.

Methodology:

  • Cell Culture and Transfection: HEK293 cells are co-transfected with plasmids encoding the GPCR of interest, a Gα subunit fused to a Renilla luciferase (Rluc8), and a Gγ subunit fused to a green fluorescent protein (GFP2).

  • Cell Plating: Transfected cells are seeded into 96-well white, clear-bottom microplates.

  • Compound Treatment: Cells are incubated with varying concentrations of the test compounds.

  • Substrate Addition: The luciferase substrate, coelenterazine (B1669285) h, is added to each well.

  • Signal Detection: The luminescence signals at the donor (Rluc8, ~480 nm) and acceptor (GFP2, ~530 nm) wavelengths are measured using a BRET-compatible plate reader.

  • Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. A decrease in the BRET ratio indicates G-protein dissociation. The EC50 value is determined by plotting the change in BRET ratio against the log of the compound concentration.

In Vivo Efficacy Study: Mouse Model of Asthma

Principle: To assess the in vivo efficacy of a compound targeting a Gs-coupled receptor involved in bronchodilation.

Methodology:

  • Animal Model: Ovalbumin-sensitized and challenged BALB/c mice are used as a model for allergic asthma.

  • Compound Administration: Mice are treated with the test compound or vehicle control via a clinically relevant route (e.g., inhalation or intraperitoneal injection).

  • Airway Hyperresponsiveness Measurement: Airway resistance is measured in response to increasing doses of a bronchoconstrictor (e.g., methacholine) using a whole-body plethysmograph.

  • Data Analysis: The dose-response curves for methacholine-induced airway resistance are compared between the compound-treated and vehicle-treated groups. A rightward shift in the dose-response curve indicates a reduction in airway hyperresponsiveness and thus, in vivo efficacy.

Mandatory Visualization

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand (Agonist) GPCR GPCR Ligand->GPCR Binding G_Protein_Inactive Inactive G-Protein (Gα-GDP-Gβγ) GPCR->G_Protein_Inactive Activation G_Protein_Active Active G-Protein G_Protein_Inactive->G_Protein_Active GDP-GTP Exchange Galpha_GTP Gα-GTP G_Protein_Active->Galpha_GTP Dissociation Gbeta_gamma Gβγ G_Protein_Active->Gbeta_gamma Dissociation Effector Effector (e.g., Adenylyl Cyclase) Galpha_GTP->Effector Modulation Gbeta_gamma->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream_Effects Downstream Cellular Effects Second_Messenger->Downstream_Effects Activation

Caption: GPCR signaling cascade upon agonist binding.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation GPDA_Assay This compound Assay (e.g., BRET) Determine_Potency Determine EC50/IC50 GPDA_Assay->Determine_Potency Data_Correlation In Vitro-In Vivo Correlation Analysis Determine_Potency->Data_Correlation Downstream_Assays Downstream Assays (cAMP, β-arrestin) Downstream_Assays->Data_Correlation Animal_Model Disease Animal Model Compound_Admin Compound Administration Animal_Model->Compound_Admin Efficacy_Testing Efficacy Testing Compound_Admin->Efficacy_Testing PK_PD_Analysis PK/PD Analysis Efficacy_Testing->PK_PD_Analysis PK_PD_Analysis->Data_Correlation

Caption: Experimental workflow from in vitro to in vivo.

Characterization of the glyceraldehyde-3-phosphate dehydrogenase gene of Aspergillus nidulans

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the characterization of the glyceraldehyde-3-phosphate dehydrogenase (gpdA) gene in Aspergillus nidulans and its orthologs in other key fungal models.

This guide provides a comparative overview of the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) gene in the filamentous fungus Aspergillus nidulans (this compound), and its counterparts in the budding yeast Saccharomyces cerevisiae (TDH genes) and the filamentous fungus Neurospora crassa (gpd-1). This essential enzyme plays a central role in glycolysis, and its encoding gene is often utilized as a reference in gene expression studies due to its typically high and constitutive expression. This document outlines the key characteristics, expression regulation, and experimental methodologies used to study these important genes, offering valuable insights for researchers in fungal genetics, molecular biology, and drug development.

Gene and Protein Characteristics: A Comparative Summary

The GAPDH-encoding genes in these model fungi exhibit both conserved features and notable differences in their genomic organization and protein isoforms. These variations can have significant implications for their regulation and function.

FeatureAspergillus nidulans (this compound)Saccharomyces cerevisiae (TDH1, TDH2, TDH3)Neurospora crassa (gpd-1)
Number of Genes Primarily one highly expressed gene (this compound), with a second isoform (gpdC) involved in stress response.Three distinct genes: TDH1, TDH2, and TDH3.One identified gene (gpd-1).
Introns Contains seven introns, with one located in the 5'-untranslated region.[1]Generally, yeast genes, including TDH genes, lack introns.Contains two introns.
Expression Level Constitutively high, with this compound protein making up a significant portion of the soluble cellular protein.[2]TDH3 is the major contributor to total GAPDH activity (50-60%), followed by TDH2 (25-30%) and TDH1 (10-15%).Expressed, with a single strong band of 1.3 kb observed in Northern blot analysis.
Protein Localization Primarily cytoplasmic.Tdh1, Tdh2, and Tdh3 are found in both the cytoplasm and associated with the cell wall.Cytoplasmic.
Chromosomal Location Linkage group II.TDH1: Chromosome IV, TDH2: Chromosome XII, TDH3: Chromosome XI.Linkage group IIR, near the arg-12 locus.

Regulation of Gene Expression

The expression of GAPDH genes, while often constitutive, is subject to various regulatory mechanisms, particularly in response to environmental cues.

OrganismRegulatory Elements and Conditions
Aspergillus nidulans The this compound promoter contains two upstream activating sequences located approximately 250 and 650 nucleotides upstream of the major transcription start point.[3] Expression is significantly influenced by osmotic stress. Gradual adaptation to various salts and polyethylene (B3416737) glycol leads to a notable increase in promoter activity. For instance, gradual adaptation to NaCl can result in a 2.7-fold increase in expression.[1] Other osmotic agents have also been shown to increase expression, with Na2SO4 leading to an 8.4-fold increase, KCl a 7.5-fold increase, and polyethylene glycol a 4.9-fold increase.[1]
Saccharomyces cerevisiae The expression of the three TDH genes is differentially regulated. TDH2 and TDH3 are the primary isoforms expressed during exponential growth, while TDH1 expression is more prominent during the stationary phase.
Neurospora crassa The expression of the gpd-1 gene is known to be regulated by the circadian clock.

Experimental Protocols

Accurate characterization of the this compound gene and its orthologs relies on a set of fundamental molecular biology techniques. Below are detailed methodologies for key experiments.

Gene Cloning and Sequencing

Objective: To isolate and determine the nucleotide sequence of the GAPDH gene.

Methodology:

  • Genomic DNA/RNA Isolation: Extract high-quality genomic DNA or total RNA from fungal mycelia grown in appropriate liquid or solid media.

  • Library Screening or PCR Amplification:

    • Library Screening: Construct a genomic DNA or cDNA library in a suitable vector (e.g., lambda phage or plasmid). Screen the library using a heterologous probe from a related species (e.g., using the S. cerevisiae GAPDH gene to screen an A. nidulans library) or a probe generated from a PCR product.[1]

    • PCR Amplification: Design degenerate primers based on conserved regions of known GAPDH protein sequences or specific primers if sequence information is available. Use these primers to amplify the gene from genomic DNA or reverse-transcribed cDNA.

  • Cloning: Ligate the isolated DNA fragment into a cloning vector (e.g., pUC19, pGEM-T Easy).

  • Sequencing: Sequence the cloned insert using standard Sanger sequencing methods to determine the complete nucleotide sequence of the gene and flanking regions.

Gene Expression Analysis: Northern Blot and Quantitative PCR (qPCR)

Objective: To quantify the transcript levels of the GAPDH gene under different conditions.

Northern Blot Methodology:

  • RNA Isolation: Extract total RNA from fungal cells grown under control and experimental conditions.

  • Gel Electrophoresis: Separate the RNA samples (typically 10-20 µg per lane) on a denaturing formaldehyde-agarose gel.

  • Blotting: Transfer the separated RNA from the gel to a nylon or nitrocellulose membrane via capillary action or electroblotting.

  • Probe Preparation: Prepare a labeled DNA or RNA probe specific to the GAPDH gene. The probe is typically labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., digoxigenin).

  • Hybridization: Incubate the membrane with the labeled probe in a hybridization solution at an appropriate temperature to allow the probe to anneal to the complementary GAPDH mRNA.

  • Washing and Detection: Wash the membrane to remove unbound probe and detect the hybridized probe by autoradiography or chemiluminescence.

Quantitative PCR (qPCR) Methodology:

  • RNA Isolation and cDNA Synthesis: Isolate total RNA and reverse transcribe it into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Primer Design: Design specific primers that amplify a short region (typically 100-200 bp) of the GAPDH cDNA.

  • qPCR Reaction: Set up the qPCR reaction containing the cDNA template, specific primers, DNA polymerase, and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe (e.g., TaqMan probe).

  • Data Analysis: The qPCR instrument measures the fluorescence at each cycle of amplification. The cycle at which the fluorescence crosses a threshold (Ct value) is inversely proportional to the initial amount of target cDNA. Relative quantification is typically performed using a reference gene for normalization.

Enzyme Activity Assay

Objective: To measure the enzymatic activity of glyceraldehyde-3-phosphate dehydrogenase.

Methodology:

  • Protein Extraction: Prepare a crude protein extract from fungal mycelia by disrupting the cells (e.g., by grinding in liquid nitrogen, sonication, or bead beating) in an appropriate extraction buffer.

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., triethanolamine (B1662121) or pyrophosphate buffer), the substrate glyceraldehyde-3-phosphate, and the cofactor NAD⁺.

  • Enzyme Reaction: Initiate the reaction by adding the protein extract to the reaction mixture.

  • Spectrophotometric Measurement: The activity of GAPDH is determined by monitoring the reduction of NAD⁺ to NADH at 340 nm using a spectrophotometer. The rate of increase in absorbance at 340 nm is directly proportional to the enzyme activity.

  • Calculation of Specific Activity: The specific activity is calculated as units of enzyme activity per milligram of total protein in the extract. One unit of GAPDH activity is typically defined as the amount of enzyme that catalyzes the reduction of 1 µmol of NAD⁺ per minute under standard conditions.

Visualizing Experimental and Regulatory Frameworks

To better illustrate the processes involved in characterizing and understanding the this compound gene in Aspergillus nidulans, the following diagrams are provided.

experimental_workflow cluster_dna_rna Nucleic Acid Isolation cluster_cloning Gene Cloning & Sequencing cluster_expression Expression Analysis fungal_culture Fungal Culture (A. nidulans) dna_extraction Genomic DNA Extraction fungal_culture->dna_extraction rna_extraction Total RNA Extraction fungal_culture->rna_extraction pcr PCR Amplification of this compound dna_extraction->pcr cDNA_synthesis cDNA Synthesis rna_extraction->cDNA_synthesis northern_blot Northern Blot rna_extraction->northern_blot ligation Ligation into Vector pcr->ligation transformation Transformation into E. coli ligation->transformation sequencing Sanger Sequencing transformation->sequencing qPCR Quantitative PCR cDNA_synthesis->qPCR

Experimental workflow for this compound characterization.

gpdA_regulation cluster_promoter This compound Promoter Region cluster_stimulus Environmental Stimulus uas1 Upstream Activating Sequence 1 (-650 nt) tsp Transcription Start Point uas1->tsp uas2 Upstream Activating Sequence 2 (-250 nt) uas2->tsp gpdA_gene This compound Coding Sequence tsp->gpdA_gene Initiates Transcription osmotic_stress Osmotic Stress (e.g., NaCl, KCl, PEG) osmotic_stress->uas1 Activates osmotic_stress->uas2 Activates

References

A Comparative Guide to the gpdA Promoters of Aspergillus nidulans and Beauveria bassiana

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The glyceraldehyde-3-phosphate dehydrogenase (gpdA) promoter is a widely utilized strong constitutive promoter in fungal biotechnology for driving high-level gene expression. This guide provides a detailed comparison of the this compound promoters from two important fungal species: the model organism Aspergillus nidulans and the entomopathogenic fungus Beauveria bassiana. Understanding the nuances of these promoters is critical for optimizing heterologous protein production and developing robust fungal expression systems.

Executive Summary

This guide presents a head-to-head comparison of the this compound promoters from Aspergillus nidulans (Pthis compound) and Beauveria bassiana (PBbgpd). While both are strong constitutive promoters, key differences in their strength, regulation, and sequence composition have significant implications for their application in fungal biotechnology. Experimental data reveals that the native B. bassiana this compound promoter exhibits significantly higher activity than the commonly used A. nidulans this compound promoter when expressed in B. bassiana. This suggests that for optimal gene expression in Beauveria, the homologous promoter is the superior choice. Conversely, the A. nidulans this compound promoter remains a well-characterized and reliable tool for expression in Aspergillus and other related fungi.

Promoter Characteristics and Performance

The selection of a promoter is a critical determinant of recombinant protein expression levels. The this compound promoters from A. nidulans and B. bassiana are both considered strong and constitutive, driving gene expression during active vegetative growth. However, their performance can vary depending on the host organism.

Promoter Strength Comparison

A key study directly compared the strength of the A. nidulans this compound promoter (Pthis compound) and the B. bassiana this compound promoter (PBbgpd) using a β-glucuronidase (GUS) reporter gene in B. bassiana. The results demonstrated that the homologous PBbgpd was significantly more effective at driving GUS expression in B. bassiana than the heterologous Pthis compound.

PromoterHost OrganismReporter GeneRelative Expression LevelReference
A. nidulans this compound (Pthis compound)Beauveria bassianaGUS1-fold (baseline)[1]
B. bassiana this compound (PBbgpd)Beauveria bassianaGUS2- to 3-fold higher than Pthis compound[1]

This data strongly indicates that for achieving high-level constitutive expression in Beauveria bassiana, utilizing the native this compound promoter is advantageous. The lower efficiency of the heterologous A. nidulans promoter in B. bassiana highlights the importance of promoter selection tailored to the specific expression host.

Regulation of Promoter Activity

While generally considered constitutive, the activity of the A. nidulans this compound promoter can be influenced by environmental stressors. Specifically, its transcriptional activity is enhanced by osmotic signals. This provides a potential mechanism for modulating gene expression levels even when using a "constitutive" promoter.

ConditionFold Increase in GUS Activity (compared to unadapted culture)Reference
NaCl-adapted2.7-fold[2]
Na2SO4-adapted8.4-fold[2]
Polyethylene glycol-adapted4.9-fold[2]
KCl-adapted7.5-fold[2]

This osmotic regulation offers a unique opportunity to fine-tune expression levels from the A. nidulans this compound promoter by adjusting the osmotic potential of the culture medium.[2] Information regarding the regulation of the B. bassiana this compound promoter by environmental signals is not currently available.

Sequence Analysis and Key Regulatory Elements

The A. nidulans this compound promoter contains upstream activating sequences (UAS) that are crucial for its high level of constitutive expression. One such identified element is the "gpd box". Deletion of this box has been shown to reduce gene expression, while its insertion into other promoters can significantly boost their activity. A comparative analysis of the B. bassiana this compound promoter sequence, once available, for similar conserved motifs would be highly informative.

Experimental Protocols

Reproducibility is paramount in scientific research. The following section details the methodologies used in the key experiments cited in this guide.

Fungal Transformation and Reporter Gene Analysis Workflow

The general workflow for comparing promoter strength in filamentous fungi involves constructing reporter plasmids, transforming the fungal host, and quantifying the reporter gene expression.

G cluster_plasmid Plasmid Construction cluster_transformation Fungal Transformation cluster_analysis Analysis promoter_A Promoter A (e.g., A. nidulans this compound) construct_A Vector A (Promoter A + Reporter) promoter_A->construct_A promoter_B Promoter B (e.g., B. bassiana this compound) construct_B Vector B (Promoter B + Reporter) promoter_B->construct_B reporter_gene Reporter Gene (e.g., GUS) reporter_gene->construct_A reporter_gene->construct_B vector_backbone Expression Vector vector_backbone->construct_A vector_backbone->construct_B transform_A Transform with Vector A construct_A->transform_A transform_B Transform with Vector B construct_B->transform_B fungal_host Fungal Host (e.g., B. bassiana) fungal_host->transform_A fungal_host->transform_B transformants_A Transformants A transform_A->transformants_A transformants_B Transformants B transform_B->transformants_B culture Culture Transformants transformants_A->culture transformants_B->culture extraction Protein Extraction culture->extraction assay Reporter Gene Assay (e.g., GUS assay) extraction->assay quantification Quantify Expression assay->quantification comparison Compare Promoter Strength quantification->comparison

Workflow for comparing promoter strength.
Protocol for GUS (β-glucuronidase) Reporter Gene Assay

The GUS assay is a common method for quantifying promoter activity.

1. Protein Extraction:

  • Fungal mycelium is harvested, frozen in liquid nitrogen, and ground to a fine powder.

  • The powder is resuspended in an ice-cold extraction buffer (e.g., 50 mM sodium phosphate (B84403) buffer pH 7.0, 10 mM EDTA, 0.1% Triton X-100, 0.1% sodium lauryl sarcosine, and 10 mM β-mercaptoethanol).

  • The suspension is vortexed and centrifuged to pellet cell debris. The supernatant containing the total protein extract is collected.

2. GUS Activity Assay:

  • The protein concentration of the extract is determined using a standard method like the Bradford assay.

  • A known amount of protein extract is added to a reaction mixture containing the GUS substrate, 4-methylumbelliferyl-β-D-glucuronide (MUG), in extraction buffer.

  • The reaction is incubated at 37°C.

  • The reaction is stopped at various time points by adding a stop buffer (e.g., 0.2 M Na2CO3).

3. Quantification:

  • The fluorescent product, 4-methylumbelliferone (B1674119) (MU), is measured using a fluorometer.

  • GUS activity is typically expressed as pmol or nmol of MU produced per minute per milligram of total protein.

Conclusion and Recommendations

The choice between the Aspergillus nidulans and Beauveria bassiana this compound promoters is highly dependent on the intended fungal host and the desired level of expression.

  • For expression in Beauveria bassiana , the homologous PBbgpd promoter is the clear choice, offering a two- to three-fold increase in expression levels compared to the heterologous Pthis compound from A. nidulans.[1]

  • For expression in Aspergillus nidulans and other related ascomycetes , the Pthis compound promoter remains a robust and well-characterized option. Its activity can be further modulated by osmotic stress, providing an additional layer of expression control.[2]

Future research should focus on a direct comparison of these two promoters within an Aspergillus host to provide a more complete picture of their relative strengths. Furthermore, a detailed sequence analysis of the B. bassiana this compound promoter will be invaluable for identifying key regulatory elements and for the rational design of synthetic promoters with tailored activities. For drug development professionals, the use of the stronger, homologous B. bassiana this compound promoter could lead to significantly higher yields of therapeutic proteins and other valuable biomolecules in this important entomopathogenic fungus.

References

Safety Operating Guide

Proper Disposal of GPDA (Glycylprolyl-p-Nitroanilide) in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the safe and compliant disposal of Glycylprolyl-p-Nitroanilide (GPDA), a chromogenic substrate commonly used in enzymatic assays. Adherence to these procedures is essential to ensure a safe laboratory environment and compliance with institutional and regulatory standards.

Immediate Safety and Handling Precautions

According to its Safety Data Sheet (SDS), Glycylprolyl-p-Nitroanilide tosylate is not classified as a hazardous substance under the Globally Harmonized System (GHS).[1] However, it is imperative to handle all chemicals with care and follow standard laboratory safety protocols.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves, when handling this compound.[2]

Handling: Avoid generating dust when working with the solid form of this compound.[3] Use in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[3] Avoid contact with skin and eyes.[2]

Storage: Store this compound in a cool, dry, and well-ventilated place in a tightly sealed container.[2]

Quantitative Data for Disposal of Non-Hazardous Laboratory Waste

While specific quantitative disposal limits for this compound are not available, the following table summarizes general guidelines for the disposal of non-hazardous chemical waste in a laboratory setting. These are based on common institutional and regulatory practices and should be confirmed with your institution's Environmental Health and Safety (EHS) department.

ParameterGuidelineSource
Aqueous Solutions (Drain Disposal) Must be readily soluble in water. pH must be between 5.0 and 9.0. Volume limited to small quantities (e.g., < 1 liter) flushed with copious amounts of water (at least 20 parts water to 1 part solution). Must not contain heavy metals, cyanides, or other prohibited substances.[3][4]
Solid Waste (Trash Disposal) Must be chemically inert and non-hazardous. Free of any liquid. Must not be a fine powder that could become airborne. Securely contained to prevent exposure to custodial staff.[2]
Bulk Quantities (EHS Pickup) Any quantity exceeding routine small-scale laboratory use. Original or clearly labeled container. Stored in a designated Satellite Accumulation Area (SAA).[5][6]

Experimental Protocol for Disposal of this compound

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound waste. This protocol is a general guideline and should be adapted to comply with your institution's specific waste management policies.

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound, including unused solid reagent, contaminated labware (e.g., pipette tips, microplates), and aqueous solutions.
  • Segregate this compound waste from other chemical waste streams. Do not mix with hazardous waste unless explicitly instructed by your EHS department.[4]

2. Solid Waste Disposal (Small Quantities):

  • Collect non-hazardous, uncontaminated solid this compound waste in a designated, durable, and sealed container.
  • This may include trace amounts of solid on weighing paper or contaminated gloves.
  • Once the container is full, it can typically be disposed of in the regular laboratory trash, provided it is securely sealed.[2]

3. Aqueous Solution Disposal (Small Quantities):

  • For small quantities of dilute, neutral pH aqueous solutions of this compound, drain disposal may be permissible.
  • Confirm with your institution's EHS guidelines before proceeding.
  • If permitted, pour the solution down the sink, followed by flushing with a large volume of cold water (at least 20 times the volume of the waste).[3]

4. Contaminated Labware Disposal:

  • Decontaminate glassware by washing with an appropriate solvent (e.g., ethanol (B145695) or acetone) followed by a thorough rinse with water. The rinsate should be collected and disposed of as chemical waste.
  • Disposable plasticware contaminated with this compound should be collected in a designated solid waste container for disposal.

5. Bulk or Concentrated Waste Disposal:

  • For larger quantities of solid this compound or concentrated solutions, collect the waste in a clearly labeled, leak-proof container.
  • The label should include "Non-Hazardous Waste," the chemical name ("Glycylprolyl-p-Nitroanilide"), and the approximate quantity.
  • Store the container in a designated Satellite Accumulation Area (SAA) until it is collected by your institution's EHS department for proper disposal at an approved waste facility.[4][6]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

GPDA_Disposal_Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., unused reagent, contaminated gloves) waste_type->solid_waste Solid liquid_waste Aqueous Solution waste_type->liquid_waste Liquid small_solid Small Quantity? solid_waste->small_solid small_liquid Small Quantity & Neutral pH? liquid_waste->small_liquid trash Dispose in Labeled Solid Waste Container for Regular Trash small_solid->trash Yes ehs_pickup Collect in Labeled Container for EHS Pickup small_solid->ehs_pickup No (Bulk) drain Dispose Down Drain with Copious Water small_liquid->drain Yes small_liquid->ehs_pickup No (Bulk or Non-neutral pH) end Disposal Complete trash->end drain->end ehs_pickup->end

Caption: Logical workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling GPDA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This document provides crucial safety and logistical information for the handling of Glycylproline p-nitroanilide tosylate (GPDA), a chromogenic substrate commonly used in enzyme assays. The following procedures and recommendations are designed to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, adherence to the following personal protective equipment guidelines is mandatory to prevent skin and eye contact, inhalation, and ingestion.

PPE CategoryItemSpecificationPurpose
Eye and Face Protection Safety Goggles or GlassesANSI Z87.1 certifiedProtects eyes from splashes and airborne particles.
Face ShieldRecommended when handling large quantities or if there is a significant splash risk.Provides broader facial protection from splashes.
Hand Protection Disposable GlovesNitrile or Latex, chemical-resistantPrevents direct skin contact with the chemical.
Body Protection Laboratory CoatStandard, long-sleevedProtects skin and personal clothing from contamination.
Respiratory Protection Dust Mask or RespiratorN95 or higher, NIOSH-approvedNecessary when handling the powder form to prevent inhalation of dust particles.
Operational Plan: Safe Handling Procedures

Proper handling of this compound is critical to minimize exposure and maintain the integrity of the compound.

Preparation and Use:

  • Designated Area: All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a ventilated enclosure, to contain any airborne particles.

  • Weighing: When weighing the powder, use an analytical balance within a ventilated enclosure to prevent the dispersal of dust.

  • Dissolving: To dissolve this compound, add the solvent to the powder slowly to avoid splashing. The product is soluble in ethanol, although some heating may be necessary.

  • Avoid Contamination: Use clean, dedicated spatulas and glassware to prevent cross-contamination of reagents.

Spill Management:

  • Small Spills: For small spills of the powdered form, carefully sweep up the material, avoiding the generation of dust, and place it in a sealed container for disposal.

  • Large Spills: In the event of a larger spill, evacuate the area and follow your institution's emergency procedures for chemical spills.

  • Liquid Spills: If a solution containing this compound is spilled, absorb it with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: Unused this compound and any materials contaminated with it should be treated as chemical waste.

  • Container Disposal: Empty containers should be rinsed thoroughly with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste.

  • Disposal Method: Dispose of the chemical waste through a licensed waste disposal company. Do not pour this compound solutions down the drain or dispose of the solid in regular trash.

Experimental Protocol: Enzymatic Assay Using this compound

This compound is commonly used as a substrate to measure the activity of X-Prolyl dipeptidyl-aminopeptidase. The following is a generalized protocol for its use in a colorimetric enzyme assay.

Materials:

  • This compound substrate solution

  • Enzyme sample (e.g., purified enzyme or cell lysate)

  • Assay buffer (specific to the enzyme being studied)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol) and then dilute it to the desired working concentration in the assay buffer.

  • Assay Setup: Add the assay buffer and the enzyme sample to the wells of the 96-well microplate.

  • Initiate Reaction: Add the this compound working solution to each well to start the enzymatic reaction.

  • Incubation: Incubate the microplate at the optimal temperature for the enzyme (e.g., 37°C) for a specific period.

  • Measurement: Measure the absorbance of the yellow p-nitroanilide product at a wavelength of 405 nm using a microplate reader.

  • Data Analysis: The rate of the reaction is proportional to the enzyme activity and can be calculated from the change in absorbance over time.

Visualizations

The following diagrams illustrate the workflow for safely handling this compound and the general process of an enzymatic assay using this substrate.

GPDA_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Experiment cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Work in Designated Area (Fume Hood) prep_ppe->prep_area prep_weigh Weigh this compound Powder prep_area->prep_weigh prep_dissolve Dissolve this compound in Solvent prep_weigh->prep_dissolve handle_exp Perform Experiment prep_dissolve->handle_exp disp_waste Collect Chemical Waste handle_exp->disp_waste disp_container Decontaminate Glassware handle_exp->disp_container handle_spill Manage Spills Promptly handle_spill->disp_waste disp_dispose Dispose via Licensed Vendor disp_waste->disp_dispose disp_container->disp_dispose

Caption: Workflow for Safe Handling of this compound.

Enzymatic_Assay_Workflow cluster_setup Assay Setup cluster_reaction Reaction cluster_analysis Data Analysis setup_reagents Prepare this compound Solution & Buffer setup_plate Add Buffer & Enzyme to Plate setup_reagents->setup_plate react_start Add this compound to Initiate Reaction setup_plate->react_start react_incubate Incubate at Optimal Temperature react_start->react_incubate analysis_read Measure Absorbance at 405 nm react_incubate->analysis_read analysis_calc Calculate Enzyme Activity analysis_read->analysis_calc

Caption: General Workflow for a this compound-based Enzymatic Assay.

×

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。